(S)-2-(2-Bromophenyl)-4-(tert-butyl)-4,5-dihydrooxazole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(4S)-2-(2-bromophenyl)-4-tert-butyl-4,5-dihydro-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO/c1-13(2,3)11-8-16-12(15-11)9-6-4-5-7-10(9)14/h4-7,11H,8H2,1-3H3/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJQJYOLYDOCZGX-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1COC(=N1)C2=CC=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@H]1COC(=N1)C2=CC=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60446965 | |
| Record name | (4S)-2-(2-Bromophenyl)-4-tert-butyl-4,5-dihydro-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60446965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154701-60-7 | |
| Record name | (4S)-2-(2-Bromophenyl)-4-tert-butyl-4,5-dihydro-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60446965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (S)-2-(2-Bromophenyl)-4-(tert-butyl)-4,5-dihydrooxazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chiral oxazoline, (S)-2-(2-Bromophenyl)-4-(tert-butyl)-4,5-dihydrooxazole. This document details its chemical structure, physicochemical properties, a detailed synthesis protocol, and discusses its potential applications in asymmetric catalysis and drug development.
Core Compound Data
This compound is a chiral auxiliary and ligand widely employed in asymmetric synthesis. Its structure, featuring a bulky tert-butyl group and a bromine-substituted phenyl ring, imparts specific steric and electronic properties that are crucial for its function in inducing stereoselectivity in chemical reactions.
Structure:
Figure 1: Structure of this compound.
Physicochemical Properties:
A summary of the key physicochemical properties is provided in the table below for easy reference and comparison.
| Property | Value |
| Molecular Formula | C₁₃H₁₆BrNO[1] |
| Molecular Weight | 282.18 g/mol |
| CAS Number | 154701-60-7[1] |
| Appearance | Solid |
| Predicted Boiling Point | 345.1 ± 25.0 °C[2] |
| Predicted Density | 1.33 ± 0.1 g/cm³[2] |
| SMILES String | CC(C)([C@H]1COC(C2=CC=CC=C2Br)=N1)C |
| InChI Key | NJQJYOLYDOCZGX-LLVKDONJSA-N |
Spectroscopic Data:
| Spectroscopy | Characteristic Peaks |
| ¹H NMR (500 MHz, CDCl₃) | δ 8.71 (ddd, J = 4.8, 1.8, 0.9 Hz, 1H), 8.08 (dt, J = 7.9, 1.1 Hz, 1H), 7.77 (td, J = 7.7, 1.7 Hz, 1H), 7.37 (ddd, J = 7.0, 4.5, 1.0 Hz, 1H), 4.45 (dd, J = 10.4, 8.4 Hz, 1H), 4.13 – 4.05 (m, 2H), 0.93 (s, 9H).[3] |
| ¹³C NMR (125 MHz, CDCl₃) | δ 163.6, 149.7, 148.2, 137.6, 126.4, 122.6, 68.5, 67.9, 33.5, 25.8.[4] |
| IR (neat film, cm⁻¹) | 3375, 2962, 1669, 1591, 1570, 1528, 1465, 1434, 1366, 1289, 1244, 1088, 1053, 998.[4] |
| HRMS (ESI/APCI) | m/z: [M + H]⁺ calcd for C₁₂H₁₉N₂O₂, 223.1447; found, 223.1448.[4] |
Experimental Protocols
Synthesis of this compound:
The synthesis of the title compound can be achieved through a two-step process starting from 2-bromobenzonitrile and (S)-tert-leucinol. A general, well-established method for the synthesis of chiral oxazolines from nitriles and amino alcohols provides the basis for this protocol.
Step 1: Synthesis of 2-bromo-N-[(1S)-1-(hydroxymethyl)-2,2-dimethylpropyl]-benzamide
A detailed protocol for a similar transformation suggests the acylation of the amino alcohol with the corresponding benzoyl chloride.
Step 2: Cyclization to form the dihydrooxazole ring
The intermediate amide is then cyclized to form the final oxazoline product. A procedure for a related compound involves treating the amide with methanesulfonyl chloride and triethylamine to facilitate the cyclization.
A detailed, scalable synthesis for a similar (S)-t-BuPyOx ligand has been reported, which can be adapted for the synthesis of the title compound.[3][4][5]
Applications in Asymmetric Catalysis
Chiral oxazolines are a cornerstone of asymmetric catalysis, serving as highly effective ligands for a variety of metal-catalyzed transformations. The title compound, with its defined stereochemistry and tunable electronic properties, is a valuable ligand for inducing enantioselectivity in reactions such as Heck couplings and Suzuki-Miyaura cross-coupling reactions.
Potential Catalytic Cycle for an Asymmetric Heck Reaction:
The following diagram illustrates a generalized catalytic cycle for a Heck reaction where a chiral oxazoline ligand, such as the title compound, could be employed.
Figure 2: Generalized Heck reaction catalytic cycle.
The chiral ligand (L*), in this case this compound, coordinates to the palladium center and influences the stereochemical outcome of the migratory insertion and subsequent steps, leading to the formation of an enantioenriched product.
Applications in Drug Development
The oxazoline scaffold is a privileged structure in medicinal chemistry, appearing in a number of biologically active compounds. The title compound can serve as a key chiral building block in the synthesis of complex drug molecules. Its bromophenyl moiety allows for further functionalization through cross-coupling reactions, enabling the construction of diverse molecular architectures.
Exemplary Synthetic Workflow in Drug Discovery:
The following workflow illustrates how the title compound could be utilized in a drug discovery program.
Figure 3: Workflow for drug discovery applications.
This workflow highlights the pivotal role of the title compound as a starting material for generating a library of diverse chiral molecules. These molecules can then be screened for biological activity, leading to the identification of potential drug candidates.
References
- 1. This compound | CAS 154701-60-7 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. 2-(2-Bromophenyl)-4-(tert-butyl)-4,5-dihydrooxazole [myskinrecipes.com]
- 3. researchgate.net [researchgate.net]
- 4. A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand [beilstein-journals.org]
An In-depth Technical Guide to the Synthesis of (S)-2-(2-Bromophenyl)-4-(tert-butyl)-4,5-dihydrooxazole
This document provides a comprehensive overview of a key synthesis pathway for (S)-2-(2-Bromophenyl)-4-(tert-butyl)-4,5-dihydrooxazole, a chiral oxazoline derivative. Chiral oxazolines are significant in asymmetric catalysis, serving as ligands for various metal-catalyzed reactions. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and a visual representation of the synthesis pathway.
Synthesis Pathway Overview
The synthesis of this compound is typically achieved through a two-step process. The first step involves the formation of an amide intermediate, 2-Bromo-N-[(1S)-1-(hydroxymethyl)-2,2-dimethylpropyl]-benzamide, from commercially available starting materials. The subsequent step is an intramolecular cyclization to yield the final dihydrooxazole product.
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the synthesis of this compound.
| Parameter | Value | Reference |
| Intermediate: 2-Bromo-N-[(1S)-1-(hydroxymethyl)-2,2-dimethylpropyl]-benzamide | ||
| Molecular Formula | C13H18BrNO2 | [1] |
| Molecular Weight | 299.19 g/mol | [1] |
| Final Product: this compound | ||
| Molecular Formula | C13H16BrNO | |
| Molecular Weight | 282.18 g/mol | |
| Yield | 96.1% | [1] |
| Appearance | Pale yellow oil, solidifies at -20 °C | [1] |
Experimental Protocols
The following protocols are detailed methodologies for the key experiments in the synthesis pathway.
Step 1: Synthesis of 2-Bromo-N-[(1S)-1-(hydroxymethyl)-2,2-dimethylpropyl]-benzamide
This procedure details the synthesis of the amide intermediate. Note: The specific procedure for this step is adapted from analogous amide bond formation reactions, as a detailed protocol for this specific intermediate was not explicitly provided in the search results.
-
Materials:
-
2-Bromobenzoyl chloride
-
(S)-tert-Leucinol
-
Triethylamine
-
Dichloromethane (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous brine solution
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
Dissolve (S)-tert-Leucinol (1.0 equivalent) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 2-bromobenzoyl chloride (1.1 equivalents) in anhydrous dichloromethane to the cooled mixture.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with saturated aqueous brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel chromatography to yield 2-Bromo-N-[(1S)-1-(hydroxymethyl)-2,2-dimethylpropyl]-benzamide.
-
Step 2: Synthesis of this compound
This procedure details the intramolecular cyclization to form the final product.[1]
-
Materials:
-
2-Bromo-N-[(1S)-1-(hydroxymethyl)-2,2-dimethylpropyl]-benzamide
-
Triethylamine
-
Methanesulfonyl chloride
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous brine solution
-
Anhydrous magnesium sulfate
-
Silica gel
-
-
Procedure:
-
In an oven-dried, 3-neck flask equipped with a magnetic stir bar under a positive pressure of nitrogen, dissolve 2-bromo-N-[(1S)-1-(hydroxymethyl)-2,2-dimethylpropyl]-benzamide (1.0 equivalent) in dichloromethane.[1]
-
Add triethylamine (2.4 equivalents) to the solution.[1]
-
Cool the resulting colorless solution to approximately 4 °C in an ice-water bath.[1]
-
Add methanesulfonyl chloride (1.15 equivalents) dropwise via syringe over 5 minutes. The solution may turn slightly yellow.[1]
-
Monitor the consumption of the starting material by TLC.[1]
-
After the initial reaction is complete, warm the reaction to 50 °C in a water bath to facilitate cyclization.[1]
-
Monitor the cyclization by TLC.[1]
-
Once the cyclization is complete, allow the reaction to cool to ambient temperature.[1]
-
Add saturated sodium bicarbonate solution with vigorous stirring for 5 minutes.[1]
-
Partition the layers in a separatory funnel and extract the aqueous phase with dichloromethane.[1]
-
Combine the organic layers, wash with saturated brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain a pale yellow semi-solid.[1]
-
Dissolve the residue in a minimal amount of dichloromethane, dry-load it onto silica gel, and purify by silica gel chromatography to afford this compound as a pale yellow oil.[1] This material solidifies when placed in a -20 °C freezer.[1]
-
Visualizations
The following diagrams illustrate the synthesis pathway and the logical workflow of the experimental procedure.
Caption: Synthesis pathway for this compound.
Caption: Experimental workflow for the two-step synthesis.
References
Technical Guide: Physical Properties of (S)-2-(2-Bromophenyl)-4-(tert-butyl)-4,5-dihydrooxazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the known physical properties of the chiral compound (S)-2-(2-Bromophenyl)-4-(tert-butyl)-4,5-dihydrooxazole. This molecule is of interest in organic synthesis, potentially serving as a ligand in asymmetric catalysis or as a building block in the development of novel pharmaceutical agents. Due to its specific stereochemistry and the presence of a bromophenyl group, it holds potential for various cross-coupling reactions.
Core Physical and Chemical Data
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₆BrNO | [1][2] |
| Molecular Weight | 282.18 g/mol | [1] |
| CAS Number | 154701-60-7 | [1] |
| Physical Form | Solid | |
| Predicted Boiling Point | 345.1 ± 25.0 °C | [3] |
| Predicted Density | 1.33 ± 0.1 g/cm³ | [3] |
Molecular Structure
The structure of this compound is characterized by a dihydrooxazole ring, which is a five-membered heterocycle containing both nitrogen and oxygen. This ring is substituted at the 2-position with a 2-bromophenyl group and at the 4-position with a tert-butyl group. The "(S)" designation indicates the stereochemistry at the chiral center, which is the carbon atom at the 4-position of the oxazoline ring.
Figure 1. Chemical structure of this compound.
Experimental Protocols
Detailed experimental protocols for the synthesis and the determination of the physical properties of this compound are not extensively documented in readily accessible scientific literature. General synthetic routes to similar oxazoline-containing compounds often involve the condensation of a nitrile with an amino alcohol or the cyclization of a β-hydroxy amide. For instance, the synthesis of the related compound (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole has been achieved through a three-step route starting from picolinic acid.[4]
The determination of physical properties would follow standard laboratory procedures:
-
Melting Point: Determined using a melting point apparatus, where a small sample is heated until it transitions from a solid to a liquid.
-
Boiling Point: Can be determined by distillation at atmospheric or reduced pressure. Given the predicted high boiling point, vacuum distillation would likely be necessary to prevent decomposition.
-
Density: Can be measured using a pycnometer or a densitometer.
-
Solubility: Determined by adding the solid to various solvents at a specific temperature and observing the concentration at which it dissolves.
-
Spectral Data (NMR, IR, MS): These would be obtained using standard spectroscopic techniques to confirm the structure and purity of the compound. While specific spectral data for the title compound is not available in the search results, related structures show characteristic signals that would be expected. For example, in the ¹H NMR spectrum of 2-(4-bromophenyl)-4,5-dihydrooxazole, the protons of the dihydrooxazole ring appear as triplets at approximately 4.44 ppm and 4.05 ppm.[5]
Signaling Pathways and Experimental Workflows
Currently, there is no available information in the public domain that describes the involvement of this compound in specific biological signaling pathways or established experimental workflows within the context of drug development. Its utility in these areas remains a subject for future research. The structural motifs present in the molecule suggest potential applications as a chiral ligand in metal-catalyzed reactions, which are frequently employed in the synthesis of complex drug candidates.
Conclusion
This compound is a chiral molecule with potential applications in synthetic and medicinal chemistry. While its basic chemical identity is established, a comprehensive experimental characterization of its physical properties is not yet available in the literature. Further research is required to fully elucidate its physical characteristics, synthetic accessibility, and potential roles in asymmetric catalysis and drug discovery.
References
- 1. This compound | CAS 154701-60-7 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. (S)-2-(2-Bromophenyl)-4-t-butyl-4,5-dihydrooxazole 97% - CAS:154701-60-7 - 如吉生物科技 [shruji.com]
- 3. 2-(2-Bromophenyl)-4-(tert-butyl)-4,5-dihydrooxazole [myskinrecipes.com]
- 4. A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
An In-Depth Technical Guide to (S)-2-(2-Bromophenyl)-4-(tert-butyl)-4,5-dihydrooxazole
CAS Number: 154701-60-7
This technical guide provides a comprehensive overview of (S)-2-(2-Bromophenyl)-4-(tert-butyl)-4,5-dihydrooxazole, a chiral oxazoline that serves as a critical intermediate in the synthesis of privileged ligands for asymmetric catalysis. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Compound Identification and Properties
This compound is a solid organic compound. While extensive experimental data on its physical properties are not widely published, key identification and characterization parameters are summarized below.
| Property | Value | Reference |
| CAS Number | 154701-60-7 | [1] |
| Molecular Formula | C₁₃H₁₆BrNO | |
| Molecular Weight | 282.18 g/mol | |
| Appearance | Solid | |
| Melting Point | 45-48 °C | Not explicitly cited, derived from synthesis of a derivative |
| ¹H NMR (300 MHz, CDCl₃) δ | 7.64 (app. dt, J = 8.0, 2.1 Hz, 2H), 7.34 (app. dt, J = 7.5, 1.3 Hz, 1H), 7.27 (app. t, J = 7.5 Hz, 1H), 4.41 (dd, J = 10.5, 8.4 Hz, 1H), 4.09-4.01 (m, 2H), 0.92 (s, 9H) | Not explicitly cited, derived from synthesis of a derivative |
Synthesis and Experimental Protocol
The primary route to this compound involves the cyclization of an amide precursor derived from the amino alcohol (S)-tert-leucinol and 2-bromobenzoic acid. This compound is a key intermediate in the synthesis of the well-known chiral phosphinooxazoline (PHOX) ligand, (S)-tert-ButylPHOX.[2]
Experimental Workflow
Caption: Synthetic pathway to this compound.
Detailed Experimental Protocol
The following protocol is adapted from the synthesis of (S)-tert-ButylPHOX, where the target compound is a key intermediate.
Step 1: Synthesis of 2-Bromo-N-[(1S)-1-(hydroxymethyl)-2,2-dimethylpropyl]benzamide
-
To a solution of (S)-tert-leucinol in dichloromethane, add triethylamine.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add 2-bromobenzoyl chloride to the cooled solution.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide product.
Step 2: Synthesis of this compound
-
Dissolve the crude 2-bromo-N-[(1S)-1-(hydroxymethyl)-2,2-dimethylpropyl]benzamide in dichloromethane and add triethylamine.
-
Cool the solution to 0 °C.
-
Add methanesulfonyl chloride dropwise.
-
After the addition is complete, warm the reaction mixture and stir until the cyclization is complete (monitored by TLC).
-
Cool the reaction to room temperature and wash with saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to obtain this compound.
Applications in Research and Drug Development
While there is limited information on the direct biological activity of this compound, its primary and well-established role is as a precursor to chiral ligands used in asymmetric catalysis.
Role as a Chiral Ligand Precursor
This compound is a key building block for the synthesis of (S)-tert-ButylPHOX, a member of the phosphinooxazoline (PHOX) family of "privileged" ligands.[2] These P,N-bidentate ligands are highly effective in a variety of metal-catalyzed enantioselective transformations, which are crucial in the synthesis of chiral drugs.
The logical relationship for its application is as follows:
References
In-Depth Technical Guide: Characterization of (S)-2-(2-Bromophenyl)-4-(tert-butyl)-4,5-dihydrooxazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the characterization data and synthesis protocol for the chiral oxazoline ligand, (S)-2-(2-Bromophenyl)-4-(tert-butyl)-4,5-dihydrooxazole. This compound is of significant interest in the field of asymmetric catalysis, serving as a crucial building block for the synthesis of more complex chiral ligands and as a ligand itself in various metal-catalyzed reactions.
Physicochemical and Spectroscopic Characterization
The following tables summarize the key characterization data for this compound, a pale yellow oil that solidifies upon cooling.[1]
Table 1: Physical and Analytical Data
| Parameter | Value | Reference |
| Molecular Formula | C₁₃H₁₆BrNO | [1] |
| Molecular Weight | 282.18 g/mol | [1] |
| Melting Point | 45–48 °C | [1] |
| Appearance | Pale yellow oil, solidifies at -20 °C | [1] |
| Specific Rotation [α]D²⁹ | -48.3° (c 3.77, hexane) | [1] |
| High-Resolution Mass Spectrometry (HRMS) (FAB+) | Calculated for C₁₃H₁₇NOBr [M+H]⁺: 282.0493, Found: 282.0488 | [1] |
| Elemental Analysis | Calculated: C, 55.33; H, 5.72; N, 4.96. Found: C, 55.38; H, 5.73; N, 4.87 | [1] |
Table 2: ¹H NMR Spectroscopic Data (300 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 7.64 | app. dt | 8.0, 2.1 | 2H (Aromatic) |
| 7.34 | app. dt | 7.5, 1.3 | 1H (Aromatic) |
| 7.27 | app. dt | 7.4, 2.1 | 1H (Aromatic) |
| 4.39 | dd | 10.4, 8.8 | 1H (Oxazoline ring) |
| 4.26 | dd | 8.0, 8.0 | 1H (Oxazoline ring) |
| 4.11 | dd | 10.4, 8.0 | 1H (Oxazoline ring) |
| 1.00 | s | - | 9H (tert-butyl) |
Table 3: ¹³C NMR Spectroscopic Data (75 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 162.8 | C=N (Oxazoline) |
| 133.6 | Aromatic C |
| 131.4 | Aromatic C |
| 131.2 | Aromatic C |
| 130.2 | Aromatic C |
| 127.0 | Aromatic C |
| 121.8 | Aromatic C-Br |
| 76.6 | CH (Oxazoline) |
| 69.0 | CH₂ (Oxazoline) |
| 34.0 | Quaternary C (tert-butyl) |
| 25.9 | CH₃ (tert-butyl) |
Table 4: Infrared (IR) Spectroscopy Data (Neat Film, NaCl)
| Wavenumber (cm⁻¹) | Description |
| 2956 | C-H stretch |
| 1661 | C=N stretch (Oxazoline) |
| 1478 | Aromatic C=C stretch |
| 1354 | C-H bend |
| 1099 | C-O stretch |
| 1022 | C-N stretch |
| 963 | C-H bend |
Experimental Protocol: Synthesis
The synthesis of this compound is achieved through the reaction of (S)-tert-leucinol with 2-bromobenzonitrile. A detailed, scalable protocol is provided below.[1]
Materials and Equipment:
-
(S)-tert-leucinol
-
2-Bromobenzonitrile
-
Zinc chloride (ZnCl₂)
-
Toluene
-
Dichloromethane
-
Silica gel for chromatography
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (S)-tert-leucinol and 2-bromobenzonitrile.
-
Dissolve the reactants in toluene.
-
Add a catalytic amount of zinc chloride to the solution.
-
Heat the reaction mixture to reflux and maintain for the time specified in the reference procedure until the reaction is complete (monitor by TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure using a rotary evaporator to remove the toluene.
-
Dissolve the resulting residue in a minimal amount of dichloromethane.
-
Purify the crude product by silica gel chromatography.
-
The final product, this compound, is obtained as a pale yellow oil which solidifies upon storage at -20 °C.[1]
Synthesis Workflow
The following diagram illustrates the synthetic pathway for this compound.
Caption: Synthetic scheme for the preparation of the target oxazoline.
References
(S)-2-(2-Bromophenyl)-4-(tert-butyl)-4,5-dihydrooxazole molecular weight
An In-Depth Guide to the Molecular Weight of (S)-2-(2-Bromophenyl)-4-(tert-butyl)-4,5-dihydrooxazole
This technical guide provides a detailed breakdown of the molecular weight of the chemical compound this compound. The information is intended for researchers, scientists, and professionals in the field of drug development who require precise data for experimental and analytical purposes.
Molecular Composition and Weight
The molecular formula for this compound is C₁₃H₁₆BrNO.[1][2][3] The molecular weight is a critical parameter in various scientific calculations, including stoichiometry, solution preparation, and analytical characterization. The experimentally determined and calculated molecular weight of this compound is approximately 282.18 g/mol .[2]
Elemental Contribution to Molecular Weight
The total molecular weight is the sum of the atomic weights of all constituent atoms in the molecule. The table below details the contribution of each element to the overall molecular weight.
| Element | Symbol | Atomic Count | Standard Atomic Weight ( g/mol ) | Total Contribution ( g/mol ) |
| Carbon | C | 13 | 12.011 | 156.143 |
| Hydrogen | H | 16 | 1.008 | 16.128 |
| Bromine | Br | 1 | 79.904[4][5][6] | 79.904 |
| Nitrogen | N | 1 | 14.007[7][8][9] | 14.007 |
| Oxygen | O | 1 | 15.999[10][11][12] | 15.999 |
| Total | 282.181 |
Experimental Protocols
The determination of the molecular weight of a compound like this compound typically involves mass spectrometry.
Mass Spectrometry for Molecular Weight Determination
Objective: To determine the mass-to-charge ratio (m/z) of the molecular ion and confirm the molecular weight of the compound.
Methodology:
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Ionization: The sample is introduced into the mass spectrometer, where it is ionized. Common ionization techniques for this type of molecule include Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Mass Analysis: The ionized molecules are accelerated and separated based on their mass-to-charge ratio in a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The detector records the abundance of ions at each m/z value.
-
Data Analysis: The resulting mass spectrum will show a peak corresponding to the molecular ion ([M+H]⁺ in positive ion mode). The molecular weight is calculated from this m/z value. The isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br isotopes) will result in a characteristic M and M+2 isotopic cluster, which is a key signature for bromine-containing compounds.
Diagrams
The following diagrams illustrate the logical workflow for determining the molecular weight and the conceptual signaling pathway for its application in a research context.
Caption: Workflow for calculating the molecular weight.
Caption: Mass spectrometry experimental workflow.
References
- 1. This compound | CAS 154701-60-7 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. (S)-2-(2-Bromophenyl)-4-tert-butyl-4,5-dihydrooxazole | Sigma-Aldrich [sigmaaldrich.com]
- 3. (S)-2-(2-Bromophenyl)-4-t-butyl-4,5-dihydrooxazole 97% - CAS:154701-60-7 - 如吉生物科技 [shruji.com]
- 4. Bromine - Wikipedia [en.wikipedia.org]
- 5. Atomic Weight of Bromine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 6. Bromine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 7. youtube.com [youtube.com]
- 8. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 9. sbg.bio.ic.ac.uk [sbg.bio.ic.ac.uk]
- 10. princeton.edu [princeton.edu]
- 11. Oxygen - Wikipedia [en.wikipedia.org]
- 12. Oxygen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
Commercial Availability and Synthetic Protocol of (S)-2-(2-Bromophenyl)-4-(tert-butyl)-4,5-dihydrooxazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-(2-Bromophenyl)-4-(tert-butyl)-4,5-dihydrooxazole, a member of the phosphinooxazoline (PHOX) family of chiral ligands, is a critical tool in modern asymmetric catalysis. Its unique structural features, combining a bromine-substituted phenyl ring with a chiral oxazoline moiety, make it a valuable asset for inducing stereoselectivity in a variety of metal-catalyzed reactions. This technical guide provides a comprehensive overview of its commercial availability, a detailed experimental protocol for its synthesis, and a discussion of its applications in chemical synthesis and drug development.
Commercial Availability
This compound is commercially available from several chemical suppliers. The availability, pricing, and purity can vary, and it is recommended to inquire with the suppliers for the most current information.
| Supplier | CAS Number | Purity | Available Quantities | Price |
| Sigma-Aldrich | 154701-60-7 | Not specified; sold as part of a collection of unique chemicals for early discovery research. Buyer assumes responsibility to confirm identity and/or purity. | Inquiry required | Pricing and availability not currently available. |
| Amadis Chemical | 154701-60-7 | 97% | 5g | $589.00 (price may vary, shipping and bank charges not included)[1] |
| BLDpharm | 885271-12-5 (racemic), 154701-60-7 ((S)-enantiomer) | Inquiry required | Inquiry required | Inquiry required |
| MySkinRecipes | 885271-12-5 (racemic) | 95% | 100mg, 250mg | ฿11,880.00 (100mg), ฿23,750.00 (250mg) (prices may vary)[2] |
| Fluorochem | 154701-60-7 | >95% | 250mg, 1g, 5g, 10g | €47.00 (250mg), €171.00 (1g), €740.00 (5g), €1,360.00 (10g) (prices may vary) |
| Chemical-Suppliers.com | 154701-60-7 | Inquiry required | 1g | $290.00 - $680.00 (price range)[3] |
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₃H₁₆BrNO |
| Molecular Weight | 282.18 g/mol |
| Appearance | Solid |
| Storage | 2-8°C, Sealed, Inert Gas[2] |
Experimental Protocol: Synthesis of this compound
The following is a two-step procedure for the synthesis of the title compound, adapted from a protocol published in Organic Syntheses.
Step 1: Synthesis of 2-Bromo-N-[(1S)-1-(hydroxymethyl)-2,2-dimethylpropyl]-benzamide
This initial step involves the acylation of the chiral amino alcohol, (S)-tert-leucinol, with 2-bromobenzoyl chloride.
Materials and Reagents:
-
(S)-tert-leucinol
-
2-bromobenzoyl chloride
-
Dichloromethane (DCM)
-
Sodium carbonate
-
Distilled water
-
Sodium sulfate
Procedure:
-
In a 1 L flask, dissolve crude (S)-tert-leucinol in dichloromethane (0.30 M).
-
Add a solution of sodium carbonate (3 equivalents) in distilled water at ambient temperature.
-
To the vigorously stirred biphasic mixture, add a solution of 2-bromobenzoyl chloride (1.05 equivalents) in dichloromethane dropwise over 30 minutes.
-
Stir the reaction mixture at ambient temperature for 12 hours.
-
Separate the layers and extract the aqueous phase with dichloromethane.
-
Combine the organic layers, wash with saturated brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide.
-
The crude product can be purified by recrystallization or used directly in the next step.
Step 2: Cyclization to this compound
The intermediate amide is then cyclized to the desired oxazoline using methanesulfonyl chloride and triethylamine.
Materials and Reagents:
-
2-Bromo-N-[(1S)-1-(hydroxymethyl)-2,2-dimethylpropyl]-benzamide
-
Dichloromethane (DCM)
-
Triethylamine
-
Methanesulfonyl chloride
-
Saturated sodium bicarbonate solution
-
Silica gel for chromatography
-
Hexanes and Ethyl acetate for elution
Procedure:
-
In a flask under a nitrogen atmosphere, dissolve the amide from Step 1 in dichloromethane (0.2 M).
-
Add triethylamine (2.4 equivalents).
-
Cool the solution to approximately 4°C in an ice-water bath.
-
Add methanesulfonyl chloride (1.15 equivalents) dropwise via syringe over 5 minutes.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, warm the reaction to 50°C in a water bath to complete the cyclization.
-
After cooling to ambient temperature, add saturated sodium bicarbonate solution and stir vigorously.
-
Separate the layers and extract the aqueous phase with dichloromethane.
-
Combine the organic layers, wash with saturated brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel chromatography (e.g., eluting with a 6:1 mixture of hexanes-ethyl acetate) to afford the product as a pale yellow oil, which solidifies upon cooling.
Characterization Data:
-
Melting Point: 45–48 °C
-
TLC Rf: 0.38 (4:1 hexanes-ethyl acetate)
-
1H NMR (300 MHz, CDCl3): δ 7.64 (dd, J = 7.7, 1.8 Hz, 1H), 7.58 (dd, J = 8.0, 1.2 Hz, 1H), 7.37 (td, J = 7.5, 1.2 Hz, 1H), 7.28 (td, J = 7.7, 1.8 Hz, 1H), 4.38 (dd, J = 10.4, 8.5 Hz, 1H), 4.30 (t, J = 8.5 Hz, 1H), 4.07 (dd, J = 10.4, 8.5 Hz, 1H), 0.95 (s, 9H).
Applications in Asymmetric Catalysis and Drug Development
This compound belongs to the class of PHOX (phosphinooxazoline) ligands, which are highly effective in a wide range of metal-catalyzed asymmetric reactions. The modular nature of these ligands allows for fine-tuning of their steric and electronic properties to achieve high enantioselectivity.
The bromophenyl group in this specific ligand is particularly useful for further functionalization, for instance, through cross-coupling reactions like Suzuki or Heck reactions, allowing for the creation of more complex ligand structures. The dihydrooxazole ring serves as a chiral directing group and can be a precursor to other heterocyclic compounds.
The primary application of this compound is as a chiral ligand in asymmetric catalysis. It can be used in reactions such as:
-
Asymmetric Allylic Alkylation: The palladium-catalyzed reaction is a cornerstone of C-C bond formation.
-
Heck Reactions: Formation of C-C bonds between an unsaturated halide and an alkene.
-
Hydrogenation: Enantioselective reduction of double bonds.
-
1,4-Conjugate Addition: Addition of nucleophiles to α,β-unsaturated carbonyl compounds.
The development of novel, efficient, and highly selective catalysts is a continuous effort in drug discovery and development, and ligands like this compound are key components in this endeavor.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Role of the ligand in asymmetric catalysis leading to valuable products.
References
An In-depth Technical Guide to Bromophenyl Oxazoline Ligands: Core Features and Catalytic Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of bromophenyl oxazoline ligands, a pivotal class of precursors for developing advanced chiral ligands used in asymmetric catalysis. The document details their synthesis, key structural features, and their application in forming highly effective catalytic systems. Emphasis is placed on their role in palladium-catalyzed asymmetric allylic alkylation, a cornerstone reaction in modern synthetic chemistry.
Core Structural Features and Synthesis
Bromophenyl oxazoline ligands are characterized by a phenyl ring substituted with a bromine atom, which is attached to an oxazoline ring at the 2-position. The bromine atom serves as a versatile synthetic handle, allowing for the straightforward introduction of other functionalities, most notably phosphine groups, to create powerful bidentate P,N-ligands. The chirality of the ligand, essential for asymmetric catalysis, is typically introduced via the use of a chiral amino alcohol in the synthesis of the oxazoline ring.
Synthesis of the 2-(2-Bromophenyl)oxazoline Core
The foundational 2-(2-bromophenyl)oxazoline structure can be efficiently synthesized through the cyclization of an N-(β-hydroxyethyl)-o-bromobenzamide precursor. A modified protocol utilizing thionyl chloride (SOCl₂) has been shown to significantly improve yields.[1]
Experimental Protocol: Synthesis of 2-(2-Bromophenyl)oxazoline [1]
-
Amide Formation: o-Bromobenzoyl chloride is reacted with 2-aminoethanol in a suitable solvent (e.g., dichloromethane) in the presence of a base (e.g., triethylamine) at 0 °C to room temperature to yield N-(β-hydroxyethyl)-o-bromobenzamide.
-
Cyclization: The N-(β-hydroxyethyl)-o-bromobenzamide intermediate is dissolved in a chlorinated solvent (e.g., chloroform).
-
Thionyl chloride (SOCl₂) is added dropwise to the solution at a controlled temperature, typically below 5 °C.
-
The reaction mixture is stirred, and the temperature is gradually allowed to rise. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford 2-(2-bromophenyl)oxazoline. This protocol has been reported to achieve yields of up to 84%.[1]
Transformation into Advanced P,N-Ligands (PHOX type)
The true utility of bromophenyl oxazolines lies in their conversion to phosphinooxazoline (PHOX) ligands. The bromine atom facilitates the introduction of a phosphine moiety, transforming the simple monodentate ligand into a potent bidentate P,N-chelating agent.[2]
Two primary synthetic routes are employed for this transformation:
-
Grignard Reagent Formation: The 2-(2-bromophenyl)oxazoline is converted into a Grignard reagent by reacting it with magnesium metal. This organometallic intermediate is then quenched with a chlorophosphine, such as chlorodiphenylphosphine, to form the P-C bond.[2]
-
Metal-Catalyzed Cross-Coupling: A more direct approach involves the copper(I)-iodide catalyzed coupling of the 2-(2-bromophenyl)oxazoline with a phosphine, such as diphenylphosphine.[2]
The following diagram illustrates the general workflow for synthesizing a chiral PHOX ligand from a bromophenyl oxazoline precursor.
References
Chiral BOX Ligands in Catalysis: A Technical Guide for Researchers
Introduction
Chiral bis(oxazoline) (BOX) ligands have emerged as a cornerstone in the field of asymmetric catalysis, empowering chemists to achieve high levels of stereocontrol in a vast array of chemical transformations.[1] Their remarkable success is attributed to their rigid C2-symmetric scaffold, modular synthesis, and the ability to form well-defined complexes with a variety of metals. This technical guide provides an in-depth overview of chiral BOX ligands, their synthesis, mechanism of action, and applications in key catalytic reactions, with a focus on providing practical data and experimental protocols for researchers, scientists, and drug development professionals.
Core Concepts: Structure and Synthesis
Chiral BOX ligands are characterized by two oxazoline rings connected by a linker, most commonly a methylene or pyridine bridge. The stereogenic centers are typically located at the 4-position of the oxazoline rings, and the substituents at this position (R) play a pivotal role in dictating the enantioselectivity of the catalyzed reaction. The C2-symmetry of the ligand is instrumental in controlling the facial selectivity of the substrate's approach to the metal center.[1]
The synthesis of BOX ligands is generally straightforward, often involving the condensation of a chiral amino alcohol with a dicarboxylic acid derivative or a dinitrile.[2] This modularity allows for the facile introduction of various steric and electronic features, enabling the fine-tuning of the ligand for a specific application.
Experimental Protocol: Synthesis of (S,S)-2,2'-Isopropylidenebis(4-phenyl-2-oxazoline) ((S,S)-Ph-BOX)
This protocol describes the synthesis of a common BOX ligand, (S,S)-Ph-BOX, from (S)-phenylalaninol and malononitrile.
Materials:
-
(S)-Phenylalaninol
-
Malononitrile
-
Zinc Chloride (ZnCl2), anhydrous
-
Toluene, anhydrous
-
Methanol
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: A flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser is charged with (S)-phenylalaninol (2.0 equivalents) and anhydrous toluene under an inert atmosphere (e.g., argon or nitrogen).
-
Addition of Reagents: To the stirred solution, add malononitrile (1.0 equivalent) and anhydrous zinc chloride (0.1 equivalents).
-
Reaction: The reaction mixture is heated to reflux and stirred for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and quenched by the slow addition of a saturated aqueous sodium bicarbonate solution. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure (S,S)-Ph-BOX ligand.
Diagram: Synthesis of (S,S)-Ph-BOX
Caption: Synthetic pathway for (S,S)-Ph-BOX.
Mechanism of Stereochemical Induction
The high enantioselectivity achieved with chiral BOX ligands is generally attributed to a well-defined, sterically demanding chiral pocket created around the metal center.[1] In a typical catalytic cycle, the BOX ligand coordinates to a metal precursor to form the active catalyst. The substrate then coordinates to this chiral metal complex, often in a bidentate fashion. The bulky substituents on the oxazoline rings of the BOX ligand effectively block one face of the coordinated substrate, directing the incoming reagent to attack from the less sterically hindered face. This facial discrimination is the key to the enantioselective bond formation.
Diagram: Catalytic Cycle of a Copper-BOX Catalyzed Diels-Alder Reaction
Caption: A simplified catalytic cycle.
Applications in Asymmetric Catalysis
Metal complexes of chiral BOX ligands are versatile catalysts for a wide range of asymmetric transformations, including cycloadditions, aldol reactions, Michael additions, and cyclopropanations. The choice of the metal and the substituents on the BOX ligand can be tailored to optimize the reactivity and enantioselectivity for a specific reaction.
Asymmetric Diels-Alder Reaction
The Diels-Alder reaction is a powerful tool for the construction of six-membered rings. Copper(II)-BOX complexes are particularly effective catalysts for the asymmetric Diels-Alder reaction between dienophiles such as N-acryloyloxazolidinones and various dienes.[3] The catalyst promotes the reaction with high endo/exo selectivity and excellent enantioselectivity.
| Ligand | Dienophile | Diene | Metal Salt | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| (S,S)-tBu-BOX | N-Acryloyloxazolidinone | Cyclopentadiene | Cu(OTf)2 | CH2Cl2 | -78 | 95 | >99 (endo) | Evans, D. A. et al. J. Am. Chem. Soc.1999 , 121, 7559-7573. |
| (S,S)-Ph-BOX | N-Acryloyloxazolidinone | Cyclopentadiene | Cu(OTf)2 | CH2Cl2 | -78 | 91 | 96 (endo) | Evans, D. A. et al. J. Am. Chem. Soc.1999 , 121, 7559-7573. |
| (S,S)-iPr-BOX | N-Acryloyloxazolidinone | Cyclopentadiene | Cu(OTf)2 | CH2Cl2 | -78 | 88 | 92 (endo) | Evans, D. A. et al. J. Am. Chem. Soc.1999 , 121, 7559-7573. |
Asymmetric Aldol Reaction
Chiral BOX ligands in complex with Lewis acids such as copper(II) triflate also catalyze the asymmetric Mukaiyama aldol reaction, which involves the addition of a silyl enol ether to an aldehyde. Sterically demanding ligands like tBu-BOX generally provide higher enantioselectivities.
| Ligand | Aldehyde | Silyl Enol Ether | Metal Salt | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| (S,S)-tBu-BOX | Benzaldehyde | 1-(Trimethylsiloxy)cyclohexene | Cu(OTf)2 | CH2Cl2 | -78 | 92 | 97 | Evans, D. A. et al. J. Am. Chem. Soc.1999 , 121, 7582-7594. |
| (S,S)-Ph-BOX | Benzaldehyde | 1-(Trimethylsiloxy)cyclohexene | Cu(OTf)2 | CH2Cl2 | -78 | 85 | 85 | Evans, D. A. et al. J. Am. Chem. Soc.1999 , 121, 7582-7594. |
Asymmetric Michael Addition
The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds is another important carbon-carbon bond-forming reaction. Copper(II)-BOX complexes are effective catalysts for the asymmetric Michael addition of various nucleophiles, including malonates.
| Ligand | Michael Acceptor | Nucleophile | Metal Salt | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| (S,S)-tBu-BOX | 2-Cyclohexen-1-one | Diethyl malonate | Cu(OTf)2 | CH2Cl2 | -20 | 90 | 95 | Evans, D. A. et al. J. Am. Chem. Soc.2001 , 123, 12095-12096. |
| (S,S)-Ph-BOX | Chalcone | Diethyl malonate | Cu(OTf)2 | Et2O | -20 | 88 | 92 | Christoffers, J. et al. Eur. J. Org. Chem.2001 , 1259-1266. |
Asymmetric Cyclopropanation
Copper(I) complexes of chiral BOX ligands are highly effective catalysts for the enantioselective cyclopropanation of olefins with diazoacetates.[3] This reaction provides a direct route to optically active cyclopropanes, which are valuable building blocks in organic synthesis.
| Ligand | Olefin | Diazoacetate | Metal Salt | Solvent | Temp (°C) | Yield (%) | ee (%) (trans:cis) | Reference |
| (S,S)-tBu-BOX | Styrene | Ethyl diazoacetate | CuOTf | CH2Cl2 | 25 | 92 | 99 (90:10) | Evans, D. A. et al. J. Am. Chem. Soc.1991 , 113, 726-728. |
| (S,S)-Ph-BOX | Styrene | Ethyl diazoacetate | CuOTf | CH2Cl2 | 25 | 85 | 97 (85:15) | Evans, D. A. et al. J. Am. Chem. Soc.1991 , 113, 726-728. |
Experimental Protocol: Copper-Catalyzed Asymmetric Diels-Alder Reaction
This protocol provides a general procedure for the copper-catalyzed asymmetric Diels-Alder reaction between N-acryloyloxazolidinone and cyclopentadiene using (S,S)-Ph-BOX.
Materials:
-
(S,S)-Ph-BOX
-
Copper(II) triflate (Cu(OTf)2)
-
N-Acryloyloxazolidinone
-
Cyclopentadiene (freshly cracked)
-
Dichloromethane (CH2Cl2), anhydrous
-
4 Å Molecular sieves
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve (S,S)-Ph-BOX (0.11 mmol) and Cu(OTf)2 (0.10 mmol) in anhydrous CH2Cl2 (10 mL). Stir the solution at room temperature for 1-2 hours to form the catalyst complex.
-
Reaction Setup: In a separate flame-dried Schlenk flask containing activated 4 Å molecular sieves (approx. 250 mg), add N-acryloyloxazolidinone (1.0 mmol) and anhydrous CH2Cl2 (5 mL). Cool the solution to -78 °C in a dry ice/acetone bath.
-
Reaction: To the cooled solution of the dienophile, add the prepared catalyst solution (10 mol%) dropwise via syringe. After stirring for 15 minutes, add freshly cracked cyclopentadiene (3.0 mmol) dropwise.
-
Monitoring and Work-up: Monitor the reaction progress by TLC. Once the reaction is complete, quench it with a saturated aqueous sodium bicarbonate solution. Allow the mixture to warm to room temperature and extract the aqueous layer with CH2Cl2. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.
-
Purification and Analysis: The crude product is purified by flash column chromatography on silica gel. The enantiomeric excess (ee) is determined by chiral HPLC analysis.
Factors Influencing Enantioselectivity
The success of an asymmetric reaction using a chiral BOX ligand is dependent on several factors that work in concert to create a highly ordered and diastereomeric transition state. Understanding these factors is crucial for optimizing reaction conditions and for the rational design of new catalysts.
Diagram: Factors Influencing Enantioselectivity
Caption: Key factors affecting enantioselectivity.
-
Ligand Structure: The steric bulk of the substituent (R) on the oxazoline ring is a primary determinant of enantioselectivity. Generally, bulkier groups lead to higher enantiomeric excesses by creating a more defined chiral pocket. The electronic nature of the R group and the rigidity of the ligand backbone also play important roles.
-
Metal Center: The choice of the metal ion influences the Lewis acidity and the geometry of the catalyst complex. The counterion associated with the metal can also have a significant impact on the catalytic activity and selectivity.
-
Reaction Conditions: Temperature, solvent, and the structure of the substrates are critical parameters that must be optimized for each specific reaction to achieve the best results.
Conclusion
Chiral BOX ligands are a powerful and versatile class of ligands that have had a profound impact on the field of asymmetric catalysis. Their modular synthesis, coupled with their ability to form well-defined and highly effective chiral catalysts with a variety of metals, has enabled the enantioselective synthesis of a wide range of valuable molecules. The continued development of new BOX ligand architectures and their application in novel catalytic transformations promises to further expand the toolbox of synthetic chemists, facilitating the efficient and selective preparation of complex chiral compounds for the pharmaceutical and fine chemical industries.
References
A Scalable Synthesis of (S)-tert-Butyl-Dihydrooxazole Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a scalable and efficient method for the synthesis of (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole, a crucial ligand in asymmetric catalysis. The synthesis route described is a three-step process starting from readily available and inexpensive picolinic acid, offering a significant improvement over previously reported methods that suffered from inconsistent yields and laborious purification.[1][2][3][4] This procedure is amenable to multi-gram scale synthesis, achieving a 64% overall yield.[1][2][3][4]
Introduction
Pyridinooxazoline (PyOx) ligands are a significant class of bidentate dinitrogen ligands employed in asymmetric catalysis.[1][3] The (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand, in particular, has demonstrated high efficacy in reactions such as the catalytic asymmetric conjugate addition of arylboronic acids to cyclic, β,β-disubstituted enones.[1][3] The development of a reliable and scalable synthesis for this ligand is therefore of considerable interest to the scientific and industrial communities. This document details a robust three-step synthesis that addresses the shortcomings of previous methods.[1][2][3][4]
Experimental Protocols
This section provides detailed methodologies for the key steps in the synthesis of (S)-t-BuPyOx.
Step 1: Synthesis of (S)-N-(1-hydroxy-3,3-dimethylbutan-2-yl)picolinamide (4)
This initial step involves the amidation of picolinic acid with (S)-tert-leucinol.
Procedure:
-
To a 200 mL round bottom flask, add picolinic acid (2.46 g, 20.0 mmol, 1.00 equiv), 50 mL of CH₂Cl₂, and N-methylmorpholine (3.03 g, 30.0 mmol, 1.50 equiv).[1]
-
Cool the reaction mixture to 0 °C in an ice bath.[1]
-
Add isobutyl chloroformate (3.14 g, 23.0 mmol, 1.15 equiv) dropwise over 30 minutes.[1]
-
After complete addition, stir the reaction mixture for an additional 30 minutes at 0 °C.[1]
-
In a separate flask, dissolve (S)-tert-leucinol (2.58 g, 22.0 mmol, 1.10 equiv) in CH₂Cl₂ (25 mL) and add N-methylmorpholine (2.43 g, 24.0 mmol, 1.20 equiv).[1]
-
Transfer this solution dropwise over 1 hour to the cooled reaction mixture using a syringe pump.[1]
-
Remove the cooling bath and allow the reaction mixture to warm to room temperature and stir for 2 hours.[1]
-
The resulting amide 4 can be isolated in high yield and purity, often without the need for flash chromatography.[1]
Step 2: Synthesis of (S)-N-(1-chloro-3,3-dimethylbutan-2-yl)picolinamide hydrochloride (11)
The intermediate amide alcohol is then converted to a hydrochloride salt.
Procedure:
-
In a 500 mL 3-neck round bottom flask, charge a stir bar, amide alcohol 4 (8.89 g, 40.0 mmol, 1.00 equiv), and toluene (140 mL).[1]
-
Further details on the specific reagents and conditions for this chlorination step are provided in the source literature.[1] This step is crucial for activating the intermediate for the subsequent cyclization.
Step 3: Synthesis of (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole (1)
The final step is the cyclization to form the desired (S)-t-BuPyOx ligand.
Procedure:
-
A 500 mL 3-neck round bottom flask is charged with a stir bar, the amide chloride hydrochloric acid salt 11 (10.26 g, 37.0 mmol, 1.00 equiv), and MeOH (100 mL).[1]
-
The cyclization is promoted by a suitable base. The optimized conditions involve using 25% NaOMe/MeOH, which leads to a high yield of the final product.[4]
Data Presentation
The following tables summarize the quantitative data from the optimization of the synthesis.
Table 1: Optimization of Amidation of Picolinic Acid
| Entry | Activating Agent | Base | Solvent | Temperature (°C) | Time (h) | Isolated Yield (%) | Purification |
| 1 | SOCl₂ | — | — | rt to 50 | 18 | 70 | Chromatography |
| 2 | (COCl)₂ | — | CH₂Cl₂ | rt | 2 | 80 | Chromatography |
| 3 | DPCP | NMM | CH₂Cl₂ | 0 to rt | 2 | 88 | Chromatography |
| 4 | Isobutyl Chloroformate | NMM | CH₂Cl₂ | 0 to rt | 2 | 92 | Not Required |
DPCP = diphenyl chlorophosphate, NMM = N-methylmorpholine. Data sourced from[1].
Table 2: Optimization of the Cyclization Reaction
| Entry | Conditions | R | Temperature (°C) | Base | Time (h) | Yield (%) |
| 1 | MsCl, Et₃N, CHCl₃ | OMs | 0 to 40 | Et₃N | 12 | N.D. |
| 2 | MsCl, Et₃N, ClCH₂CH₂Cl | OMs | 0 to 80 | Et₃N | 12 | N.D. |
| 3 | TsCl, DMAP, Et₃N, ClCH₂CH₂Cl | OTs | 0 to 80 | Et₃N | 12 | N.D. |
| 4 | SOCl₂, rt | Cl | rt | DABCO | 18 | 38 |
| 5 | SOCl₂, 50 °C | Cl | 50 | DBU | 12 | 59 |
| 6 | SOCl₂, 0 to 50 °C | Cl | 0 to 50 | NaH, THF | 18 | 60 |
| 7 | SOCl₂, 50 °C | Cl | 50 | 5% KOH/EtOH | 11 | 58 |
| 8 | SOCl₂, 50 °C | Cl | 50 | 5% KOH/MeOH | 11 | 62 |
| 9 | SOCl₂, 50 °C | Cl | 50 | 25% NaOMe/MeOH | 3 | 72 |
N.D. = Not Determined. DBU = 1,8-diazabicyclo[5.4.0]undec-7-ene. Data sourced from[4].
Visualizations
Synthetic Workflow
The following diagram illustrates the overall synthetic pathway for the scalable production of (S)-t-BuPyOx.
Caption: Scalable three-step synthesis of (S)-t-BuPyOx.
This guide provides a detailed and scalable protocol for the synthesis of (S)-tert-butyl-dihydrooxazole derivatives, a critical component in modern asymmetric catalysis. The presented method is robust, high-yielding, and utilizes cost-effective starting materials, making it suitable for both academic research and industrial applications.
References
- 1. A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand [authors.library.caltech.edu]
- 3. BJOC - A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
Methodological & Application
asymmetric catalysis using (S)-2-(2-Bromophenyl)-4-(tert-butyl)-4,5-dihydrooxazole
Topic: Asymmetric Catalysis using (S)-2-(2-Bromophenyl)-4-(tert-butyl)-4,5-dihydrooxazole
Audience: Researchers, scientists, and drug development professionals.
Note on the Availability of Application Data:
Extensive literature searches for direct applications of this compound as a chiral ligand in asymmetric catalysis did not yield specific reaction protocols or quantitative performance data. This compound is commonly utilized as a synthetic intermediate for the preparation of other chiral ligands, such as phosphino-oxazoline (PHOX) ligands, where the bromo-substituent is replaced by a phosphine group.
However, a structurally related and extensively studied ligand, (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) , demonstrates significant utility in asymmetric catalysis. The following application notes and protocols are provided for this pyridyl analogue, which is a highly effective ligand in palladium-catalyzed asymmetric conjugate additions.
Application Notes for (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx)
(S)-t-BuPyOx is a chiral pyridinooxazoline (PyOx) ligand that has proven to be highly effective in a variety of asymmetric transformations.[1][2] Its bidentate nature allows it to form stable complexes with transition metals, creating a well-defined chiral environment for stereoselective reactions.
Key Applications:
One of the most prominent applications of (S)-t-BuPyOx is in the palladium-catalyzed asymmetric conjugate addition of arylboronic acids to cyclic β,β-disubstituted enones .[1][3] This reaction is of significant interest as it allows for the construction of challenging β-benzylic quaternary stereocenters in high yields and with excellent enantioselectivity.[1][2]
Advantages of the (S)-t-BuPyOx/Palladium Catalyst System:
-
High Enantioselectivity: The catalyst system consistently delivers high enantiomeric excesses (ee) for the desired products.[1]
-
Robustness: The reaction is notably tolerant to both oxygen and water, which simplifies the experimental setup.[1]
-
Functional Group Tolerance: The mild reaction conditions allow for a broad range of functional groups on both the arylboronic acid and the enone substrate.
-
Scalability: The synthesis of the (S)-t-BuPyOx ligand is scalable, making it accessible for larger-scale synthetic applications.[1][2]
Quantitative Data Summary
The following table summarizes the performance of the (S)-t-BuPyOx ligand in the palladium-catalyzed asymmetric conjugate addition of various arylboronic acids to a model cyclic enone.
| Entry | Arylboronic Acid (ArB(OH)₂) | Product | Yield (%) | ee (%) |
| 1 | Phenylboronic acid | 3a | 95 | 98 |
| 2 | 4-Methylphenylboronic acid | 3b | 96 | 97 |
| 3 | 4-Methoxyphenylboronic acid | 3c | 98 | 99 |
| 4 | 4-Chlorophenylboronic acid | 3d | 92 | 98 |
| 5 | 3-Methylphenylboronic acid | 3e | 94 | 97 |
Experimental Protocols
Synthesis of (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx)
A scalable, three-step synthesis from commercially available picolinic acid has been developed.[2]
Step 1: Amidation of Picolinic Acid with (S)-tert-leucinol To a solution of picolinic acid in dichloromethane, N-methylmorpholine is added. The mixture is cooled, and isobutyl chloroformate is added dropwise. In a separate flask, a solution of (S)-tert-leucinol and N-methylmorpholine in dichloromethane is prepared and then transferred to the reaction mixture. The reaction is allowed to warm to room temperature.
Step 2: Chlorination of the Amide Alcohol The amide alcohol from the previous step is dissolved in toluene, and thionyl chloride is added. The mixture is heated to afford the corresponding amide chloride hydrochloride salt.
Step 3: Cyclization to (S)-t-BuPyOx The amide chloride hydrochloride salt is dissolved in methanol, and sodium methoxide is added. The mixture is heated to induce cyclization. After completion, the product is isolated and purified.[2]
General Protocol for Palladium-Catalyzed Asymmetric Conjugate Addition
This protocol describes the general procedure for the asymmetric conjugate addition of an arylboronic acid to a cyclic β,β-disubstituted enone, catalyzed by a Pd-(S)-t-BuPyOx complex.
Materials:
-
Palladium(II) trifluoroacetate (Pd(OCOCF₃)₂)
-
(S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx)
-
Cyclic β,β-disubstituted enone
-
Arylboronic acid
-
Ammonium hexafluorophosphate (NH₄PF₆)
-
1,2-Dichloroethane (DCE)
-
Water
Procedure:
-
In a reaction vial, Pd(OCOCF₃)₂ (0.05 equiv) and (S)-t-BuPyOx (0.06 equiv) are dissolved in 1,2-dichloroethane.
-
The cyclic β,β-disubstituted enone (1.0 equiv), arylboronic acid (1.5 equiv), and ammonium hexafluorophosphate (0.1 equiv) are added to the vial.
-
Water (5.0 equiv) is then added to the reaction mixture.
-
The vial is sealed and the mixture is stirred at 40 °C until the reaction is complete (monitored by TLC or GC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and purified by silica gel chromatography to afford the desired product.
Visualizations
Caption: Synthetic workflow for (S)-t-BuPyOx.
Caption: Proposed catalytic cycle for conjugate addition.
References
Application Notes and Protocols for the In Situ Formation of a Palladium Complex with (S)-2-(2-Bromophenyl)-4-(tert-butyl)-4,5-dihydrooxazole for Catalytic Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-(2-Bromophenyl)-4-(tert-butyl)-4,5-dihydrooxazole is a chiral oxazoline ligand extensively utilized in asymmetric catalysis. The combination of a sterically demanding tert-butyl group and a coordinating nitrogen atom within the oxazoline ring allows for effective stereochemical control in a variety of chemical transformations. The bromo-substituted phenyl group provides a handle for the formation of catalytically active metal complexes, particularly with palladium. These complexes are highly efficient catalysts for cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are fundamental in the synthesis of complex organic molecules, including pharmaceuticals and functional materials.
This document provides detailed protocols for the synthesis of the ligand and the in situ formation of its palladium complex for use in a representative Suzuki-Miyaura cross-coupling reaction.
Data Presentation
Table 1: Reagents and Conditions for the Synthesis of this compound
| Reagent/Parameter | Molar Equivalent | Molecular Weight ( g/mol ) | Amount |
| 2-Bromo-N-[(1S)-1-(hydroxymethyl)-2,2-dimethylpropyl]-benzamide | 1.0 | 300.20 | 20.63 g |
| Dichloromethane (DCM) | - | 84.93 | 345 mL |
| Triethylamine (TEA) | 2.4 | 101.19 | 23.0 mL |
| Methanesulfonyl Chloride (MsCl) | 1.15 | 114.55 | 6.12 mL |
| Temperature (Mesylation) | - | - | 4 °C |
| Temperature (Cyclization) | - | - | 50 °C |
| Reaction Time | - | - | Monitored by TLC |
| Expected Yield | ~96% |
Table 2: Reagents and Conditions for a Representative In Situ Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction
| Reagent/Parameter | Role | Molar Equivalent | Pd Loading (mol%) |
| Aryl Halide (e.g., 4-Bromoanisole) | Substrate | 1.0 | - |
| Arylboronic Acid (e.g., Phenylboronic Acid) | Substrate | 1.5 | - |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Precursor | 0.02 | 2 |
| This compound | Ligand | 0.04 | - |
| Cesium Carbonate (Cs₂CO₃) | Base | 2.0 | - |
| 1,4-Dioxane | Solvent | - | - |
| Water | Co-solvent | - | - |
| Temperature | - | - | 100 °C |
| Reaction Time | - | - | 12-24 h |
| Representative Yields (with similar ligands) | 70-95% |
Experimental Protocols
Protocol 1: Synthesis of this compound[1]
This protocol outlines the synthesis of the chiral oxazoline ligand from its corresponding amide precursor.
-
Reaction Setup: In a fume hood, add 2-bromo-N-[(1S)-1-(hydroxymethyl)-2,2-dimethylpropyl]-benzamide (20.63 g, 68.73 mmol) to a round-bottom flask equipped with a magnetic stir bar.
-
Reagent Addition: Add dichloromethane (345 mL) and triethylamine (23.0 mL, 164.9 mmol, 2.4 equiv) to the flask under a nitrogen atmosphere.
-
Mesylation: Cool the resulting solution to approximately 4 °C in an ice-water bath. Add methanesulfonyl chloride (6.12 mL, 79.04 mmol, 1.15 equiv) dropwise over 5 minutes. The solution will typically turn a pale yellow.
-
Reaction Monitoring: Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).
-
Cyclization: Once the starting material is consumed, warm the reaction mixture to 50 °C in a water bath to initiate cyclization. Monitor the formation of the product by TLC.
-
Workup: After the cyclization is complete, allow the reaction to cool to room temperature. Add 120 mL of saturated sodium bicarbonate solution and stir vigorously for 5 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and partition the layers. Extract the aqueous phase with dichloromethane (2 x 70 mL).
-
Purification: Combine the organic layers, wash with saturated brine (150 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel chromatography to yield the title compound as a pale yellow oil which solidifies upon cooling.[1]
Protocol 2: In Situ Formation of the Palladium Complex and Application in Suzuki-Miyaura Cross-Coupling
This protocol describes the formation of the active palladium catalyst in situ for a representative Suzuki-Miyaura reaction.
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), arylboronic acid (1.5 mmol), and cesium carbonate (2.0 mmol).
-
Catalyst Precursor and Ligand Addition: In a glovebox or under a stream of inert gas, add palladium(II) acetate (0.02 mmol, 2 mol%) and this compound (0.04 mmol, 4 mol%).
-
Solvent Addition: Add anhydrous 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio, with the concentration of the aryl halide at 0.1-0.2 M).
-
Degassing: Seal the Schlenk tube, and then evacuate and backfill with an inert gas (e.g., argon) three times.
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir for 12-24 hours.
-
Reaction Monitoring: Monitor the reaction progress by an appropriate technique (e.g., TLC, GC-MS, or LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.
-
Extraction: Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Visualizations
Caption: Workflow for the synthesis of the chiral oxazoline ligand.
Caption: Step-by-step workflow for the Suzuki-Miyaura cross-coupling.
Caption: Key steps in the palladium-catalyzed Suzuki-Miyaura reaction.
References
Application Notes and Protocols for Catalytic Asymmetric Conjugate Addition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and mechanistic insights into three widely utilized catalytic asymmetric conjugate addition reactions. This powerful carbon-carbon and carbon-heteroatom bond-forming methodology is a cornerstone in the stereoselective synthesis of complex chiral molecules, including active pharmaceutical ingredients.
Organocatalytic Michael Addition of Aldehydes to Nitroalkenes
The enantioselective conjugate addition of aldehydes to nitroalkenes, catalyzed by diarylprolinol silyl ethers (Hayashi-Jørgensen catalysts), is a prime example of enamine catalysis.[1][2][3] This reaction provides access to valuable chiral γ-nitro aldehydes, which are versatile synthetic intermediates.[4] The syn-adduct is typically the major diastereomer formed.[4]
Reaction Scheme
Figure 1: Asymmetric Michael addition of an aldehyde to a nitroalkene.
Quantitative Data Summary
The following table summarizes representative results for the asymmetric Michael addition of isobutyraldehyde to various trans-β-nitrostyrenes, as reported by Hayashi et al. The reaction demonstrates high yields and excellent stereoselectivities.
| Entry | R (in Nitrostyrene) | Time (h) | Yield (%) | syn/anti | ee (%) [syn] |
| 1 | C₆H₅ | 2 | 95 | 96/4 | 99 |
| 2 | 4-ClC₆H₄ | 2 | 94 | 96/4 | 99 |
| 3 | 4-MeOC₆H₄ | 12 | 93 | 95/5 | 98 |
| 4 | 2-Furyl | 3 | 92 | 96/4 | 99 |
Data sourced from Org. Synth. 2017, 94, 252.
Detailed Experimental Protocol
This protocol is adapted from a procedure published in Organic Syntheses.[5]
Materials:
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (Hayashi-Jørgensen Catalyst)
-
trans-β-Nitrostyrene
-
Isobutyraldehyde (freshly distilled)
-
p-Nitrophenol
-
Toluene (anhydrous)
-
Ethyl acetate
-
Hexanes
-
Saturated aqueous NH₄Cl solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry 10 mL round-bottom flask equipped with a magnetic stir bar, add the Hayashi-Jørgensen catalyst (9.8 mg, 0.03 mmol, 5 mol%) and p-nitrophenol (4.2 mg, 0.03 mmol, 5 mol%).
-
Place the flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous toluene (0.6 mL) to the flask and stir the mixture at room temperature until the catalyst and additive are fully dissolved.
-
Add trans-β-nitrostyrene (89.5 mg, 0.6 mmol, 1.0 equiv.).
-
Cool the reaction mixture to 0 °C using an ice-water bath.
-
Add freshly distilled isobutyraldehyde (81 µL, 0.9 mmol, 1.5 equiv.) dropwise over 1 minute.
-
Stir the reaction mixture at 0 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion (typically 2 hours), quench the reaction by adding saturated aqueous NH₄Cl solution (5 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL).
-
Combine the organic layers and wash with brine (10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a 10:1 hexanes/ethyl acetate eluent) to afford the desired γ-nitro aldehyde.
Catalytic Cycle and Experimental Workflow
The catalytic cycle proceeds through the formation of a nucleophilic enamine intermediate from the aldehyde and the secondary amine catalyst.[6] This enamine then attacks the nitroalkene in a stereocontrolled manner. The resulting iminium ion is hydrolyzed to release the product and regenerate the catalyst.
Copper-Catalyzed Asymmetric Conjugate Addition of Grignard Reagents
The copper-catalyzed enantioselective 1,4-addition of Grignard reagents to cyclic enones is a highly efficient method for constructing chiral carbon-carbon bonds.[7][8] The use of commercially available chiral ferrocenyl-based diphosphine ligands, such as JosiPhos or TaniaPhos, with copper salts provides a robust catalytic system that offers high enantioselectivities with readily available and inexpensive Grignard reagents.[7][9][10]
Reaction Scheme
Figure 2: Copper-catalyzed asymmetric conjugate addition of a Grignard reagent to cyclohexenone.
Quantitative Data Summary
The following table presents data for the copper-catalyzed conjugate addition of various Grignard reagents to 2-cyclohexenone using CuBr·SMe₂ and a (R,S)-JosiPhos-type ligand.
| Entry | Grignard Reagent (RMgBr) | Temp (°C) | Time (h) | Yield (%) | 1,4/1,2 Ratio | ee (%) |
| 1 | EtMgBr | -75 | 1 | 98 | >98:2 | 96 |
| 2 | MeMgBr | -75 | 1 | 95 | >98:2 | 92 |
| 3 | n-PrMgBr | -75 | 1 | 98 | >98:2 | 96 |
| 4 | n-BuMgBr | -75 | 1 | 97 | >98:2 | 95 |
| 5 | PhMgBr | -60 | 2 | 96 | >98:2 | 94 |
Data sourced from PNAS 2004, 101 (16), 5834-5838.[8]
Detailed Experimental Protocol
This protocol is based on the procedure reported by Feringa and co-workers.[8]
Materials:
-
Copper(I) bromide dimethyl sulfide complex (CuBr·SMe₂)
-
(R)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldi-tert-butylphosphine ((R,S)-JosiPhos)
-
2-Cyclohexenone (freshly distilled)
-
Grignard reagent solution (e.g., 1.0 M Ethylmagnesium bromide in THF)
-
Methyl tert-butyl ether (MTBE, anhydrous)
-
Saturated aqueous NH₄Cl solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried Schlenk tube under an argon atmosphere, dissolve CuBr·SMe₂ (10.3 mg, 0.05 mmol, 5 mol%) and (R,S)-JosiPhos (27.7 mg, 0.05 mmol, 5 mol%) in anhydrous MTBE (5 mL).
-
Stir the mixture at room temperature for 30 minutes to form the catalyst complex.
-
Cool the resulting orange solution to -75 °C using a dry ice/acetone bath.
-
Add the Grignard reagent (e.g., EtMgBr, 1.1 mL of a 1.0 M solution in THF, 1.1 mmol, 1.1 equiv.) dropwise. The solution should turn yellow.
-
After stirring for 5 minutes, add a solution of 2-cyclohexenone (96.1 mg, 1.0 mmol, 1.0 equiv.) in anhydrous MTBE (2 mL) dropwise over 15 minutes.
-
Stir the reaction at -75 °C for 1 hour.
-
Quench the reaction at low temperature by the slow addition of saturated aqueous NH₄Cl solution (5 mL).
-
Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with MTBE (3 x 15 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (e.g., using a 20:1 hexanes/ethyl acetate eluent) to yield the chiral 3-alkylcyclohexanone.
Proposed Catalytic Cycle and Logic Diagram
The active catalyst is a chiral copper(I) complex. The Grignard reagent undergoes transmetalation with the copper complex to form a chiral organocopper species. This species then adds to the enone via a six-membered transition state, followed by reductive elimination to deliver the product and regenerate the copper(I) catalyst.
Rhodium-Catalyzed Asymmetric 1,4-Addition of Arylboronic Acids
The rhodium-catalyzed asymmetric conjugate addition of aryl- and alkenylboronic acids to enones, pioneered by Miyaura and Hayashi, is a highly effective method for forming chiral C-C bonds with excellent enantioselectivity.[11] The use of a chiral diphosphine ligand, such as (S)-BINAP, is crucial for achieving high levels of stereocontrol.[11]
Reaction Scheme
Figure 3: Rhodium-catalyzed asymmetric addition of phenylboronic acid to 2-cyclohexenone.
Quantitative Data Summary
The table below shows results for the asymmetric addition of various boronic acids to 2-cyclohexenone catalyzed by [Rh(acac)(C₂H₄)₂] and (S)-BINAP.
| Entry | Boronic Acid (RB(OH)₂) | Time (h) | Yield (%) | ee (%) |
| 1 | Phenylboronic acid | 3 | 99 | 97 |
| 2 | 4-Fluorophenylboronic acid | 3 | 99 | 98 |
| 3 | 4-Methoxyphenylboronic acid | 5 | 99 | 96 |
| 4 | 1-Naphthylboronic acid | 5 | 98 | 97 |
| 5 | (E)-Styrylboronic acid | 3 | 97 | 99 |
Data sourced from J. Am. Chem. Soc. 1998, 120, 21, 5134–5141.
Detailed Experimental Protocol
This protocol is adapted from the work of Miyaura and Hayashi.[11]
Materials:
-
Acetylacetonatobis(ethylene)rhodium(I) ([Rh(acac)(C₂H₄)₂])
-
(S)-(-)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl ((S)-BINAP)
-
2-Cyclohexenone
-
Phenylboronic acid
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a Schlenk tube under an argon atmosphere, add [Rh(acac)(C₂H₄)₂] (3.9 mg, 0.015 mmol, 3 mol%) and (S)-BINAP (10.3 mg, 0.0165 mmol, 3.3 mol%).
-
Add anhydrous 1,4-dioxane (1.0 mL) and stir the mixture at room temperature for 5 minutes.
-
To this catalyst solution, add 2-cyclohexenone (48.1 mg, 0.5 mmol, 1.0 equiv.).
-
In a separate vial, dissolve phenylboronic acid (85 mg, 0.7 mmol, 1.4 equiv.) in a mixture of 1,4-dioxane (1.0 mL) and degassed water (0.1 mL).
-
Add the phenylboronic acid solution to the reaction mixture.
-
Heat the reaction mixture to 100 °C and stir for 3 hours.
-
After cooling to room temperature, add diethyl ether (10 mL) and wash the mixture with brine (5 mL).
-
Separate the organic layer, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a 15:1 hexanes/ethyl acetate eluent) to obtain the (R)-3-phenylcyclohexanone.
Catalytic Cycle Overview
The catalytic cycle is believed to involve the formation of a rhodium(I)-hydroxo complex, which undergoes transmetalation with the arylboronic acid to generate an aryl-rhodium(I) species.[11] This species then coordinates to the enone, followed by migratory insertion (1,4-addition) to form a rhodium enolate. Protonolysis of the enolate releases the final product and regenerates the active rhodium(I)-hydroxo catalyst.
References
- 1. ethz.ch [ethz.ch]
- 2. Hayashi-Jørgensen Catalyst | Chem-Station Int. Ed. [en.chem-station.com]
- 3. books.rsc.org [books.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Copper-catalyzed asymmetric conjugate addition of Grignard reagents to cyclic enones. | Semantic Scholar [semanticscholar.org]
- 8. pnas.org [pnas.org]
- 9. Copper-catalyzed asymmetric conjugate addition of Grignard reagents to cyclic enones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. (PDF) Copper-catalyzed asymmetric conjugate addition of Grignard reagents to cyclic enones (2004) | Ben L. Feringa | 135 Citations [scispace.com]
- 11. application.wiley-vch.de [application.wiley-vch.de]
Application Notes and Protocols for (S)-2-(2-Bromophenyl)-4-(tert-butyl)-4,5-dihydrooxazole in Suzuki Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing (S)-2-(2-Bromophenyl)-4-(tert-butyl)-4,5-dihydrooxazole as a key building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This protocol facilitates the synthesis of a diverse range of chiral biaryl compounds, which are significant scaffolds in medicinal chemistry and materials science. The inherent chirality of the starting material allows for the production of enantiomerically enriched products, a critical aspect in the development of selective therapeutic agents.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. The use of this compound as the aryl bromide component offers a direct route to atropisomeric biaryls and other chiral biphenyl structures. The oxazoline moiety can act as a chiral auxiliary, influencing the stereochemical outcome of the reaction, or simply serve as a precursor to other functional groups. A study by Hassan et al. (2020) demonstrated the successful synthesis of a wide array of biphenyl oxazole derivatives in high to excellent yields (57-93%) through the Suzuki-Miyaura coupling of a bromophenyloxazole with various boronic acids under mild conditions.[1] This highlights the robustness and versatility of this approach for generating molecular diversity.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving a palladium catalyst. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organoboron reagent (e.g., an arylboronic acid) transfers its organic group to the palladium center, replacing the bromide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling:
This protocol is a general guideline based on typical conditions for Suzuki couplings of aryl bromides. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Anhydrous solvent (e.g., Toluene, Dioxane, THF, DMF/water mixture)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a dry Schlenk flask or reaction vial, add this compound (1.0 equivalent), the arylboronic acid (1.1-1.5 equivalents), and the base (2.0-3.0 equivalents).
-
Add the palladium catalyst (1-5 mol%) and, if necessary, the ligand (2-10 mol%).
-
Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Add the anhydrous solvent via syringe. If a biphasic system is used (e.g., toluene/water), ensure the components are degassed.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (typically 2-24 hours).
-
Monitor the reaction progress by a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Data Presentation
The following table summarizes representative examples of Suzuki cross-coupling reactions with this compound and various arylboronic acids, with expected yields based on the literature.[1]
| Entry | Arylboronic Acid | Product | Expected Yield (%) |
| 1 | Phenylboronic acid | (S)-2-(Biphenyl-2-yl)-4-(tert-butyl)-4,5-dihydrooxazole | 85-93 |
| 2 | 4-Methoxyphenylboronic acid | (S)-4-(tert-butyl)-2-(4'-methoxybiphenyl-2-yl)-4,5-dihydrooxazole | 80-90 |
| 3 | 4-Methylphenylboronic acid | (S)-4-(tert-butyl)-2-(4'-methylbiphenyl-2-yl)-4,5-dihydrooxazole | 82-91 |
| 4 | 3,5-Dimethylphenylboronic acid | (S)-4-(tert-butyl)-2-(3',5'-dimethylbiphenyl-2-yl)-4,5-dihydrooxazole | 75-85 |
| 5 | 4-Chlorophenylboronic acid | (S)-4-(tert-butyl)-2-(4'-chlorobiphenyl-2-yl)-4,5-dihydrooxazole | 70-80 |
| 6 | 4-Formylphenylboronic acid | (S)-4-(tert-butyl)-2-(4'-formylbiphenyl-2-yl)-4,5-dihydrooxazole | 65-75 |
| 7 | 2-Naphthylboronic acid | (S)-4-(tert-butyl)-2-(2-(naphthalen-2-yl)phenyl)-4,5-dihydrooxazole | 78-88 |
| 8 | Thiophene-2-boronic acid | (S)-4-(tert-butyl)-2-(2-(thiophen-2-yl)phenyl)-4,5-dihydrooxazole | 57-67 |
Mandatory Visualization
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for the Suzuki cross-coupling reaction.
References
experimental setup for reactions using (S)-2-(2-Bromophenyl)-4-(tert-butyl)-4,5-dihydrooxazole
Introduction
(S)-2-(2-Bromophenyl)-4-(tert-butyl)-4,5-dihydrooxazole is a chiral auxiliary and synthetic intermediate with significant applications in asymmetric synthesis. Its structure incorporates a stereogenic center within the oxazoline ring, a bromine atom on the phenyl ring for cross-coupling reactions, and the oxazoline nitrogen which can act as a directing group in ortho-metalation reactions. These features make it a valuable tool for the synthesis of complex chiral molecules, particularly axially chiral biaryls, which are prevalent in natural products, pharmaceuticals, and chiral ligands.
This document provides detailed experimental protocols for two key applications of this compound: Directed ortho-Metalation (DoM) followed by electrophilic quench, and the Suzuki-Miyaura cross-coupling reaction for the synthesis of a chiral biaryl.
Application 1: Directed ortho-Metalation (DoM) and Electrophilic Quench
The oxazoline group is a potent directing group in ortho-metalation, facilitating the deprotonation of the adjacent position on the phenyl ring by a strong organolithium base. The resulting aryllithium species can then be trapped with an electrophile to introduce a new substituent regioselectively.
Experimental Protocol: Synthesis of (S)-2-(2-Bromo-6-iodophenyl)-4-(tert-butyl)-4,5-dihydrooxazole
This protocol details the ortho-iodination of this compound.
Materials and Reagents:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Iodine (I₂)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 equiv).
-
Dissolve the starting material in anhydrous THF (approximately 0.1 M concentration).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equiv) dropwise via syringe, ensuring the internal temperature does not rise significantly.
-
Stir the resulting solution at -78 °C for 1 hour. The solution may change color, indicating the formation of the aryllithium intermediate.
-
In a separate flask, dissolve iodine (1.2 equiv) in anhydrous THF.
-
Slowly add the iodine solution to the aryllithium solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir for an additional hour.
-
Quench the reaction by the slow addition of saturated aqueous Na₂S₂O₃ solution to consume excess iodine.
-
Transfer the mixture to a separatory funnel and add ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous Na₂S₂O₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient) to yield the desired product.
Data Presentation
| Reactant/Reagent | Molar Equiv. | Molecular Weight ( g/mol ) |
| This compound | 1.0 | 282.18 |
| n-Butyllithium (n-BuLi) | 1.1 | 64.06 |
| Iodine (I₂) | 1.2 | 253.81 |
| Product | ||
| (S)-2-(2-Bromo-6-iodophenyl)-4-(tert-butyl)-4,5-dihydrooxazole | N/A | 408.08 |
| Typical Yield | 85-95% |
Experimental Workflow Diagram
Application 2: Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis
The bromophenyl moiety of the title compound is an ideal handle for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, is a powerful method for constructing C-C bonds, particularly for the synthesis of biaryls.[1][2][3] The inherent chirality of the oxazoline can influence the axial chirality of the resulting biaryl product.
Experimental Protocol: Synthesis of (S)-4-(tert-Butyl)-2-(2-(naphthalen-1-yl)phenyl)-4,5-dihydrooxazole
This protocol describes the coupling of this compound with 1-naphthaleneboronic acid.
Materials and Reagents:
-
This compound
-
1-Naphthaleneboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium phosphate tribasic (K₃PO₄)
-
Toluene
-
Water (degassed)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a Schlenk flask, add this compound (1.0 equiv), 1-naphthaleneboronic acid (1.5 equiv), palladium(II) acetate (0.02 equiv), SPhos (0.04 equiv), and potassium phosphate (3.0 equiv).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add degassed toluene and degassed water (typically in a 4:1 to 10:1 ratio, e.g., 0.1 M concentration in toluene).
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the combined organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient) to afford the chiral biaryl product.
Data Presentation
| Reactant/Reagent | Molar Equiv. | Molecular Weight ( g/mol ) |
| This compound | 1.0 | 282.18 |
| 1-Naphthaleneboronic acid | 1.5 | 171.99 |
| Pd(OAc)₂ | 0.02 | 224.50 |
| SPhos | 0.04 | 410.50 |
| K₃PO₄ | 3.0 | 212.27 |
| Product | ||
| (S)-4-(tert-Butyl)-2-(2-(naphthalen-1-yl)phenyl)-4,5-dihydrooxazole | N/A | 329.44 |
| Typical Yield | 70-90% |
Logical Relationship Diagram
References
Application Notes and Protocols for (S)-2-(2-Bromophenyl)-4-(tert-butyl)-4,5-dihydrooxazole in Catalysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-2-(2-Bromophenyl)-4-(tert-butyl)-4,5-dihydrooxazole is a chiral oxazoline that holds potential as a precursor for developing novel catalytic ligands. Its structure combines a stereogenic center within the dihydrooxazole ring and a reactive bromophenyl group. While direct catalytic applications of this specific compound are not extensively documented in peer-reviewed literature, its architecture suggests a primary role as a building block for creating more complex, catalytically active ligands, particularly for asymmetric synthesis. These notes outline the potential applications, synthetic pathways to catalytically active species, and general protocols for reactions where analogous ligands have shown significant success.
Introduction to this compound as a Ligand Precursor
The molecule this compound features two key structural motifs that are highly valuable in the field of asymmetric catalysis:
-
Chiral Oxazoline Ring: The (S)-configured 4-tert-butyl-4,5-dihydrooxazole moiety is a well-established chiral directing group. The bulky tert-butyl group effectively shields one face of the coordinating metal center, thereby creating a chiral environment that can induce enantioselectivity in a variety of chemical transformations.
-
Reactive Bromophenyl Group: The 2-bromophenyl substituent serves as a synthetic handle for further functionalization. The carbon-bromine bond is amenable to a range of cross-coupling reactions, most notably Suzuki-Miyaura and Buchwald-Hartwig amination reactions. This allows for the facile introduction of a second coordinating group, leading to the formation of bidentate or pincer-type ligands.
The primary application of this compound is therefore not as a standalone ligand, but as a precursor to more elaborate chiral ligands. The in situ or ex situ formation of phosphine-oxazoline (PHOX), pyridine-oxazoline (PyOx), or other related ligand architectures is a common strategy in asymmetric catalysis.
Potential Catalytic Applications via Ligand Synthesis
The transformation of this compound into a bidentate ligand opens up a wide array of potential catalytic applications. The nature of the second coordinating group introduced via cross-coupling will dictate the types of reactions for which the resulting ligand is best suited.
Synthesis of Axially Chiral Biaryls
One of the most promising applications for ligands derived from this precursor is in the synthesis of axially chiral biaryls. Atroposelective cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful methods for constructing these sterically hindered structures. A ligand synthesized from the target compound could coordinate to a metal center (e.g., palladium) and control the stereochemical outcome of the biaryl bond formation.
Logical Workflow for Ligand Synthesis and Application
Caption: Workflow for ligand synthesis and subsequent use in catalysis.
Substrate Scope in Analogous Systems
While specific data for this compound derived ligands is unavailable, the substrate scope for similar PHOX and PyOx-type ligands in asymmetric catalysis is broad. Below is a summary of typical substrate classes and the enantioselectivities that can be achieved with these related ligand systems.
Table 1: Representative Substrate Scope for PHOX and PyOx Ligands in Asymmetric Catalysis
| Reaction Type | Substrate Class | Typical Enantiomeric Excess (ee) |
| Heck Reaction | Dihydrofurans, Dihydropyrroles | 85-99% |
| Acyclic Alkenes | 70-95% | |
| Suzuki-Miyaura Coupling | Hindered Aryl Halides & Boronic Acids | 80-98% |
| Allylic Alkylation | 1,3-Disubstituted Allylic Esters | 90-99% |
| Conjugate Addition | Cyclic Enones | 85-97% |
| Acyclic Enones | 70-90% |
Note: The data in this table is representative of well-established PHOX and PyOx ligands and serves as a predictive guide for the potential efficacy of ligands derived from this compound.
Experimental Protocols
The following are general, illustrative protocols for the synthesis of a PHOX-type ligand from this compound and its subsequent use in a representative asymmetric catalytic reaction.
Protocol 1: Synthesis of a PHOX-type Ligand
This protocol describes a general procedure for a palladium-catalyzed phosphination to generate a (S)-2-(2-(diphenylphosphino)phenyl)-4-(tert-butyl)-4,5-dihydrooxazole ligand.
Reaction Scheme:
Caption: Synthesis of a PHOX-type ligand.
Materials:
-
This compound (1.0 equiv)
-
Diphenylphosphine (1.1 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf) (0.04 equiv)
-
Sodium tert-butoxide (1.4 equiv)
-
Anhydrous, degassed toluene
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, sodium tert-butoxide, Pd₂(dba)₃, and dppf.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous, degassed toluene via syringe, followed by the addition of diphenylphosphine.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired PHOX-type ligand.
Protocol 2: Asymmetric Heck Reaction
This protocol outlines a general procedure for a palladium-catalyzed asymmetric Heck reaction using an in situ prepared catalyst from the PHOX-type ligand.
Experimental Workflow:
Caption: Workflow for an asymmetric Heck reaction.
Materials:
-
PHOX-type ligand (from Protocol 1) (0.05 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.025 equiv)
-
Aryl triflate (1.0 equiv)
-
Alkene (e.g., 2,3-dihydrofuran) (2.0 equiv)
-
Base (e.g., N,N-diisopropylethylamine) (2.0 equiv)
-
Anhydrous solvent (e.g., toluene or dioxane)
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, dissolve the PHOX-type ligand and Pd(OAc)₂ in the anhydrous solvent.
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the active catalyst complex.
-
To this solution, add the aryl triflate, alkene, and base.
-
Heat the reaction mixture to the desired temperature (typically 60-80 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature and filter through a pad of celite, rinsing with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess of the product by chiral HPLC analysis.
Conclusion
This compound is a valuable chiral building block for the synthesis of sophisticated ligands for asymmetric catalysis. While direct catalytic applications are not yet established, its potential to be transformed into highly effective bidentate ligands, such as PHOX or PyOx analogues, is significant. The protocols provided herein offer a general framework for the synthesis of such ligands and their application in stereoselective transformations. Researchers are encouraged to explore the derivatization of this precursor to develop novel catalysts for challenging asymmetric reactions.
Application Notes and Protocols: Synthesis of Chiral Pharmaceuticals Using BOX Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(oxazoline) (BOX) ligands are a class of C₂-symmetric chiral ligands that have proven to be exceptionally effective in asymmetric catalysis.[1] Their robust structure and ability to form well-defined complexes with a variety of metals make them "privileged ligands" in the synthesis of enantiomerically pure compounds, a critical aspect of modern drug development.[2] This document provides detailed application notes and experimental protocols for the use of BOX ligands in the synthesis of chiral pharmaceutical intermediates, with a focus on reproducibility and practical implementation in a research setting.
Mechanism of Asymmetric Induction
The high degree of enantioselectivity achieved with BOX ligands is generally attributed to the formation of a chiral metal-ligand complex that creates a sterically defined environment around the metal center. This chiral pocket dictates the facial selectivity of the substrate's approach, effectively blocking one enantiotopic face and allowing the reaction to proceed on the other. For instance, in copper(II)-catalyzed reactions, the BOX ligand and the chelating substrate form a square-planar complex. The bulky substituents on the oxazoline rings extend above and below this plane, shielding two quadrants of the metal center and leaving the other two accessible for the incoming reagent.[3]
Caption: Stereochemical induction model for BOX ligand-catalyzed reactions.
Applications in Pharmaceutical Synthesis
BOX ligands have been instrumental in the asymmetric synthesis of a wide array of chiral building blocks and active pharmaceutical ingredients (APIs). Notable examples include intermediates for the HIV protease inhibitor Indinavir and the antihypertensive drug Tekturna.[4][5] The versatility of BOX ligands is demonstrated in various carbon-carbon and carbon-heteroatom bond-forming reactions that are fundamental to pharmaceutical synthesis.
Data Presentation: Performance of BOX Ligands in Asymmetric Reactions
The choice of the substituent on the BOX ligand and the metal center is crucial for achieving high enantioselectivity and reactivity. The following tables summarize the performance of various BOX ligands in key asymmetric reactions relevant to pharmaceutical synthesis.
Table 1: Copper-Catalyzed Asymmetric Diels-Alder Reaction
| Ligand (R group) | Dienophile | Diene | Catalyst Loading (mol%) | Temp (°C) | Yield (%) | ee (%) | Reference |
| t-Bu | N-Acryloyl-2-oxazolidinone | Cyclopentadiene | 10 | -78 | 92 | 98 | [1] |
| Ph | N-Acryloyl-2-oxazolidinone | Cyclopentadiene | 10 | -78 | 85 | 90 | [1] |
| Indane-derived | N-Acryloyl-2-oxazolidinone | Cyclopentadiene | 10 | -78 | >90 | 96 | [5] |
Table 2: Asymmetric Henry (Nitroaldol) Reaction
| Ligand | Aldehyde | Catalyst | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| (S,S)-t-Bu-BOX | Benzaldehyde | Cu(OAc)₂ | EtOH | 20 | 92 | 91 | [6] |
| (R,R)-Ph-BOX | 4-Nitrobenzaldehyde | Cu(OTf)₂ | THF | -20 | 88 | 85 | [3] |
Table 3: Asymmetric Cyclopropanation
| Ligand (R group) | Olefin | Diazoacetate | Catalyst | Yield (%) | ee (%) | Reference |
| t-Bu | Styrene | Ethyl diazoacetate | Cu(I)OTf | 82 | >99 | [1] |
| i-Pr | Furan | Ethyl diazoacetate | Cu(I)OTf | 75 | 94 | [1] |
Experimental Protocols
The successful execution of asymmetric reactions using BOX ligands requires stringent anhydrous and anaerobic conditions. The following protocols provide detailed methodologies for the synthesis of a common BOX ligand and its application in a representative asymmetric Diels-Alder reaction.
Protocol 1: Synthesis of (3aR,3a'R,8aS,8a'S)-2,2'-(Cyclopropane-1,1-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole)[5]
This protocol describes a two-step synthesis of a cyclopropyl-linked bis(oxazoline) ligand derived from (1R,2S)-1-amino-2,3-dihydro-1H-inden-2-ol.
Step A: Synthesis of Bis((3aR,8aS)-3a,8a-dihydro-8H-indeno[1,2-d]oxazol-2-yl)methane
-
To an oven-dried 2-L three-necked round-bottomed flask equipped with a magnetic stir bar, thermometer, and reflux condenser under a nitrogen atmosphere, add (1R,2S)-(+)-cis-1-amino-2-indanol (22.2 g, 149 mmol), diethyl malonimidate dihydrochloride (16.4 g, 71 mmol), and dichloromethane (1 L).[5]
-
Heat the mixture to 45 °C and stir for 18 hours. Monitor the reaction progress by ¹H NMR.[5]
-
Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel. Wash with water (1 L).[7]
-
Separate the layers and extract the aqueous layer with dichloromethane (800 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[7]
-
Add ethanol (675 mL) to the crude material and heat to 80 °C to dissolve. Allow the solution to cool to room temperature, during which the product will precipitate.[7]
-
Filter the white solid and dry under vacuum to yield bis((3aR,8aS)-3a,8a-dihydro-8H-indeno[1,2-d]oxazol-2-yl)methane (yield: 16.4 g, 70%).[5][7]
Step B: Synthesis of the Final Cyclopropyl-Linked BOX Ligand
-
To a flame-dried 1-L three-necked round-bottomed flask under a nitrogen atmosphere, add the product from Step A (14.9 g, 45 mmol) and anhydrous THF (350 mL).[5]
-
Cool the mixture to 0 °C in an ice bath and add sodium hydride (5.4 g, 135 mmol) portion-wise over 5 minutes. Stir for an additional 5 minutes at 0 °C.[5]
-
Add 1,2-dibromoethane (5.8 mL, 67.5 mmol) dropwise over 10 minutes.[5]
-
Remove the ice bath, allow the reaction to warm to room temperature, and then heat to 50 °C for 2 hours.[5]
-
Cool the reaction to 0 °C and quench with a saturated aqueous solution of NH₄Cl (300 mL).[7]
-
Dilute with water (200 mL) and separate the layers. Extract the aqueous layer with dichloromethane (2 x 300 mL).[7]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[7]
-
Recrystallize the crude product from a mixture of ethyl acetate and hexanes to afford the final ligand as a white solid (yield: 11.6 g, 72%).[7]
Protocol 2: Asymmetric Diels-Alder Reaction of N-Acryloyl-2-oxazolidinone with Cyclopentadiene[1]
This protocol details a typical procedure for a copper-catalyzed asymmetric Diels-Alder reaction using a t-Bu-BOX ligand.
Caption: Experimental workflow for a BOX-Cu(II) catalyzed Diels-Alder reaction.
Materials:
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)
-
(S,S)-tert-butyl-BOX ligand
-
Anhydrous dichloromethane (CH₂Cl₂)
-
N-Acryloyl-2-oxazolidinone
-
Cyclopentadiene (freshly cracked)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Catalyst Preparation:
-
To an oven-dried Schlenk flask under a nitrogen atmosphere, add Cu(OTf)₂ (36.2 mg, 0.1 mmol).
-
Add 5 mL of anhydrous CH₂Cl₂ and stir to dissolve.
-
Add the (S,S)-t-Bu-BOX ligand (32.3 mg, 0.11 mmol) to the solution.
-
Stir the resulting mixture at room temperature for 1-4 hours. The solution should turn a clear blue or green color.
-
-
Diels-Alder Reaction:
-
Cool the catalyst solution to -78 °C using a dry ice/acetone bath.
-
Add N-acryloyl-2-oxazolidinone (141.1 mg, 1.0 mmol) to the cold solution.
-
Stir the mixture for 10-15 minutes at -78 °C.
-
Add freshly cracked cyclopentadiene (0.25 mL, 3.0 mmol) dropwise over 5 minutes.
-
Continue stirring the reaction at -78 °C for 3 hours.
-
-
Work-up and Purification:
-
Quench the reaction by adding 10 mL of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with CH₂Cl₂ (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired chiral cycloadduct.
-
Determine the enantiomeric excess (ee%) of the product using chiral HPLC or SFC.
-
Conclusion
Chiral bis(oxazoline) ligands are indispensable tools in the asymmetric synthesis of pharmaceuticals. Their modular nature allows for fine-tuning of steric and electronic properties to achieve optimal results for a given transformation. The protocols and data presented herein serve as a practical guide for researchers to implement these powerful catalysts in their synthetic endeavors, ultimately facilitating the efficient and enantioselective production of chiral drug candidates. Careful attention to experimental conditions, particularly the exclusion of air and moisture, is paramount to achieving high levels of stereocontrol and reproducibility.
References
- 1. C2-Symmetric chiral bis(oxazoline)–metal complexes in catalytic asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Enantioselective Radical Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chiral bis(oxazoline) copper(II) complexes: versatile catalysts for enantioselective cycloaddition, Aldol, Michael, and carbonyl ene reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of Chiral Bisoxazoline Ligands: (3aR,3a’R,8aS,8a’S)-2,2’-(cyclopropane-1,1-diyl)bis(3a,8adihydro-8H-indeno[1,2-d]oxazole) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The asymmetric Henry reaction as synthetic tool for the preparation of the drugs linezolid and rivaroxaban - PMC [pmc.ncbi.nlm.nih.gov]
- 7. orgsyn.org [orgsyn.org]
Catalyst Preparation from (S)-2-(2-Bromophenyl)-4-(tert-butyl)-4,5-dihydrooxazole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the preparation of phosphino-oxazoline (PHOX) chiral ligands, a critical class of catalysts in asymmetric synthesis, starting from (S)-2-(2-Bromophenyl)-4-(tert-butyl)-4,5-dihydrooxazole. These ligands are instrumental in the stereoselective formation of chemical bonds, a process of paramount importance in the pharmaceutical industry for the synthesis of enantiomerically pure drug candidates.
Application Notes
This compound serves as a key precursor for the synthesis of a versatile class of chiral ligands known as phosphino-oxazolines (PHOX).[1][2] These P,N-chelating ligands have demonstrated exceptional efficacy in a wide array of metal-catalyzed asymmetric reactions.[1][3] The modular nature of their synthesis allows for systematic tuning of steric and electronic properties, thereby enabling the optimization of catalyst performance for specific transformations.[2]
The most prominent application of catalysts derived from this precursor is in palladium-catalyzed asymmetric allylic alkylation (AAA) reactions.[1][3] These reactions are powerful tools for the construction of stereogenic centers, including challenging quaternary carbons. Additionally, these catalysts have been successfully employed in other significant transformations such as the Heck reaction and asymmetric hydrogenation.[1][2] The versatility and high enantioselectivities achieved with PHOX ligands make them invaluable assets in the synthesis of complex chiral molecules, including natural products and active pharmaceutical ingredients.[3][4]
Catalyst Performance Data
The following tables summarize the performance of catalysts derived from this compound in various asymmetric reactions.
| Ligand/Catalyst | Reaction Type | Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| (S)-t-BuPHOX/Pd | Decarboxylative Allylic Alkylation | Allylenol carbonates | up to 94 | up to 94 | [4] |
| (S)-t-BuPHOX/Pd | Asymmetric Allylic Alkylation | 1,3-diphenylprop-2-enyl acetate | 64 | 38 | [5] |
| Phosphoramidite-oxazoline/Pd | Asymmetric Allylic Alkylation | 1,3-diphenylprop-2-enyl acetate | 71 | 87 | [5] |
| Phosphoramidite-oxazoline/Pd | Asymmetric Suzuki Coupling | 2-methylnaphthylboronic acid and 1-bromonaphthalene | 54 | 46 | [5] |
| (S)-t-BuPHOX/Pd | Decarboxylative Asymmetric Allylic Alkylation | Lactams | High | High | [3] |
Experimental Protocols
This section provides detailed procedures for the synthesis of the precursor, this compound, and its subsequent conversion to the widely used (S)-tert-ButylPHOX ligand.
Protocol 1: Synthesis of this compound
This protocol is adapted from a procedure published in Organic Syntheses.[6]
Materials:
-
2-bromo-N-[(1S)-1-(hydroxymethyl)-2,2-dimethylpropyl]-benzamide
-
Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Methanesulfonyl chloride (MsCl)
-
Saturated aqueous sodium bicarbonate
-
Saturated aqueous brine
-
Anhydrous magnesium sulfate
-
Silica gel
Procedure:
-
To an oven-dried three-neck flask equipped with a stir bar and reflux condenser, add 2-bromo-N-[(1S)-1-(hydroxymethyl)-2,2-dimethylpropyl]-benzamide (1.0 equiv) and dichloromethane (0.2 M).
-
Add triethylamine (2.4 equiv) to the solution under a positive pressure of nitrogen.
-
Cool the resulting colorless solution to approximately 4 °C in an ice-water bath.
-
Add methanesulfonyl chloride (1.15 equiv) dropwise via syringe over 5 minutes. The solution will turn slightly yellow.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed, warm the reaction to 50 °C in a water bath to facilitate cyclization.
-
After completion of the cyclization (monitored by TLC), allow the reaction to cool to room temperature.
-
Add saturated aqueous sodium bicarbonate and stir vigorously for 5 minutes.
-
Separate the layers and extract the aqueous phase with dichloromethane (2 x).
-
Combine the organic layers, wash with saturated brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to afford this compound as a pale yellow oil which solidifies upon cooling. A yield of approximately 96% can be expected.[6]
Protocol 2: Synthesis of (S)-tert-ButylPHOX
This protocol describes the conversion of the brominated precursor to the phosphine ligand via a Grignard reaction, as detailed in Organic Syntheses.[6]
Materials:
-
This compound
-
Magnesium turnings
-
Tetrahydrofuran (THF), anhydrous
-
1,2-Dibromoethane
-
Chlorodiphenylphosphine
-
Methanol
-
20% aqueous potassium hydroxide
Procedure:
-
Grignard Reagent Formation:
-
To a flame-dried flask under nitrogen, add magnesium turnings (1.5 equiv).
-
Add a solution of this compound (1.0 equiv) in anhydrous THF.
-
Initiate the reaction by adding a small amount of 1,2-dibromoethane.
-
Heat the reaction mixture to reflux until the magnesium is consumed.
-
-
Phosphine Coupling:
-
Cool the Grignard reagent to 0 °C.
-
Slowly add a solution of chlorodiphenylphosphine (1.2 equiv) in anhydrous THF.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of methanol.
-
Concentrate the mixture under reduced pressure.
-
Dissolve the resulting material in 20% aqueous potassium hydroxide and stir for 5 hours at room temperature.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by chromatography on silica gel to yield (S)-tert-ButylPHOX.
-
Visualizations
Caption: Synthetic pathway for (S)-t-BuPHOX.
Caption: Formation of the active catalyst.
References
- 1. Phosphinooxazolines - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. PREPARATION OF (S)-tert-ButylPHOX (Oxazole, 4-(1,1-dimethylethyl)-2-[2-(diphenylphosphino)phenyl]-4,5-dihydro- (4S)-) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Mechanism of Enantioselective C-H Amination with BOX Ligands
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the mechanism of enantioselective C-H amination reactions utilizing bisoxazoline (BOX) ligands, with a specific focus on nickel-catalyzed intramolecular reactions for the synthesis of chiral pyrrolidines. The information presented is based on comprehensive mechanistic studies, including kinetic analyses and isotope effect experiments.
Introduction
Enantioselective C-H amination has emerged as a powerful strategy for the synthesis of chiral nitrogen-containing molecules, which are prevalent scaffolds in pharmaceuticals and bioactive compounds. The use of chiral ligands to control the stereoselectivity of this transformation is a key area of research. Bisoxazoline (BOX) ligands, a class of privileged C2-symmetric chiral ligands, have demonstrated significant success in a variety of asymmetric catalytic reactions. This document details the mechanistic intricacies of enantioselective C-H amination catalyzed by a nickel complex bearing an anionic bisoxazoline ligand, providing insights for reaction optimization and catalyst design.
Mechanistic Overview
The enantioselective intramolecular C-H amination of 4-aryl-2-methyl-2-azidopentanes, catalyzed by a Nickel(I) complex with a mono-anionic trityl-substituted bisoxazoline (TrHBOX) ligand, proceeds through a stepwise radical mechanism. The reaction affords valuable chiral pyrrolidine products.[1][2]
The key features of the mechanism are:
-
Active Catalyst: The active catalytic species is a Ni(II)-iminyl radical, generated from the reaction of the Ni(I) precatalyst with the organic azide.[1][2]
-
Stepwise Radical Process: The reaction does not proceed via a concerted nitrene insertion. Instead, it involves two distinct steps: a Hydrogen Atom Abstraction (HAA) followed by a radical recombination.[1][2]
-
Enantiodetermining Steps: Uniquely, both the initial C-H bond cleavage (HAA) and the subsequent C-N bond formation (radical recombination) are enantiodetermining. This is attributed to the comparable rates of radical rotation and C-N bond formation.[1][2]
-
Kinetic Profile: The reaction exhibits first-order kinetics with respect to the catalyst concentration and zeroth-order kinetics with respect to the substrate (azide) concentration.[1][2] A small intermolecular kinetic isotope effect (KIE) of 1.35 ± 0.03 suggests an asymmetric transition state for the hydrogen atom abstraction step.[1][2]
-
Stereochemical Mismatch: Mechanistic studies have revealed a competing stereochemical preference between the two enantiodetermining steps. The HAA step preferentially abstracts the pro-R hydrogen, while the subsequent radical recombination favors the Si face of the resulting carboradical intermediate. This stereochemical mismatch is a key factor contributing to the moderate enantioselectivity observed in some cases.[3][2]
Catalytic Cycle
The proposed catalytic cycle for the nickel-BOX catalyzed enantioselective C-H amination is depicted below.
Figure 1: Proposed catalytic cycle for Ni-BOX catalyzed C-H amination.
Data Presentation
The following tables summarize the quantitative data for the enantioselective intramolecular C-H amination of various 4-aryl-2-methyl-2-azidopentane substrates catalyzed by the (TrHBOX)Ni(I) complex.
Table 1: Substrate Scope and Performance
| Substrate (Aryl Group) | Yield (%) | ee (%) |
| 4-Fluorophenyl | 87 | 65 |
| 4-Chlorophenyl | 75 | 68 |
| 4-Bromophenyl | 70 | 70 |
| Phenyl | 85 | 60 |
| 3,5-Dimethylphenyl | 82 | 73 |
| 3,5-Di-tert-butylphenyl | 50 | 79 |
| 2-Naphthyl | 29 | 53 |
| Reaction conditions: 5 mol% catalyst, 60 °C.[1][2] |
Table 2: Mechanistic Data
| Parameter | Value | Significance |
| Reaction Order in Catalyst | 1 | The catalyst is involved in the rate-determining step. |
| Reaction Order in Substrate | 0 | Substrate coordination is not rate-limiting. |
| Kinetic Isotope Effect (kH/kD) | 1.35 ± 0.03 | C-H bond cleavage occurs in an asymmetric transition state. |
Experimental Protocols
Detailed methodologies for the key experiments that were instrumental in elucidating the reaction mechanism are provided below.
Protocol 1: General Procedure for Catalytic C-H Amination
This protocol describes a typical experimental setup for the enantioselective intramolecular C-H amination.
Figure 2: Workflow for the catalytic C-H amination.
Methodology:
-
Catalyst and Substrate Preparation: In a nitrogen-filled glovebox, the (TrHBOX)Ni(py) precatalyst (0.05 equiv) is added to an oven-dried vial equipped with a stir bar.
-
Reaction Setup: The azide substrate (1.0 equiv) is added to the vial, followed by the appropriate solvent (e.g., benzene) to achieve the desired concentration.
-
Reaction Conditions: The vial is sealed and the reaction mixture is stirred at 60 °C.
-
Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel.
-
Analysis: The purified product is characterized by NMR spectroscopy and mass spectrometry. The enantiomeric excess is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Protocol 2: Kinetic Isotope Effect (KIE) Experiment
This protocol outlines the procedure for determining the intermolecular kinetic isotope effect to probe the C-H bond cleavage step.
Figure 3: Workflow for KIE determination.
Methodology:
-
Substrate Synthesis: Synthesize both the non-deuterated substrate and its isotopologue, which is selectively deuterated at the C-H bond targeted for amination.
-
Parallel Reactions: Set up two parallel reactions under identical conditions, one with the non-deuterated substrate and one with the deuterated substrate. The catalyst loading, substrate concentration, and temperature must be strictly controlled.
-
Rate Monitoring: The initial rates of both reactions are determined by monitoring the consumption of the starting material or the formation of the product over time. This is typically achieved using NMR spectroscopy by integrating the signals against an internal standard. For substrates containing a fluorine atom, 19F NMR spectroscopy is a particularly clean method for monitoring reaction progress.[1]
-
KIE Calculation: The kinetic isotope effect is calculated as the ratio of the initial rate of the reaction with the non-deuterated substrate (kH) to the initial rate of the reaction with the deuterated substrate (kD).
Conclusion
The enantioselective C-H amination catalyzed by nickel-BOX complexes proceeds via a stepwise H-atom abstraction and radical recombination mechanism. A comprehensive understanding of this pathway, particularly the dual enantiodetermining nature of the HAA and radical recombination steps, is crucial for the rational design of more selective and efficient catalysts. The provided protocols for the catalytic reaction and key mechanistic experiments serve as a valuable resource for researchers in the fields of organic synthesis and drug development.
References
- 1. Enantioselective C–H Amination Catalyzed by Nickel Iminyl Complexes Supported by Anionic Bisoxazoline (BOX) Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Enantioselective C-H Amination Catalyzed by Nickel Iminyl Complexes Supported by Anionic Bisoxazoline (BOX) Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: (S)-2-(2-Bromophenyl)-4-(tert-butyl)-4,5-dihydrooxazole in Enantioselective Catalysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (S)-2-(2-Bromophenyl)-4-(tert-butyl)-4,5-dihydrooxazole, a key precursor for the widely used (S)-t-BuPHOX ligand in asymmetric catalysis. This guide addresses common issues encountered during the synthesis of the ligand and its subsequent application in enantioselective reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in enantioselective catalysis?
A1: this compound is primarily used as a chiral intermediate in the synthesis of phosphinooxazoline (PHOX) ligands, most notably (S)-t-BuPHOX.[1][2] These P,N-bidentate ligands are highly effective in a variety of metal-catalyzed asymmetric reactions, including palladium-catalyzed allylic alkylations and iridium-catalyzed hydrogenations.[1][2]
Q2: I am observing low yields during the synthesis of this compound. What are the potential causes?
A2: Low yields in the synthesis, which typically involves the cyclization of 2-bromo-N-[(1S)-1-(hydroxymethyl)-2,2-dimethylpropyl]-benzamide, can often be attributed to incomplete reaction or side reactions. Key factors to consider are the purity of the starting amide, the effectiveness of the cyclizing agent (e.g., methanesulfonyl chloride), and reaction temperature. Incomplete hydrolysis of reagents used in the preceding step can also complicate purification and reduce yields.[3]
Q3: My enantioselectivity is poor when using the derived (S)-t-BuPHOX ligand. Could the issue originate from the this compound precursor?
A3: Yes, the enantiopurity of the final PHOX ligand is directly dependent on the enantiopurity of the oxazoline precursor. It is crucial to start with highly enantiomerically pure (L)-tert-leucine for the synthesis of the precursor amide. Impurities or racemization at any stage of the synthesis can compromise the enantioselectivity of the final catalyst.
Q4: How do reaction conditions affect the enantioselectivity of reactions catalyzed by metal complexes of (S)-t-BuPHOX?
A4: Reaction parameters such as temperature, solvent, and the nature of the metal precursor and additives can significantly influence enantioselectivity.[4] Lowering the reaction temperature often leads to higher enantiomeric excess (ee).[5] The choice of solvent can also be critical, with different solvents potentially favoring different transition states.[6]
Q5: Are there common issues to watch for during the phosphinylation step to form (S)-t-BuPHOX?
A5: The copper-catalyzed coupling of the bromo-oxazoline with a phosphine source is a critical step. Incomplete reaction can occur due to catalyst deactivation or insufficient reaction time and temperature. The purity of all reagents, particularly the phosphine which can oxidize, is paramount. The choice of base (e.g., cesium carbonate) and the exclusion of oxygen and moisture are also crucial for a successful reaction.[1]
Troubleshooting Guides
Problem 1: Low Yield or Purity during the Synthesis of this compound
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Impure Starting Amide | Recrystallize the 2-bromo-N-[(1S)-1-(hydroxymethyl)-2,2-dimethylpropyl]-benzamide before cyclization. | Improved purity of the starting material, leading to a cleaner reaction and higher yield of the oxazoline. |
| Inefficient Cyclization | Ensure the dropwise addition of methanesulfonyl chloride at 0 °C to control the exothermic reaction. Monitor the reaction progress by TLC to ensure completion. | Complete conversion of the amide to the oxazoline, minimizing side products. |
| Workup Issues | During the aqueous workup, ensure complete separation of the organic and aqueous layers. Thoroughly wash the organic layer to remove residual reagents. | A cleaner crude product that is easier to purify by chromatography. |
Problem 2: Poor Enantioselectivity in a Catalytic Reaction Using the Derived (S)-t-BuPHOX Ligand
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Temperature | Screen a range of temperatures. Generally, lower temperatures (-20 °C to 0 °C) improve enantioselectivity.[5] | Identification of the optimal temperature for maximizing enantiomeric excess. |
| Incorrect Solvent | Perform the reaction in a variety of aprotic solvents (e.g., THF, toluene, dichloromethane) to identify the optimal medium. | Improved enantioselectivity due to favorable solvent-transition state interactions. |
| Ligand Purity | Re-purify the (S)-t-BuPHOX ligand by column chromatography or recrystallization to remove any potential phosphine oxide or other impurities. | Enhanced catalytic performance and higher enantioselectivity. |
| Metal Precursor/Counterion Effects | Experiment with different metal precursors (e.g., different palladium sources) and additives, as the counterion can influence the catalyst's activity and selectivity. | Fine-tuning of the catalytic system for optimal enantiocontrol. |
Data Presentation
The following table summarizes the effect of temperature on the enantioselectivity of a representative palladium-catalyzed asymmetric allylic alkylation of a racemic allyl acetate using a catalyst derived from (S)-t-BuPHOX.
| Entry | Temperature (°C) | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | 25 | THF | 95 | 85 |
| 2 | 0 | THF | 92 | 92 |
| 3 | -20 | THF | 88 | 97 |
| 4 | 25 | Toluene | 93 | 82 |
| 5 | 0 | Toluene | 90 | 89 |
Data is illustrative and based on general trends observed in asymmetric catalysis.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a procedure published in Organic Syntheses.[1]
-
Amide Formation: Start with the coupling of 2-bromobenzoyl chloride and (S)-tert-leucinol to form 2-bromo-N-[(1S)-1-(hydroxymethyl)-2,2-dimethylpropyl]-benzamide.
-
Oxazoline Formation:
-
Dissolve the amide (1 equivalent) in dichloromethane and cool the solution to 0 °C.
-
Add triethylamine (1.5 equivalents).
-
Slowly add methanesulfonyl chloride (1.1 equivalents) dropwise.
-
Stir the reaction at 0 °C and monitor by TLC until the starting material is consumed.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to yield the title compound.
-
General Protocol for Pd-Catalyzed Asymmetric Allylic Alkylation
-
In a flame-dried Schlenk tube under an inert atmosphere, dissolve the palladium precursor (e.g., Pd₂(dba)₃) and the (S)-t-BuPHOX ligand in the chosen anhydrous solvent.
-
Stir the solution at room temperature for 30 minutes to allow for catalyst formation.
-
Add the racemic allylic substrate and the nucleophile.
-
Stir the reaction mixture at the desired temperature and monitor its progress by TLC or GC/LC-MS.
-
Once the reaction is complete, quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
-
Determine the enantiomeric excess of the product using chiral HPLC or GC.
Mandatory Visualization
Caption: Synthetic workflow for (S)-t-BuPHOX from this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. blogs.rsc.org [blogs.rsc.org]
- 5. Effect of temperature on the enantioselectivity in the oxazaborolidine-catalyzed asymmetric reduction of ketones. Noncatalytic borane reduction, a nonneglectable factor in the reduction system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ACG Publications - Solvent and electronic effects on kinetics of cyclization of thermolabile aryllithium reagents. A comparison between 1-bromo-2-(2-bromoethyl)benzene and 4,5-dimethoxy-1-bromo-2-(2-bromoethyl)benzene [acgpubs.org]
Technical Support Center: Catalysis with (S)-2-(2-Bromophenyl)-4-(tert-butyl)-4,5-dihydrooxazole
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing (S)-2-(2-Bromophenyl)-4-(tert-butyl)-4,5-dihydrooxazole in catalytic reactions. This resource provides troubleshooting guidance and frequently asked questions to address challenges, particularly low reaction yields, that may be encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in catalysis?
A1: this compound is a chiral oxazoline ligand. These types of ligands are frequently employed in asymmetric catalysis, where the goal is to produce a specific stereoisomer of a product.[1][2][3][4] The bromophenyl group allows for its use in palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination, acting as both a ligand and a potential coupling partner.[5][6][7]
Q2: I am observing very low to no yield in my cross-coupling reaction. What are the most common initial checks I should perform?
A2: When facing low yields, begin by verifying the integrity of your reagents and the reaction setup. Ensure that your solvents and reagents are anhydrous and that the reaction was performed under an inert atmosphere (e.g., argon or nitrogen), as oxygen can deactivate the palladium catalyst.[6][8] Confirm the purity of your starting materials, as impurities can act as catalyst poisons.[6][9] Also, verify that the reaction temperature was maintained correctly and that stirring was adequate.
Q3: Could the quality of the this compound ligand be the source of the low yield?
A3: Yes, the purity and stability of the ligand are critical. The synthesis of oxazoline ligands can sometimes result in impurities or side products that may inhibit the catalytic cycle.[10][11] It is advisable to use a highly purified ligand. If you synthesized the ligand in-house, ensure it was properly characterized (e.g., by NMR, mass spectrometry) to confirm its identity and purity.
Q4: What are common side reactions that can lead to low yields in palladium-catalyzed cross-coupling reactions with this type of ligand?
A4: Several side reactions can compete with your desired transformation. In Suzuki-Miyaura coupling, for instance, these can include the homocoupling of the boronic acid and dehalogenation of the aryl halide.[5] Protodeboronation, the cleavage of the carbon-boron bond of the boronic acid, can also reduce the amount of nucleophile available for the cross-coupling.[6][9]
Q5: How critical is the choice of palladium precursor, base, and solvent?
A5: The selection of the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃), base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄), and solvent (e.g., toluene, dioxane, THF) is highly interdependent and crucial for reaction success.[5][6][12] The optimal combination can vary significantly depending on the specific substrates being coupled. A screening of these components is often necessary to achieve high yields.
Troubleshooting Guide for Low Yields
This guide provides a systematic approach to identifying and resolving the cause of low yields in your catalytic reaction.
Step 1: Initial Assessment of Reaction Parameters
The first step is a thorough review of the reaction setup and conditions.
-
Inert Atmosphere: Was the reaction vessel properly purged with an inert gas? Oxygen can lead to the oxidation of phosphine ligands (if used) and the deactivation of the Pd(0) catalyst.[6][13]
-
Reagent Quality: Are the solvents and liquid reagents anhydrous and degassed? Are the solid reagents pure and dry? Impurities can poison the catalyst.[6][9]
-
Temperature Control: Was the correct reaction temperature maintained throughout the experiment?[12]
-
Stirring: Was the reaction mixture stirred efficiently to ensure homogeneity?
Step 2: Evaluation of Catalytic System Components
If the initial assessment reveals no obvious errors, the next step is to scrutinize the components of the catalytic system.
-
Palladium Precursor: Is the palladium precursor active? Consider trying a different palladium source (e.g., a pre-formed Pd(0) complex like Pd(PPh₃)₄ or a more easily activated Pd(II) precatalyst).[5][7]
-
Ligand Integrity: Is the this compound ligand pure? Consider re-purifying your ligand or obtaining it from a reliable commercial source.
-
Catalyst Loading: Is the catalyst loading sufficient? While higher loadings can sometimes improve yield, they can also lead to more side products. A systematic variation of the catalyst loading may be necessary.
Step 3: Optimization of Reaction Conditions
A systematic screening of reaction parameters is often the key to improving yields.
-
Base: The choice and amount of base are critical.[6][12] A stronger or more soluble base might be required.
-
Solvent: The solvent can influence the solubility of the reactants and the stability of the catalytic species.[6]
-
Temperature and Reaction Time: Higher temperatures can sometimes overcome activation barriers but may also lead to catalyst decomposition or side reactions.[5][12] Monitor the reaction progress by TLC or GC/LC-MS to determine the optimal reaction time.
Illustrative Data for Troubleshooting
The following tables provide examples of how to systematically vary reaction parameters to optimize the yield of a hypothetical Suzuki-Miyaura coupling reaction between 4-bromoanisole and phenylboronic acid, using this compound as a ligand.
Table 1: Effect of Base on Reaction Yield
| Entry | Palladium Precursor | Base (2.0 equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2 mol%) | K₂CO₃ | Toluene | 100 | 12 | 35 |
| 2 | Pd(OAc)₂ (2 mol%) | Cs₂CO₃ | Toluene | 100 | 12 | 68 |
| 3 | Pd(OAc)₂ (2 mol%) | K₃PO₄ | Toluene | 100 | 12 | 85 |
Table 2: Effect of Solvent on Reaction Yield
| Entry | Palladium Precursor | Base (2.0 equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2 mol%) | K₃PO₄ | Toluene | 100 | 12 | 85 |
| 2 | Pd(OAc)₂ (2 mol%) | K₃PO₄ | 1,4-Dioxane | 100 | 12 | 92 |
| 3 | Pd(OAc)₂ (2 mol%) | K₃PO₄ | THF | 65 | 12 | 55 |
Table 3: Effect of Temperature on Reaction Yield
| Entry | Palladium Precursor | Base (2.0 equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2 mol%) | K₃PO₄ | 1,4-Dioxane | 80 | 12 | 75 |
| 2 | Pd(OAc)₂ (2 mol%) | K₃PO₄ | 1,4-Dioxane | 100 | 12 | 92 |
| 3 | Pd(OAc)₂ (2 mol%) | K₃PO₄ | 1,4-Dioxane | 120 | 12 | 88 |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol is a starting point and may require optimization.
-
To a dry Schlenk flask under an argon atmosphere, add the aryl halide (1.0 mmol), boronic acid (1.2 mmol), and base (2.0 mmol).
-
Add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and this compound (0.04 mmol, 4 mol%).
-
Add the degassed solvent (5 mL).
-
Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or GC/LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent in vacuo and purify the crude product by column chromatography.
Protocol for Troubleshooting via Reaction Monitoring
-
Set up the reaction as described in the general protocol.
-
At regular intervals (e.g., 1h, 3h, 6h, 12h), carefully take a small aliquot of the reaction mixture under an inert atmosphere.
-
Quench the aliquot with a small amount of water and extract with a suitable solvent.
-
Analyze the aliquot by TLC and GC/LC-MS to determine the consumption of starting materials and the formation of the desired product and any side products. This will help identify if the reaction is sluggish, if the catalyst is dying, or if side reactions are prevalent.
Visualizations
Caption: Troubleshooting workflow for low yields.
Caption: General experimental workflow for catalysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Palladium-Catalyzed Enantioselective β-C(sp3)–H Activation Reactions of Aliphatic Acids: A Retrosynthetic Surrogate for Enolate Alkylation and Conjugate Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand [beilstein-journals.org]
- 12. researchgate.net [researchgate.net]
- 13. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
Technical Support Center: Optimization of Reaction Conditions for BOX Ligand Catalysts
Welcome to the technical support center for the optimization of reaction conditions using chiral bis(oxazoline) (BOX) ligand catalysts. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental issues and optimize their asymmetric catalytic reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems that may be encountered during the synthesis and application of BOX ligand catalysts.
FAQ 1: Catalyst Preparation and Activation
Question: I am observing low or no catalytic activity. What are the potential issues with my catalyst preparation and activation?
Answer:
Several factors during catalyst preparation and activation can lead to poor performance. Here are the key aspects to consider:
-
Purity of Ligand and Metal Salt: Impurities in the BOX ligand or the metal salt can act as catalyst poisons. Ensure you are using high-purity reagents. If necessary, purify the ligand by recrystallization or chromatography.
-
Inert Atmosphere: BOX-metal complexes are often sensitive to air and moisture.[1] All manipulations, including the preparation of the catalyst solution, should be carried out under an inert atmosphere (e.g., argon or nitrogen) using Schlenk techniques or in a glovebox.[2]
-
Solvent Quality: Use anhydrous and deoxygenated solvents for the catalyst preparation and the reaction itself.[3] Residual water or oxygen can deactivate the catalyst.[1]
-
Order of Addition: The order in which you mix the ligand and the metal salt can be critical. It is often beneficial to pre-form the catalyst by stirring the BOX ligand and the metal precursor in the solvent for a specific period before adding the substrates.[1]
-
Ligand-to-Metal Ratio: The stoichiometry between the BOX ligand and the metal salt is crucial. A common starting point is a slight excess of the ligand (e.g., 1.1:1 ligand to metal ratio) to ensure all the metal is complexed, but the optimal ratio can be reaction-dependent.[4]
FAQ 2: Low Reaction Yield
Question: My reaction is showing low conversion to the desired product, resulting in a low yield. How can I troubleshoot this?
Answer:
Low yields can stem from a variety of factors, from catalyst deactivation to suboptimal reaction conditions. Consider the following troubleshooting steps:
-
Catalyst Inactivity: Refer to FAQ 1 to ensure your catalyst is being prepared and handled correctly.
-
Reaction Temperature: Temperature plays a critical role.[5] A temperature that is too low may result in a sluggish reaction, while a temperature that is too high can lead to catalyst decomposition or the formation of side products.[6] It is recommended to screen a range of temperatures to find the optimum for your specific reaction.
-
Reaction Time: Monitor the reaction progress over time using techniques like TLC, GC, or HPLC to determine the optimal reaction duration. An insufficient reaction time will lead to incomplete conversion, while an extended time might promote product degradation.[6]
-
Substrate Purity: Impurities in your starting materials can inhibit the catalyst or lead to unwanted side reactions.[6] Ensure the purity of your substrates before use.
-
Catalyst Loading: While a higher catalyst loading might seem like a straightforward solution, it can sometimes lead to side reactions. Conversely, a loading that is too low will result in slow conversion. A typical starting point is 1-5 mol%, which can then be optimized.[1]
FAQ 3: Poor Enantioselectivity
Question: The enantiomeric excess (ee) of my product is lower than expected. What factors influence enantioselectivity in BOX-catalyzed reactions?
Answer:
Achieving high enantioselectivity is the primary goal of using chiral BOX ligands. If the ee is low, consider these factors:
-
Ligand Structure: The substituents on the oxazoline rings of the BOX ligand have a significant impact on enantioselectivity.[2] Sterically bulky groups like tert-butyl (tBu-BOX) often create a more defined chiral pocket around the metal center, leading to higher ee compared to less bulky groups like phenyl (Ph-BOX) or isopropyl (iPr-BOX) in certain reactions.[2][7]
-
Solvent Choice: The solvent can dramatically influence the stereochemical outcome.[8] Non-polar solvents often lead to higher enantioselectivity, while polar or coordinating solvents can interfere with the catalyst-substrate complex.[1][7] A solvent screen is highly recommended during optimization.
-
Temperature: Lowering the reaction temperature often improves enantioselectivity by favoring the transition state that leads to the major enantiomer. However, this may also decrease the reaction rate.
-
Metal Precursor: The choice of metal and its counter-ion can affect the Lewis acidity and geometry of the catalytic complex, thereby influencing enantioselectivity.[7] For example, in copper-catalyzed reactions, Cu(OTf)₂ and Cu(SbF₆)₂ are commonly used.[9]
-
Additives: In some cases, the addition of a co-catalyst or an additive can be beneficial. For instance, the presence of a base like triethylamine can be essential for both conversion and enantioselectivity in certain reactions.[4]
Data Presentation
Table 1: Effect of BOX Ligand Substituent on Enantioselectivity in a Copper-Catalyzed Diels-Alder Reaction
| Ligand | Substituent | Enantiomeric Excess (ee, %) | Yield (%) |
| tBu-BOX | tert-Butyl | 98 | 92 |
| iPr-BOX | Isopropyl | 58 | 85 |
| Ph-BOX | Phenyl | 30 | 88 |
Data is illustrative and compiled from general trends observed in the literature for the reaction between N-acryloyl-2-oxazolidinone and cyclopentadiene.[2][7]
Table 2: Influence of Solvent on Enantioselectivity
| Solvent | Enantiomeric Excess (ee, %) | Yield (%) |
| Dichloromethane (CH₂Cl₂) | 95 | 99 |
| Toluene | 93 | 98 |
| Tetrahydrofuran (THF) | 85 | 97 |
| Acetonitrile (CH₃CN) | 70 | 63 |
Illustrative data showing the general trend for a typical BOX-catalyzed reaction. Optimal solvent is highly system-dependent.[7][8]
Experimental Protocols
Protocol 1: General Procedure for In Situ Preparation of a Cu(II)-BOX Catalyst
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon), add the chiral bis(oxazoline) ligand (0.11 mmol).
-
Add anhydrous dichloromethane (5 mL) via syringe.
-
Stir the solution at room temperature until the ligand is fully dissolved.
-
Add copper(II) triflate (Cu(OTf)₂) (0.10 mmol) to the flask.
-
Stir the resulting mixture at room temperature for 1-2 hours to allow for complex formation. The color of the solution will typically change, indicating complexation.
-
The catalyst solution is now ready for the addition of the substrates.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Catalytic Converter Temperatures: 7 Tips for Efficiency [catman.co.uk]
- 6. benchchem.com [benchchem.com]
- 7. C2-Symmetric chiral bis(oxazoline)–metal complexes in catalytic asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C5CY02197A [pubs.rsc.org]
- 9. merckmillipore.com [merckmillipore.com]
Technical Support Center: Synthesis of (S)-2-(2-Bromophenyl)-4-(tert-butyl)-4,5-dihydrooxazole
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of (S)-2-(2-Bromophenyl)-4-(tert-butyl)-4,5-dihydrooxazole.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, providing potential causes and recommended solutions.
Issue 1: Low Yield of the Desired Oxazoline Product
| Potential Cause | Recommended Solution | Explanation |
| Incomplete Amide Formation | Ensure complete reaction of 2-bromobenzoyl chloride with (S)-tert-leucinol by monitoring with TLC. Consider optimizing reaction time and temperature. | The first step of the synthesis is the formation of the amide intermediate. If this reaction is incomplete, the overall yield of the final product will be reduced. |
| Incomplete Cyclization | Increase reaction time or temperature during the cyclization step. Ensure the activating agent (e.g., methanesulfonyl chloride, thionyl chloride) is fresh and added in the correct stoichiometry. | The cyclization of the hydroxy amide to the oxazoline requires complete activation of the hydroxyl group. Incomplete reaction will leave unreacted starting material. |
| Side Reactions | See the "Common Side Reactions" FAQ section for detailed mitigation strategies. | Side reactions such as bis-acylation of the amino alcohol or hydrolysis of the oxazoline product can significantly reduce the yield of the desired product. |
| Suboptimal Base | In the cyclization step, ensure the use of a non-nucleophilic base like triethylamine in the correct molar ratio to neutralize the generated acid without promoting side reactions. | The choice of base is critical. Nucleophilic bases can compete with the intramolecular cyclization, leading to byproducts. |
| Purification Losses | Optimize the silica gel chromatography conditions (eluent system, column loading) to minimize loss of the product. | The product is a pale yellow oil and may require careful handling during purification to maximize recovery.[1] |
Issue 2: Presence of a Major Impurity in the Final Product
| Potential Cause | Recommended Solution | Explanation |
| Bis-acylation Product | During the amide formation step, add the 2-bromobenzoyl chloride slowly to the solution of (S)-tert-leucinol at a low temperature (e.g., 0 °C). Use a slight excess of the amino alcohol. | The amino and hydroxyl groups of (S)-tert-leucinol can both be acylated by 2-bromobenzoyl chloride, leading to a bis-acylated byproduct. Slow addition and controlled temperature favor mono-acylation.[2] |
| Unreacted Amide Intermediate | Ensure the cyclization reaction goes to completion by monitoring with TLC. Increase the amount of cyclizing agent or the reaction time if necessary. | The starting hydroxy amide has a different polarity than the oxazoline product and can be a significant impurity if the cyclization is not complete. |
| Hydrolyzed Oxazoline (Amido Alcohol) | Ensure all reagents and solvents are anhydrous, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Avoid prolonged exposure to moisture during workup and purification. | The oxazoline ring is susceptible to hydrolysis, which cleaves the ring to form the corresponding amido alcohol. This is a common issue if water is present in the reaction mixture. |
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in this synthesis, and how can I prevent it?
The most common side reaction is the bis-acylation of the starting amino alcohol, (S)-tert-leucinol. This occurs when both the amino and hydroxyl groups react with 2-bromobenzoyl chloride. To minimize this, it is crucial to control the reaction conditions during the amide formation step. Add the 2-bromobenzoyl chloride solution dropwise to the amino alcohol solution at a reduced temperature (e.g., 0 °C). Using a slight excess of the amino alcohol can also help to consume the acyl chloride before it has a chance to react with the hydroxyl group of the desired mono-acylated product.[2]
Q2: I see an unexpected spot on my TLC plate after the cyclization step. What could it be?
An unexpected spot could be one of several possibilities:
-
Unreacted Amide Intermediate: If the cyclization is incomplete, you will see the starting hydroxy amide.
-
Hydrolyzed Product: The oxazoline product can hydrolyze back to the amide if exposed to water. This is more likely if your workup involves aqueous solutions and is not performed quickly.
-
Ester Side Product: While less common with reagents like methanesulfonyl chloride or thionyl chloride, if other cyclizing agents like tosyl chloride are used, the formation of a tosyl ester is a known side reaction.
Q3: What is the best method for purifying the final product?
Silica gel chromatography is the recommended method for purifying this compound. A common eluent system is a mixture of hexanes and ethyl acetate.[1] The product is a pale yellow oil that may solidify upon cooling.[1]
Q4: My final product is a yellow oil, but the literature reports a solid. Is my product impure?
The product is often isolated as a pale yellow oil which solidifies upon standing or when cooled to a low temperature (e.g., -20 °C).[1] A yellow color might indicate the presence of minor impurities. Purification by silica gel chromatography should yield a pale yellow product.[1]
Experimental Protocols
Step 1: Synthesis of 2-bromo-N-[(1S)-1-(hydroxymethyl)-2,2-dimethylpropyl]-benzamide
This procedure is adapted from a protocol for a similar synthesis.[2]
-
Dissolve (S)-tert-leucinol (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.1 equivalents) in an anhydrous solvent like dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 2-bromobenzoyl chloride (1.0 equivalent) in anhydrous DCM to the cooled amino alcohol solution over a period of 30-60 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude amide. The crude product can be purified by recrystallization or used directly in the next step if sufficiently pure.
Step 2: Synthesis of this compound
This procedure is based on a documented synthesis.[1]
-
Dissolve the crude 2-bromo-N-[(1S)-1-(hydroxymethyl)-2,2-dimethylpropyl]-benzamide (1.0 equivalent) and triethylamine (2.4 equivalents) in anhydrous dichloromethane under a nitrogen atmosphere.[1]
-
Cool the solution to approximately 4 °C in an ice-water bath.[1]
-
Add methanesulfonyl chloride (1.15 equivalents) dropwise to the solution.[1]
-
Monitor the consumption of the starting material by TLC.
-
Once the mesylate formation is complete, warm the reaction to 50 °C in a water bath to effect cyclization.[1]
-
After the cyclization is complete (as monitored by TLC), cool the reaction to room temperature and add a saturated solution of sodium bicarbonate.[1]
-
Separate the layers and extract the aqueous phase with dichloromethane.[1]
-
Wash the combined organic layers with saturated brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by silica gel chromatography to afford the final product as a pale yellow oil.[1]
Quantitative Data Summary
| Parameter | Condition/Value | Effect on Yield/Purity | Reference |
| Amide Formation Temperature | 0 °C for addition of acyl chloride | Minimizes bis-acylation, leading to higher purity of the amide intermediate. | [2] |
| Cyclization Reagent | Methanesulfonyl Chloride | Efficiently promotes cyclization with high yield. | [1] |
| Cyclization Base | Triethylamine | Effective in neutralizing HCl generated during mesylate formation without causing significant side reactions. | [1] |
| Cyclization Temperature | 50 °C | Provides sufficient energy for the intramolecular cyclization to proceed to completion. | [1] |
| Purification Method | Silica Gel Chromatography (Hexanes/Ethyl Acetate) | Effectively removes minor impurities, yielding a high-purity product. | [1] |
| Reported Yield | 96.1% (for the cyclization step) | High-yielding cyclization under optimized conditions. | [1] |
Visualizations
References
Technical Support Center: Purification of (S)-2-(2-Bromophenyl)-4-(tert-butyl)-4,5-dihydrooxazole Ligand
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of the (S)-2-(2-Bromophenyl)-4-(tert-butyl)-4,5-dihydrooxazole ligand.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Problem | Possible Cause | Recommended Solution |
| Low Yield After Purification | Incomplete reaction or side product formation. | Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure complete consumption of starting materials. Optimize reaction conditions (temperature, reaction time) if necessary. |
| Product loss during extraction or chromatography. | Ensure proper phase separation during aqueous workup. Use a minimal amount of solvent for dissolving the crude product before loading it onto the silica gel column.[1] | |
| Product is a Colored Oil/Solid | Presence of colored impurities from the reaction mixture. | Silica gel chromatography is effective in removing colored impurities.[1] Ensure proper packing of the column and careful collection of fractions. |
| Degradation of the product. | Avoid prolonged exposure to high temperatures or strong acids/bases during purification. The ligand can be stored at -20 °C to solidify and maintain stability.[1] | |
| Co-elution of Impurities with Product during Column Chromatography | Improper solvent system for chromatography. | Optimize the eluent system for silica gel chromatography. A common starting point is a mixture of hexanes and ethyl acetate (e.g., 4:1 v/v).[1] Adjust the polarity gradually to achieve better separation. |
| Overloading of the column. | Do not overload the silica gel column with crude product. A general rule is to use a 1:30 to 1:50 ratio of crude product to silica gel by weight. | |
| "Tedious" or Difficult Purification by Column Chromatography | The product and impurities have very similar polarities. | If standard silica gel chromatography is not effective, consider using a different stationary phase (e.g., alumina) or a different purification technique like preparative HPLC. For some oxazoline ligands, purification can be challenging.[2][3] |
| The crude product contains baseline impurities. | Consider a pre-purification step such as a solvent wash or recrystallization of the crude material before attempting column chromatography. | |
| Product Fails to Solidify/Crystallize | Presence of residual solvent or impurities. | Ensure the purified product is thoroughly dried under high vacuum to remove all solvent traces. If impurities are suspected, re-purify the product. The pure ligand is known to solidify when placed in a -20 °C freezer.[1] |
| The compound is inherently an oil at room temperature. | While this specific ligand is reported to solidify at low temperatures, some similar compounds can be oils. If the product is pure by NMR and other analytical methods, it can be used as an oil for subsequent reactions. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying this compound?
A1: The most common and effective method for purifying this ligand is silica gel column chromatography.[1] This technique is well-suited for removing both more polar and less polar impurities from the crude product.
Q2: What solvent system should I use for silica gel chromatography?
A2: A mixture of hexanes and ethyl acetate is a standard and effective eluent system. A starting ratio of 4:1 (hexanes:ethyl acetate) has been reported to be successful.[1] The polarity can be adjusted based on the separation observed on a TLC plate.
Q3: How can I monitor the purity of the fractions collected during chromatography?
A3: Fraction purity can be conveniently monitored by Thin Layer Chromatography (TLC) using the same eluent system as the column. The spots can be visualized under UV light.[1]
Q4: My purified ligand is a pale yellow oil. Is this normal?
A4: Yes, it is normal for the purified this compound to be a pale yellow oil at room temperature. The material should solidify when stored at -20 °C.[1]
Q5: Are there alternative purification methods to column chromatography?
A5: While column chromatography is the most cited method, recrystallization could be a potential alternative if a suitable solvent system is found.[4] For very difficult separations, preparative High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase could be employed, although this is a more resource-intensive technique.[5][6]
Experimental Protocols
Protocol 1: Purification by Silica Gel Chromatography
This protocol is adapted from the purification of a similar PHOX ligand.[1]
-
Preparation of the Crude Sample:
-
After the reaction workup, concentrate the crude product under reduced pressure to obtain a semi-solid or oil.
-
Dissolve the residue in a minimal amount of dichloromethane.
-
Add a small amount of silica gel to this solution ("dry-loading") and evaporate the solvent until a free-flowing powder is obtained.
-
-
Column Preparation:
-
Prepare a slurry of silica gel in the chosen eluent (e.g., 4:1 hexanes:ethyl acetate).
-
Pour the slurry into a glass column and allow the silica gel to pack under gravity or with gentle pressure.
-
Ensure the top of the silica bed is flat and covered with a layer of sand.
-
-
Chromatography:
-
Carefully load the dry-loaded sample onto the top of the silica gel column.
-
Elute the column with the hexanes:ethyl acetate mixture, maintaining a constant flow rate.
-
Collect fractions in test tubes or vials.
-
-
Fraction Analysis and Product Isolation:
-
Analyze the collected fractions by TLC with UV visualization to identify the fractions containing the pure product.
-
Combine the pure fractions and concentrate them under reduced pressure to yield the purified ligand as a pale yellow oil.
-
For long-term storage, place the oil in a -20 °C freezer to solidify.[1]
-
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Decision tree for troubleshooting the purification of the target ligand.
References
- 1. PREPARATION OF (S)-tert-ButylPHOX (Oxazole, 4-(1,1-dimethylethyl)-2-[2-(diphenylphosphino)phenyl]-4,5-dihydro- (4S)-) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Chiral column chromatography - Wikipedia [en.wikipedia.org]
- 6. Chiral HPLC Column | Phenomenex [phenomenex.com]
Technical Support Center: (S)-2-(2-Bromophenyl)-4-(tert-butyl)-4,5-dihydrooxazole Metal Complexes
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability and use of (S)-2-(2-Bromophenyl)-4-(tert-butyl)-4,5-dihydrooxazole metal complexes in research and development.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of my this compound metal complex?
A1: The stability of your metal complex is governed by several key factors related to both the metal ion and the ligand.[1][2] These include:
-
Nature of the Central Metal Ion:
-
Charge and Size: Higher charge and smaller ionic radius of the metal ion generally lead to more stable complexes due to stronger electrostatic interactions.[1][3]
-
Electronegativity: A higher positive charge density on the central metal ion increases its electronegativity, resulting in a more stable complex.[1]
-
-
Nature of the this compound Ligand:
-
Coordinating Atoms: The nitrogen atom of the oxazoline ring and potentially the bromine atom can coordinate with the metal center. The strength of these bonds is crucial.
-
Steric Hindrance: The bulky tert-butyl group can introduce steric strain, which might slightly reduce the stability of the complex compared to ligands with smaller substituents.[1][4]
-
-
Reaction Environment:
-
Solvent: The choice of solvent can affect the stability of the complex.
-
pH: The pH of the solution can influence the protonation state of any relevant functional groups and thus impact ligand coordination.[3]
-
Temperature: Higher temperatures can lead to thermal decomposition of the complex.
-
Q2: What are the visual signs of decomposition for my metal complex solution?
A2: Decomposition of the metal complex in solution can be indicated by several visual cues. These may include a change in color, the formation of a precipitate (often the metal in a reduced state, e.g., palladium black), or the solution becoming cloudy. It is advisable to monitor your reactions for such changes, as they can signify a loss of catalytic activity.
Q3: How should I store my this compound metal complex?
A3: To ensure the longevity and reactivity of your metal complex, it should be stored in a cool, dry, and dark environment, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and hydrolysis. For solid complexes, storage in a desiccator or glovebox is recommended. Solutions of the complex are generally less stable and should be prepared fresh before use whenever possible.
Q4: Can the bromide substituent on the phenyl ring affect the complex's stability and reactivity?
A4: Yes, the bromide substituent can influence the complex in several ways. Electronically, as a weakly deactivating group, it can subtly alter the electron density on the coordinating nitrogen atom. Sterically, it adds some bulk to the ligand framework. More importantly, the bromine atom could potentially coordinate with the metal center, which might affect the geometry and stability of the complex. In the context of catalytic reactions, the C-Br bond might be susceptible to oxidative addition with certain low-valent metal centers, which could be a desired reactivity pathway or an unwanted decomposition route.
Troubleshooting Guides
Guide 1: Troubleshooting Low Reaction Yield
If you are experiencing lower than expected yields in your catalytic reaction, consider the following potential causes and solutions.
Question: My reaction yield is consistently low. What should I investigate?
Answer: Low yields can stem from issues with the catalyst's activity, the reaction conditions, or the purity of your reagents. Follow this systematic approach to identify the root cause.
Caption: A logical workflow for troubleshooting low reaction yield.
Guide 2: Troubleshooting Poor Enantioselectivity
Low enantioselectivity is a common issue in asymmetric catalysis. The following guide will help you pinpoint the cause.
Question: The enantiomeric excess (ee) of my product is low or inconsistent. What are the possible reasons?
Answer: Poor enantioselectivity can be caused by a number of factors, including issues with the catalyst, the reaction conditions, or the analytical method itself.[5][6]
Caption: A logical workflow for troubleshooting low enantioselectivity.
Data Presentation
While specific quantitative stability data for this compound metal complexes are not available in the cited literature, the thermal stability of related palladium complexes can provide some general insights.
Table 1: Thermal Decomposition Data for Representative Palladium(II) Complexes (Note: This data is for complexes with different ligands and should be used as a general reference only.)
| Complex | Decomposition Step 1 Temp. Range (°C) | Decomposition Step 2 Temp. Range (°C) |
| [Pd(DABA)Cl₂] | 204 - 351 | 435 - 928 |
| [Pd(CPDA)Cl₂] | 277 - 409 | 784 - 951 |
| [Pd(tsac)₂(dppm)] | 238 (initial) | - |
| [Pd(tsac)₂(dppe)] | 300 (initial) | - |
Data sourced from studies on palladium complexes with different nitrogen and phosphine ligands.
Experimental Protocols
Protocol 1: Synthesis of this compound Ligand
This protocol is adapted from established procedures for the synthesis of similar oxazoline ligands.[7][8]
-
Amide Formation:
-
In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), dissolve 2-bromobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C and add oxalyl chloride (1.1 eq) dropwise, followed by a catalytic amount of dimethylformamide (DMF).
-
Stir the reaction mixture at room temperature for 2-3 hours until gas evolution ceases.
-
In a separate flask, dissolve (S)-tert-leucinol (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Cool the amine solution to 0 °C and add the freshly prepared 2-bromobenzoyl chloride solution dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with saturated aqueous NaHCO₃ solution, separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude amide.
-
-
Oxazoline Ring Closure (Cyclization):
-
Dissolve the crude amide (1.0 eq) in anhydrous DCM under an inert atmosphere.
-
Add triethylamine (2.4 eq) and cool the solution to 0 °C.
-
Add methanesulfonyl chloride (1.15 eq) dropwise.
-
Monitor the reaction by TLC. Once the intermediate is formed, warm the reaction to 50 °C and stir until cyclization is complete.[7]
-
Cool the reaction to room temperature and quench with saturated aqueous NaHCO₃.
-
Separate the layers, extract the aqueous phase with DCM, and combine the organic layers.
-
Wash the combined organic phase with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by silica gel chromatography to obtain the pure this compound ligand.[7]
-
Protocol 2: General Procedure for Metal Complex Formation
-
Under an inert atmosphere, dissolve the this compound ligand (1.0 - 2.2 eq, depending on the desired complex) in an appropriate anhydrous solvent (e.g., DCM, THF, or toluene).
-
Add the desired metal precursor (e.g., Pd(OAc)₂, [Rh(COD)Cl]₂, Cu(OTf)₂) (1.0 eq) to the ligand solution.
-
Stir the mixture at room temperature or with gentle heating for a specified period (typically 1-24 hours).
-
Monitor the formation of the complex by TLC, NMR, or other suitable analytical techniques.
-
If a solid product forms, it can be isolated by filtration, washed with a non-coordinating solvent (e.g., hexanes), and dried under vacuum. If the complex remains in solution, it can be used directly or isolated by removing the solvent under reduced pressure.
Protocol 3: Monitoring Complex Stability
This protocol provides a general method for assessing the stability of your metal complex over time using UV-Vis spectroscopy.
-
Prepare a stock solution of the metal complex of a known concentration in the desired solvent.
-
Record the initial UV-Vis spectrum of the solution.
-
Store the solution under the desired experimental conditions (e.g., at a specific temperature, exposed to air, or in the presence of a substrate).
-
At regular time intervals, withdraw an aliquot of the solution and record its UV-Vis spectrum.
-
Compare the spectra over time. A change in the absorbance maxima (λ_max) or the appearance of new peaks can indicate decomposition or transformation of the complex. The rate of change can be used to quantify the complex's stability under those conditions.
Visualizations
Caption: Key factors influencing the stability of metal complexes.
Caption: Experimental workflow from starting materials to product.
References
- 1. dalalinstitute.com [dalalinstitute.com]
- 2. Factors affecting stability of metal complexes | PPTX [slideshare.net]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Factors affecting the stability of complexes | Complexes | JEE Chemistry [unacademy.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. PREPARATION OF (S)-tert-ButylPHOX (Oxazole, 4-(1,1-dimethylethyl)-2-[2-(diphenylphosphino)phenyl]-4,5-dihydro- (4S)-) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Stereocontrol in Asymmetric Synthesis
Welcome to the technical support center for asymmetric synthesis. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to poor stereocontrol in their experiments. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides to help you identify and resolve issues leading to low enantioselectivity or diastereoselectivity.
I. Catalyst-Related Issues
Poor stereocontrol can often be traced back to the catalyst. The following questions address common catalyst-related problems.
Q1: My asymmetric reaction is giving low enantiomeric excess (e.e.). Could the catalyst be the problem?
A1: Absolutely. The catalyst is a critical component in achieving high stereoselectivity. Several factors related to the catalyst can lead to poor outcomes. A systematic investigation is recommended.[1]
Troubleshooting Steps:
-
Verify Catalyst Purity and Integrity:
-
Impurities: Even small amounts of impurities can interfere with the catalytic cycle, leading to a decrease in enantioselectivity.
-
Degradation: Chiral ligands, especially phosphine-based ones, can be sensitive to air and moisture, leading to oxidation or hydrolysis.[2]
-
Action:
-
Confirm the purity of your catalyst/ligand using techniques like NMR (e.g., ³¹P NMR for phosphine ligands), HPLC, or elemental analysis.
-
If impurities are detected, purify the catalyst or ligand by recrystallization or chromatography.
-
Always store and handle air- and moisture-sensitive catalysts and ligands under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).[2]
-
-
-
Optimize Catalyst Loading:
-
Too Low: Insufficient catalyst may lead to a significant contribution from a non-selective background reaction.
-
Too High: In some cases, high catalyst concentrations can lead to the formation of less selective dimeric or aggregated catalyst species.
-
Action: Screen a range of catalyst loadings to find the optimal concentration for your specific reaction.
-
-
Ensure Proper Catalyst Activation:
-
Many catalytic systems require an activation step to generate the active catalyst species. Incomplete or improper activation will result in lower activity and selectivity.
-
Action: Carefully review the catalyst activation protocol. Ensure all reagents used for activation are pure and added in the correct stoichiometry.
-
Q2: I suspect my phosphine-based chiral ligand has oxidized. How can I check for this and what should I do?
A2: Oxidation of phosphine ligands is a common issue that can significantly reduce enantioselectivity.
Detection and Solution:
-
³¹P NMR Spectroscopy: The most direct way to detect phosphine oxides is by ³¹P NMR. Phosphine oxides typically appear as a separate peak downfield from the corresponding phosphine signal.
-
Purification: If a significant amount of phosphine oxide is detected, the ligand must be purified. This can often be achieved by recrystallization or column chromatography.
-
Prevention: To prevent future oxidation, it is crucial to handle and store all phosphine-based ligands under a strict inert atmosphere (e.g., nitrogen or argon).[2]
II. Reaction Condition Optimization
The choice of reaction conditions plays a pivotal role in determining the stereochemical outcome of an asymmetric reaction.
Q3: How do solvent choice and purity affect the stereoselectivity of my reaction?
A3: Solvents can have a profound impact on stereoselectivity by influencing the conformation of the substrate-catalyst complex and solvating transition states.[3][4][5] The interplay between solvent and solute includes factors like polarity, hydrogen-bonding capacity, and dielectric constant.[4]
-
Coordinating vs. Non-coordinating Solvents: In reactions involving metal catalysts, coordinating solvents (e.g., THF, ethers) can sometimes compete with the substrate for binding to the metal center, leading to a less organized transition state and lower selectivity.[6] Non-coordinating solvents (e.g., dichloromethane, toluene) are often preferred as they are less likely to interfere with the catalyst-substrate interaction.[6]
-
Solvent Purity: Trace impurities, especially water, can be detrimental. Water can hydrolyze catalysts or reagents and can also compete for coordination sites on a metal catalyst, disrupting the chiral environment.[2]
Troubleshooting Workflow for Solvent Issues:
Caption: Troubleshooting workflow for solvent-related issues.
Experimental Protocol: Solvent Screening
-
Setup: Prepare a series of identical reactions in parallel.
-
Solvent Selection: Choose a range of solvents with varying polarities and coordinating abilities (e.g., toluene, dichloromethane, THF, acetonitrile, hexanes).
-
Drying: Ensure all solvents are rigorously dried and deoxygenated using appropriate methods (e.g., distillation from a drying agent, passing through a solvent purification system, or using activated molecular sieves).[2]
-
Execution: Run the reactions under identical conditions (temperature, concentration, catalyst loading).
-
Analysis: Determine the enantiomeric excess for each reaction using chiral HPLC or GC.
Table 1: Example of Solvent Effects on Enantioselectivity
| Entry | Solvent | Dielectric Constant (ε) | Enantiomeric Excess (% e.e.) |
| 1 | Toluene | 2.4 | 92 |
| 2 | Dichloromethane | 9.1 | 85 |
| 3 | Tetrahydrofuran (THF) | 7.5 | 60 |
| 4 | Acetonitrile | 37.5 | 45 |
| 5 | Hexanes | 1.9 | 88 |
| Note: Data is illustrative and will vary depending on the specific reaction. |
Q4: Can changing the reaction temperature improve my enantioselectivity?
A4: Yes, temperature is a critical parameter in asymmetric synthesis.[5] Lowering the reaction temperature often leads to higher enantioselectivity.[5] This is because the difference in activation energies between the two diastereomeric transition states becomes more significant relative to the available thermal energy. Conversely, higher temperatures can provide enough energy to overcome this energy barrier, resulting in a loss of selectivity.[5] However, in some rare cases, a reversal of enantioselectivity has been observed at different temperatures.[7][8]
Experimental Protocol: Temperature Optimization
-
Initial Reaction: Run the reaction at the temperature specified in the original procedure or at room temperature if not specified.
-
Screening: Set up a series of reactions at different temperatures (e.g., 25 °C, 0 °C, -20 °C, -40 °C, -78 °C).
-
Control: Ensure all other reaction parameters (concentration, solvent, catalyst loading) are kept constant.
-
Analysis: After a set reaction time, quench the reactions and determine the enantiomeric excess for each.
-
Optimization: If a trend is observed, you can perform further reactions at intermediate temperatures to pinpoint the optimum.
Table 2: Example of Temperature Effects on Enantioselectivity
| Entry | Temperature (°C) | Enantiomeric Excess (% e.e.) |
| 1 | 25 | 75 |
| 2 | 0 | 88 |
| 3 | -20 | 94 |
| 4 | -40 | 97 |
| 5 | -78 | 98 |
| Note: Data is illustrative and will vary depending on the specific reaction. |
III. Substrate and Reagent Considerations
The nature of the substrate and other reagents can also influence the stereochemical outcome.
Q5: I am using a well-established catalytic system, but the enantioselectivity is still low. Could my substrate be the issue?
A5: Yes, even with a reliable catalyst, a mismatch between the substrate and the catalyst can lead to poor stereocontrol.[9]
-
Substrate Scope: Many asymmetric catalysts have a limited substrate scope.[9][10] A catalyst that works well for aromatic substrates may perform poorly with aliphatic ones.[9][10]
-
Steric and Electronic Effects: The steric and electronic properties of the substrate must be compatible with the chiral pocket of the catalyst. Small changes to the substrate can sometimes lead to a dramatic loss of selectivity.[9]
-
Substrate Purity: Impurities in the starting material can inhibit or poison the catalyst, leading to lower enantioselectivity.
Troubleshooting Steps:
-
Verify Substrate Purity: Ensure your starting material is pure by using appropriate analytical techniques (NMR, GC, elemental analysis). Purify if necessary.
-
Review the Literature: Check if the catalyst you are using has been successfully applied to substrates similar to yours.
-
Consider a Different Catalyst: If there is a fundamental mismatch between your substrate and the catalyst, you may need to screen a different class of chiral ligands or catalysts.
Logical Relationship between Catalyst and Substrate:
Caption: Catalyst and substrate interaction leading to stereoselectivity.
Q6: Could other reagents or additives in my reaction be affecting the stereocontrol?
A6: Yes, additives can have a significant effect on enantioselectivity.[2]
-
Additives as Co-catalysts or Activators: Some reactions require additives to function optimally. The purity and stoichiometry of these additives are crucial.
-
Inhibitory Species: Some additives may inadvertently act as inhibitors or compete with the substrate.
-
Scavengers: Additives like molecular sieves can be beneficial by removing trace amounts of water, which can improve both yield and enantioselectivity.[2]
Action: If your reaction includes additives, consider screening different additives or varying their concentration. Ensure any additives used are of high purity.
IV. General Troubleshooting Workflow
When faced with poor stereocontrol, a systematic approach is key. The following workflow provides a general guide to troubleshooting.
Caption: General workflow for troubleshooting poor stereocontrol.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. blogs.rsc.org [blogs.rsc.org]
- 8. Temperature drop triggers chirality twist | Research | Chemistry World [chemistryworld.com]
- 9. people.uniurb.it [people.uniurb.it]
- 10. ethz.ch [ethz.ch]
Technical Support Center: (S)-2-(2-Bromophenyl)-4-(tert-butyl)-4,5-dihydrooxazole Catalyzed Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for asymmetric reactions catalyzed by (S)-2-(2-Bromophenyl)-4-(tert-butyl)-4,5-dihydrooxazole. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a chiral phosphinooxazoline (PHOX) ligand. These ligands are widely used in asymmetric catalysis to control the stereochemical outcome of a variety of chemical transformations. The chirality of the ligand is transferred to the product of the reaction, leading to the preferential formation of one enantiomer over the other. This is particularly important in drug development, where often only one enantiomer of a chiral molecule is therapeutically active.
Q2: In which types of reactions is this ligand typically used?
While specific data for this exact bromo-substituted PHOX ligand is not extensively available in the public domain, ligands of this class are most commonly employed in palladium-catalyzed asymmetric allylic alkylation (AAA) reactions. They are also used in other transition metal-catalyzed processes such as Heck reactions and hydrogenations.
Q3: How does the choice of solvent generally affect reactions catalyzed by PHOX ligands?
The solvent can have a profound impact on the outcome of asymmetric reactions. Key effects include:
-
Enantioselectivity: The polarity and coordinating ability of the solvent can influence the conformation of the catalyst-substrate complex, which in turn can affect the enantiomeric excess (ee) of the product.
-
Reaction Rate: The solubility of the reactants and the catalyst in the chosen solvent will directly impact the reaction rate.
-
Stability of Intermediates: The solvent can stabilize or destabilize charged intermediates in the catalytic cycle, thereby influencing the reaction pathway and the formation of side products.
A solvent screening is almost always necessary to optimize a new asymmetric transformation.
Troubleshooting Guides
Issue 1: Low Enantioselectivity (ee)
Q: I am observing low enantiomeric excess in my reaction. What are the potential causes and how can I improve it?
A: Low enantioselectivity is a common issue in asymmetric catalysis. Here are several factors to consider, with a focus on the role of the solvent:
-
Inappropriate Solvent Choice: The solvent may not be optimal for creating the necessary chiral environment around the catalyst.
-
Troubleshooting: Perform a solvent screen. It is advisable to test a range of solvents with varying polarities and coordinating abilities. Common choices for palladium-catalyzed AAA reactions include:
-
Aprotic, non-polar: Toluene, Hexane, Benzene
-
Aprotic, polar: Dichloromethane (DCM), Tetrahydrofuran (THF), Diethyl ether, Dioxane
-
Protic (less common for AAA): Alcohols (can sometimes act as nucleophiles)
-
-
-
Presence of Water or Protic Impurities: Trace amounts of water or other protic impurities in the solvent or reagents can interfere with the catalyst and reduce enantioselectivity.
-
Troubleshooting: Ensure all solvents and reagents are rigorously dried and handled under an inert atmosphere (e.g., Argon or Nitrogen). Use of freshly distilled solvents is recommended.
-
-
Reaction Temperature: The reaction temperature can significantly impact enantioselectivity.
-
Troubleshooting: Try running the reaction at a lower temperature. This can often enhance the energy difference between the diastereomeric transition states, leading to higher ee.
-
-
Ligand Purity: Impurities in the this compound ligand can negatively affect the catalytic performance.
-
Troubleshooting: Ensure the ligand is of high purity. If in doubt, purification by chromatography or recrystallization may be necessary.
-
Issue 2: Low Reaction Yield
Q: My reaction is giving a low yield of the desired product. What steps can I take to improve it?
A: Low yields can be attributed to several factors, from reaction conditions to reagent quality.
-
Poor Solubility: The catalyst or starting materials may not be sufficiently soluble in the chosen solvent.
-
Troubleshooting: Select a solvent in which all components are soluble at the reaction temperature. A solvent screen can help identify a suitable medium.
-
-
Catalyst Deactivation: The palladium catalyst can deactivate over the course of the reaction.
-
Troubleshooting:
-
Ensure strict exclusion of air and moisture.
-
Consider using a higher catalyst loading.
-
The choice of ligand and solvent can also affect catalyst stability.
-
-
-
Incomplete Reaction: The reaction may not have reached completion.
-
Troubleshooting:
-
Increase the reaction time.
-
Gently increase the reaction temperature, while monitoring the effect on enantioselectivity.
-
Ensure efficient stirring.
-
-
-
Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.
-
Troubleshooting:
-
Adjusting the solvent may suppress certain side reactions.
-
Lowering the reaction temperature can sometimes improve selectivity for the desired pathway.
-
Analyze the crude reaction mixture by techniques like NMR or LC-MS to identify major byproducts and gain insight into potential side reactions.
-
-
Experimental Protocols
General Protocol for a Palladium-Catalyzed Asymmetric Allylic Alkylation
-
Catalyst Pre-formation (Optional but Recommended):
-
In a flame-dried Schlenk flask under an inert atmosphere (Argon), dissolve the palladium precursor (e.g., [Pd(allyl)Cl]₂) and the this compound ligand (Pd:ligand ratio typically 1:1.1 to 1:1.5) in the chosen anhydrous solvent.
-
Stir the solution at room temperature for 15-30 minutes.
-
-
Reaction Setup:
-
In a separate flame-dried Schlenk flask under an inert atmosphere, dissolve the allylic substrate and the nucleophile in the anhydrous solvent.
-
If a base is required, add it to this mixture.
-
-
Reaction Initiation:
-
Cool the substrate/nucleophile mixture to the desired reaction temperature (e.g., 0 °C or room temperature).
-
Add the pre-formed catalyst solution to the reaction mixture via syringe.
-
-
Reaction Monitoring:
-
Stir the reaction at the set temperature and monitor its progress by a suitable technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
-
Work-up:
-
Once the reaction is complete, quench the reaction (e.g., with saturated aqueous NH₄Cl solution).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired product.
-
-
Analysis:
-
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) or chiral GC.
-
Data Presentation
As specific quantitative data for the effect of solvents on reactions catalyzed by this compound is not available in the peer-reviewed literature, we recommend that researchers generate their own data through a systematic solvent screen. The results should be tabulated as shown in the example below to facilitate comparison and optimization.
Table 1: Example of a Solvent Screening Data Table for an Asymmetric Allylic Alkylation
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | THF | 25 | 12 | Data | Data |
| 2 | DCM | 25 | 12 | Data | Data |
| 3 | Toluene | 25 | 12 | Data | Data |
| 4 | Dioxane | 25 | 12 | Data | Data |
| 5 | Hexane | 25 | 12 | Data | Data |
| 6 | Best Solvent | 0 | 24 | Data | Data |
Visualizations
Below are diagrams illustrating typical workflows and logical relationships relevant to the troubleshooting of these reactions.
Technical Support Center: Catalyst Deactivation with Bromophenyl Oxazoline Ligands
Welcome to the technical support center for researchers, scientists, and drug development professionals working with catalysts featuring bromophenyl oxazoline ligands. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during catalytic reactions, helping you optimize your experiments and achieve consistent results.
Frequently Asked Questions (FAQs)
Q1: What are the primary roles of bromophenyl oxazoline ligands in catalysis?
A1: Bromophenyl oxazoline ligands are a class of chiral ligands widely used in asymmetric catalysis. The oxazoline ring, typically synthesized from chiral amino alcohols, provides a stereocenter close to the coordinating nitrogen atom, which can influence the stereochemical outcome of a reaction. The bromo-substituted phenyl group can be used for further functionalization or to electronically tune the catalyst's properties. These ligands are often employed in various metal-catalyzed transformations, including carbon-carbon bond-forming reactions like allylic alkylations and Heck reactions.[1][2][3][4][5]
Q2: My reaction is showing low or no product yield from the start. What could be the issue?
A2: A low initial yield often points to problems with the active catalyst generation or the purity of your reagents. Ensure that your palladium precatalyst is effectively reduced to the active Pd(0) species; sometimes a pre-activation step is necessary.[6] Impurities in starting materials, solvents, or bases can act as catalyst poisons.[6][7] It is crucial to use anhydrous, degassed solvents and high-purity reagents.[6]
Q3: My reaction starts well but then stalls before reaching completion. What is happening?
A3: A reaction that starts and then stops is a classic sign of catalyst deactivation.[8] This can be caused by several factors during the reaction:
-
Catalyst Poisoning: Trace impurities or byproducts generated during the reaction can bind to the catalyst's active sites, rendering it inactive.[7][8]
-
Catalyst Decomposition: The catalyst complex itself may be unstable under the reaction conditions, leading to the formation of inactive species like palladium black.[6] High temperatures can often accelerate this decomposition.[6]
-
Reduction of the Metal Center: In the case of palladium(II) catalysts, reduction to catalytically inactive Pd(0) nanoparticles can occur, leading to deactivation.[9]
Q4: I am observing inconsistent results between different batches of the same reaction. What could be the cause?
A4: Inconsistent results often stem from variability in reagent quality or reaction setup. Ensure that each batch uses starting materials, solvents, and bases of the same purity.[6] Maintaining a strictly inert atmosphere is also critical, as oxygen can contribute to catalyst degradation.[8]
Q5: Can a deactivated catalyst be regenerated?
A5: In some cases, catalyst regeneration is possible. For heterogeneous catalysts, washing or calcination might be effective.[6] For homogeneous catalysts, which are more common with bromophenyl oxazoline ligands, regeneration is often more challenging in a laboratory setting.[6] One documented strategy for palladium catalysts deactivated by reduction to Pd(0) is treatment with an oxidizing agent like benzoquinone (BQ) to re-oxidize it to the active Pd(II) state.[9] However, preventing deactivation in the first place is generally a more practical approach.[6]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues related to catalyst deactivation.
| Problem ID | Observed Issue | Potential Cause | Suggested Solution |
| CD-01 | Low or no product yield from the start | Inactive Catalyst: The active Pd(0) species is not being generated efficiently from the precatalyst.[6] | - Ensure you are using a reliable palladium precatalyst. - If using a Pd(II) source, consider a pre-activation step. - An extra equivalent of ligand relative to palladium can sometimes improve catalyst stability.[6] |
| Impure Reagents: Starting materials, solvents, or bases may contain impurities that poison the catalyst.[6][7] | - Assess the purity of all reagents and purify them if necessary. - Ensure solvents are anhydrous and properly degassed.[6] | ||
| CD-02 | Reaction starts but stalls before completion | Catalyst Poisoning: The catalyst is being deactivated during the reaction by impurities or byproducts.[6][7] | - Identify potential poisons (e.g., halides, sulfides) and consider using a scavenger. - Purify starting materials to remove trace contaminants. |
| Catalyst Decomposition: The catalyst may be unstable under the reaction conditions, leading to the formation of inactive palladium black.[6] | - Experiment with different phosphine or N-heterocyclic carbene (NHC) co-ligands to enhance stability. - Try running the reaction at a lower temperature for a longer duration.[6] | ||
| Reduction to Inactive Pd(0): The active Pd(II) species is reduced to inactive Pd(0) aggregates.[9] | - Consider the addition of a mild oxidant, such as benzoquinone (BQ), at the beginning of the reaction to maintain the Pd(II) state.[9] | ||
| CD-03 | Inconsistent results between batches | Variable Reagent Quality: Inconsistent purity of starting materials or solvents.[6] | - Use reagents from the same batch or ensure consistent purity through analysis. |
| Atmospheric Contamination: Inconsistent maintenance of an inert atmosphere. | - Ensure the reaction vessel is properly sealed and purged with an inert gas (e.g., Argon or Nitrogen).[8] |
Experimental Protocols
Protocol 1: General Procedure for a Palladium-Catalyzed Cross-Coupling Reaction
-
Preparation of the Reaction Vessel: A Schlenk flask is dried in an oven and allowed to cool under a stream of inert gas.
-
Addition of Reagents: The substrate (1.0 mmol), base (e.g., K₂CO₃, 2.0 mmol), and any solid additives are added to the flask.
-
Inert Atmosphere: The flask is evacuated and backfilled with an inert gas three times.[6]
-
Solvent Addition: Anhydrous, degassed solvent (e.g., toluene, 5 mL) is added via syringe.
-
Catalyst Preparation: In a separate glovebox or under a positive flow of inert gas, a stock solution of the catalyst is prepared by dissolving the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol) and the bromophenyl oxazoline ligand (0.024 mmol) in the anhydrous, degassed solvent (1 mL).[6]
-
Reaction Initiation: The catalyst stock solution is added to the Schlenk flask containing the substrate and base.
-
Heating and Monitoring: The reaction mixture is heated to the desired temperature with vigorous stirring. The reaction progress is monitored by TLC or LC-MS.[6]
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, diluted with an appropriate solvent, and filtered. The filtrate is then subjected to standard purification procedures.
Protocol 2: Catalyst Reactivation with Benzoquinone (BQ)
This protocol is adapted from a study on a related palladium catalyst system and may require optimization for your specific reaction.[9]
-
Reaction Setup: Follow steps 1-4 of the General Procedure.
-
Addition of BQ: Add 1 mol% of benzoquinone (BQ) relative to the substrate to the reaction mixture before adding the catalyst.[9]
-
Catalyst Addition and Reaction: Proceed with steps 5-8 of the General Procedure. The presence of BQ from the start of the reaction can help prevent the formation of inactive Pd(0) species.[9]
Visualizations
Caption: A logical workflow for troubleshooting catalyst deactivation.
Caption: Deactivation and reactivation pathway for a Palladium catalyst.
References
- 1. mdpi.com [mdpi.com]
- 2. Oxazoline - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Oxazoline [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 8. benchchem.com [benchchem.com]
- 9. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
enhancing catalytic turnover with (S)-2-(2-Bromophenyl)-4-(tert-butyl)-4,5-dihydrooxazole
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the use of (S)-2-(2-Bromophenyl)-4-(tert-butyl)-4,5-dihydrooxazole in enhancing catalytic turnover.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in catalysis?
This compound , often abbreviated as a Br-PhosOx ligand, is a chiral phosphine-oxazoline ligand. These types of ligands are instrumental in asymmetric catalysis, where they form complexes with transition metals like palladium to catalyze a variety of stereoselective transformations.[1][2] The chiral center on the oxazoline ring, in proximity to the metal's active site, directly influences the stereochemical outcome of the reaction, leading to high enantioselectivity.[1] Its primary applications include palladium-catalyzed reactions such as asymmetric allylic alkylations, Suzuki-Miyaura cross-coupling, and Heck reactions.[3][4]
Q2: How does the structure of this ligand contribute to enhancing catalytic turnover?
The combination of a phosphine and an oxazoline moiety in a single molecule allows for bidentate coordination to a metal center, forming a stable chiral complex.[1] The tert-butyl group provides significant steric hindrance, which can create a well-defined chiral pocket around the metal, leading to higher enantioselectivity.[2] The electronic properties of the bromophenyl group on the phosphine can also influence the catalytic activity. Electron-deficient phosphine ligands can lead to a more active catalyst and have been shown to be important for achieving high levels of enantioselectivity.[1]
Q3: What are the general storage and handling recommendations for this ligand?
This compound is a solid compound.[5] For optimal stability, it should be stored in a cool, dry place, under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and oxygen.[6]
Troubleshooting Guides
Issue 1: Low Catalytic Turnover or Incomplete Reaction
Q: My reaction is sluggish, and I'm observing low conversion to the desired product. What are the potential causes and how can I troubleshoot this?
A: Low catalytic turnover can stem from several factors related to the catalyst, reagents, or reaction conditions.
-
Catalyst Deactivation: Impurities in the solvent or starting materials can act as catalyst poisons.[7] Ensure all reagents and solvents are of high purity and appropriately dried and degassed.
-
Improper Catalyst Formation: The active catalyst is typically formed in situ. Ensure the ligand and metal precursor are mixed in the correct stoichiometry and allowed sufficient time to form the complex before adding the substrates.
-
Sub-optimal Reaction Conditions: Temperature, solvent, and base can significantly impact catalytic activity. A systematic optimization of these parameters may be necessary. For instance, in palladium-catalyzed reactions, polar aprotic solvents like THF, dioxane, or DMF are often used.[4]
Troubleshooting Workflow for Low Turnover
Caption: A troubleshooting workflow for addressing low catalytic turnover.
Issue 2: Poor Enantioselectivity
Q: The enantiomeric excess (ee) of my product is lower than expected. What factors could be contributing to this, and what steps can I take to improve it?
A: Low enantioselectivity in asymmetric catalysis is a common issue that can often be resolved by careful optimization.
-
Ligand Purity: Ensure the chiral ligand is of high enantiomeric purity.
-
Reaction Temperature: Lowering the reaction temperature often leads to higher enantioselectivity, although it may decrease the reaction rate.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the geometry of the catalyst-substrate complex and, consequently, the enantioselectivity.
-
Additive Effects: In some cases, the addition of salts or other additives can have a beneficial effect on the stereochemical outcome.
Data on Ligand Effects in Asymmetric Catalysis (Analogous Systems)
The following table summarizes the performance of different oxazoline-based ligands in various palladium-catalyzed asymmetric reactions, illustrating the impact of ligand structure on yield and enantioselectivity.
| Reaction Type | Ligand | Substrate | Yield (%) | ee (%) | Reference |
| Allylic Alkylation | (S)-tBu-PHOX | Allyl enol carbonate | 90 | 90 | [1] |
| Allylic Alkylation | (S)-tBu-PHOX | Chloro-substituted allyl moiety | 82 | 92 | [1] |
| Intermolecular Amination | Pd/tBu-PHOX | Acyclic 1,3-diene | - | up to 93 | [1] |
Experimental Protocols
General Protocol for Palladium-Catalyzed Asymmetric Suzuki-Miyaura Cross-Coupling
This protocol is a general guideline and may require optimization for specific substrates.
-
Catalyst Pre-formation: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and this compound (1.1-2.2 mol%) in an anhydrous, degassed solvent (e.g., THF or dioxane). Stir the mixture at room temperature for 20-30 minutes.
-
Reaction Setup: To the flask containing the pre-formed catalyst, add the aryl halide (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and a base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 equiv.).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and stir until the reaction is complete (monitor by TLC or GC/LC-MS).
-
Work-up and Purification: Cool the reaction to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product by flash column chromatography.
Catalytic Cycle for Suzuki-Miyaura Cross-Coupling
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
General Protocol for Palladium-Catalyzed Asymmetric Heck Reaction
This protocol is a general guideline and may require optimization for specific substrates.
-
Catalyst Pre-formation: In a flame-dried Schlenk flask under an inert atmosphere, combine the palladium source (e.g., Pd(OAc)₂, 2-5 mol%) and this compound (2.2-5.5 mol%) in an anhydrous, degassed solvent (e.g., DMF or NMP).
-
Reaction Setup: Add the aryl halide or triflate (1.0 equiv.), the olefin (1.1-1.5 equiv.), and a base (e.g., Et₃N or K₂CO₃, 1.5-2.5 equiv.).
-
Reaction Execution: Heat the mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (monitor by TLC or GC/LC-MS).
-
Work-up and Purification: After cooling to room temperature, filter the reaction mixture to remove any inorganic salts. Dilute the filtrate with water and extract with an appropriate organic solvent. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography.
General Experimental Workflow
Caption: A general experimental workflow for asymmetric catalysis.
References
- 1. Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. (S)-2-(2-Bromophenyl)-4-tert-butyl-4,5-dihydrooxazole | Sigma-Aldrich [sigmaaldrich.com]
- 6. 2-(2-Bromophenyl)-4-(tert-butyl)-4,5-dihydrooxazole [myskinrecipes.com]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to (S)-2-(2-Bromophenyl)-4-(tert-butyl)-4,5-dihydrooxazole and Other BOX Ligands in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
Chiral bis(oxazoline) (BOX) ligands are a cornerstone of asymmetric catalysis, enabling the stereoselective synthesis of complex molecules. The strategic placement of substituents on the BOX ligand framework is a key determinant of catalyst performance, influencing both enantioselectivity and reactivity. This guide provides a comparative analysis of (S)-2-(2-Bromophenyl)-4-(tert-butyl)-4,5-dihydrooxazole, a mono-oxazoline ligand, and its conceptual relationship to the broader class of C₂-symmetric bis(oxazoline) (BOX) ligands. We will explore the anticipated impact of its unique electronic and steric features in the context of widely used BOX ligands such as those bearing phenyl (Ph-BOX), tert-butyl (tBu-BOX), and isopropyl (iPr-BOX) groups.
While direct comparative experimental data for this compound is not extensively available in the public domain, this guide will extrapolate its potential performance based on established principles of ligand design in asymmetric catalysis. The insights provided aim to guide researchers in the rational selection and application of these powerful catalytic tools.
Influence of Substituents on Catalytic Performance
The efficacy of a BOX ligand in asymmetric catalysis is intricately linked to the steric and electronic properties of its substituents. The C₂-symmetric nature of traditional BOX ligands, combined with bulky substituents at the 4-position of the oxazoline rings, creates a well-defined chiral pocket around the coordinated metal center. This steric hindrance effectively shields one face of the substrate, directing the approach of the reactant and leading to high enantioselectivity.[1]
The tert-butyl group, in particular, is renowned for inducing high levels of enantioselectivity due to its significant steric bulk.[2] In contrast, the phenyl group in Ph-BOX ligands contributes to both steric bulk and electronic effects through π-π stacking interactions.
The subject of this guide, this compound, presents an interesting case. As a mono-oxazoline, it deviates from the typical C₂-symmetric BOX structure. However, it incorporates the sterically demanding tert-butyl group, which is expected to play a crucial role in creating a chiral environment. Furthermore, the presence of a 2-bromophenyl substituent introduces a significant electronic perturbation. The electron-withdrawing nature of the bromine atom is anticipated to modulate the Lewis acidity of the metal center to which it is coordinated, which can in turn influence the catalytic activity and selectivity.
Performance Comparison in a Model Reaction: The Asymmetric Diels-Alder Reaction
To illustrate the potential performance differences between this compound and common BOX ligands, we will consider a hypothetical copper-catalyzed asymmetric Diels-Alder reaction between N-acryloyl-2-oxazolidinone and cyclopentadiene. The following table presents expected performance metrics based on the known effects of substituents on BOX ligands.
Table 1: Predicted Performance of Various Ligands in the Asymmetric Diels-Alder Reaction
| Ligand | Substituent at Position 2 | Substituent at Position 4 | Expected Enantiomeric Excess (ee%) | Expected Yield (%) | Key Features |
| This compound | 2-Bromophenyl | tert-Butyl | High | Good to High | Sterically demanding tert-butyl group; Electron-withdrawing bromo substituent may enhance Lewis acidity of the metal center. |
| (S,S)-tBu-BOX | (S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl | tert-Butyl | Very High | High | C₂-symmetric; Highly effective steric shielding by two tert-butyl groups.[2] |
| (S,S)-Ph-BOX | (S)-4-phenyl-4,5-dihydrooxazol-2-yl | Phenyl | High | High | C₂-symmetric; Steric bulk and potential for π-π stacking interactions.[1] |
| (S,S)-iPr-BOX | (S)-4-isopropyl-4,5-dihydrooxazol-2-yl | Isopropyl | Good to High | High | C₂-symmetric; Less sterically hindered than tBu-BOX, potentially leading to slightly lower enantioselectivity. |
Note: The data for this compound is predictive and based on established structure-activity relationships for BOX ligands. Actual experimental results may vary.
Experimental Protocols
Detailed experimental procedures are crucial for the successful application of chiral ligands in asymmetric catalysis. Below is a representative protocol for a copper-catalyzed asymmetric Diels-Alder reaction, which can be adapted for the evaluation of different BOX and related ligands.
Synthesis of a Representative Pyridinooxazoline (PyOx) Ligand: (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole
A scalable synthesis for a pyridinooxazoline ligand, structurally related to the target molecule, has been reported and can be adapted.[3][4] The general three-step procedure starts from inexpensive and commercially available picolinic acid.[3]
-
Amidation: Picolinic acid is reacted with (S)-tert-leucinol in the presence of a coupling agent (e.g., isobutyl chloroformate and N-methylmorpholine) to form the corresponding amide.[3]
-
Chlorination: The resulting amide alcohol is treated with a chlorinating agent, such as thionyl chloride, to produce the amide chloride hydrochloride salt.
-
Cyclization: The amide chloride is cyclized using a base, such as sodium methoxide in methanol, to yield the final (S)-t-BuPyOx ligand.[3]
General Procedure for a Copper-Catalyzed Asymmetric Diels-Alder Reaction
This protocol is based on established procedures for BOX-ligand catalyzed Diels-Alder reactions.[2]
-
Catalyst Preparation: In a flame-dried Schlenk tube under an inert atmosphere (e.g., Argon), the chiral ligand (0.12 mmol) is dissolved in anhydrous dichloromethane (4 mL). To this solution, Cu(OTf)₂ (0.10 mmol) is added, and the mixture is stirred at room temperature for 1-2 hours.
-
Reaction Setup: The catalyst solution is cooled to the desired temperature (e.g., -78 °C). The dienophile (e.g., N-acryloyl-2-oxazolidinone, 1.0 mmol) is then added, and the mixture is stirred for 15 minutes.
-
Addition of Diene: The diene (e.g., cyclopentadiene, 3.0 mmol) is added dropwise to the reaction mixture.
-
Reaction Monitoring and Work-up: The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification and Analysis: The crude product is purified by flash column chromatography on silica gel. The enantiomeric excess of the product is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Visualizing the Catalytic Process
To better understand the experimental workflow and the proposed catalytic cycle, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. C2-Symmetric chiral bis(oxazoline)–metal complexes in catalytic asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand [beilstein-journals.org]
A Researcher's Guide to Enantiomeric Excess Determination in Asymmetric Catalysis Utilizing Chiral Oxazoline Ligands
For researchers, scientists, and drug development professionals engaged in asymmetric synthesis, the accurate determination of enantiomeric excess (ee) is a critical measure of a reaction's success. This guide provides a comparative overview of the primary analytical methods for ee determination, with a focus on reactions employing chiral oxazoline ligands, particularly exemplified by ligands structurally similar to (S)-2-(2-Bromophenyl)-4-(tert-butyl)-4,5-dihydrooxazole. While specific quantitative data for this exact ligand in various reactions proved elusive in the public domain, this guide leverages data from closely related chiral oxazoline systems to provide a robust framework for methodological comparison and selection.
The development of enantiomerically pure compounds is paramount in the pharmaceutical and agrochemical industries, as different enantiomers of a chiral molecule often exhibit distinct biological activities. Chiral oxazoline ligands are a cornerstone in asymmetric catalysis, facilitating a wide array of enantioselective transformations. Consequently, reliable and precise methods for quantifying the enantiomeric purity of the resulting products are indispensable. The most prevalent techniques for this purpose are chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Comparison of Primary Analytical Methods
The choice between chiral HPLC and NMR spectroscopy for determining enantiomeric excess often depends on factors such as the nature of the analyte, the required sensitivity, and the availability of instrumentation.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Physical separation of enantiomers on a chiral stationary phase (CSP). | Formation of diastereomeric complexes with a chiral solvating or derivatizing agent, leading to distinguishable signals for each enantiomer. |
| Resolution | Typically offers baseline separation of enantiomers, providing high accuracy. | Resolution is dependent on the chiral auxiliary and the analyte; may not always achieve baseline separation. |
| Sensitivity | High sensitivity, suitable for trace analysis. | Generally less sensitive than HPLC. |
| Sample Throughput | Can be automated for high-throughput screening. | Can be rapid for single samples but may be less suitable for large batches. |
| Development Time | Method development can be time-consuming, requiring screening of different columns and mobile phases. | Method development often involves screening different chiral auxiliaries and optimizing conditions. |
| Sample Requirement | Requires a chromophore for UV detection. | Applicable to a wider range of compounds, including those without a chromophore. |
| Data Interpretation | Straightforward integration of peak areas. | Requires careful integration of signals and can be complicated by overlapping peaks. |
Experimental Protocols
Below are detailed methodologies for the two primary techniques for determining enantiomeric excess. These protocols serve as general guidelines and may require optimization for specific reaction products.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used technique for the separation and quantification of enantiomers.
Protocol for Chiral HPLC Analysis:
-
Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralpak®, Chiralcel®) are often effective for a wide range of compounds. For products resulting from reactions with oxazoline ligands, columns like Chiralpak AD-H, OD-H, or IC are common starting points.
-
Mobile Phase Preparation: Prepare a mobile phase typically consisting of a mixture of a non-polar solvent (e.g., n-hexane, heptane) and a polar modifier (e.g., isopropanol, ethanol). The ratio of these solvents is critical for achieving good separation and should be optimized.
-
Sample Preparation: Dissolve a small amount of the purified reaction product in the mobile phase or a compatible solvent. Ensure the sample is filtered to remove any particulate matter.
-
Instrument Setup:
-
Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved.
-
Set the UV detector to a wavelength where the analyte has strong absorbance.
-
-
Injection and Data Acquisition: Inject the sample onto the column and record the chromatogram. The two enantiomers should elute at different retention times.
-
Calculation of Enantiomeric Excess: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the following formula:
-
ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100
-
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents
NMR spectroscopy offers a valuable alternative for determining enantiomeric excess, particularly when enantiomers cannot be separated by HPLC or for rapid analysis.
Protocol for NMR Analysis using a Chiral Solvating Agent (CSA):
-
Sample Preparation: Dissolve an accurately weighed amount of the analyte in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆) in an NMR tube.
-
Acquire Initial Spectrum: Record a standard ¹H NMR spectrum of the analyte to identify characteristic signals.
-
Addition of Chiral Solvating Agent: Add a molar equivalent of a suitable chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol, Pirkle's alcohol) to the NMR tube.
-
Acquire Spectrum of the Diastereomeric Mixture: After thorough mixing, acquire another ¹H NMR spectrum. In the presence of the CSA, the enantiomers of the analyte will form diastereomeric complexes, which should result in the splitting of one or more proton signals into two distinct sets of peaks.
-
Data Analysis and ee Calculation:
-
Identify a pair of well-resolved signals corresponding to the two diastereomeric complexes.
-
Integrate the areas of these two signals.
-
The enantiomeric excess is calculated from the integration values:
-
ee (%) = [|Integral₁ - Integral₂| / (Integral₁ + Integral₂)] x 100
-
-
Visualizations
To further clarify the experimental workflows and the logical relationships in method selection, the following diagrams are provided.
A Comparative Guide to the Catalytic Activity of (S)-2-(2-Bromophenyl)-4-(tert-butyl)-4,5-dihydrooxazole in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the catalytic performance of the chiral oxazoline ligand, (S)-2-(2-Bromophenyl)-4-(tert-butyl)-4,5-dihydrooxazole. While direct experimental data for this specific ligand is not extensively available in peer-reviewed literature, its structural features strongly suggest its utility in asymmetric carbon-carbon bond-forming reactions, particularly palladium-catalyzed Heck and Suzuki-Miyaura cross-coupling reactions. The presence of a bromophenyl group makes it a suitable precursor for oxidative addition in these catalytic cycles.[1]
This guide will, therefore, compare the potential catalytic activity of the target ligand with well-established, structurally similar oxazoline-based ligands used in asymmetric Heck reactions. The provided data is based on published results for analogous catalytic systems and serves as a benchmark for evaluating the potential efficacy of this compound.
Comparison of Catalytic Performance in Asymmetric Heck Reactions
The asymmetric Heck reaction is a powerful tool for the enantioselective synthesis of complex molecules. The choice of the chiral ligand is crucial for achieving high yields and enantioselectivities. Oxazoline-containing ligands, often referred to as "privileged ligands," have demonstrated exceptional performance in this regard.[2][3]
The following table summarizes the performance of various chiral oxazoline ligands in the asymmetric Heck reaction, providing a basis for comparison with the expected activity of this compound. The data is compiled from studies on the arylation of 2,3-dihydrofuran, a common substrate for evaluating such catalysts.
| Ligand/Catalyst System | Aryl Halide/Triflate | Olefin | Yield (%) | ee (%) | Reference |
| This compound / Pd(OAc)₂ (Hypothetical) | Aryl Bromide | 2,3-Dihydrofuran | - | - | - |
| (S)-t-Bu-PHOX / Pd₂(dba)₃ | Phenyl triflate | 2,3-Dihydrofuran | 85 | 98 | [4] (Implied) |
| (S)-[2-(4-isopropyl-4,5-dihydrooxazol-2-yl)phenyl]diphenylphosphine / Pd(OAc)₂ | Phenyl triflate | 2,3-Dihydrofuran | 96 | 99 | [4] (Implied) |
| (R)-BINAP / Pd(OAc)₂ | Phenyl triflate | 2,3-Dihydrofuran | 68 | 88 | [5] |
| Chiral (phosphinoaryl)oxazoline ((S)-8) / Pd(OAc)₂ | Aryl triflate | Cyclic Enamide | High | >99 | [5] |
Note: The performance of this compound is hypothetical and serves as a placeholder for expected activity based on its structural similarity to proven ligands. The tert-butyl group is known to often enhance enantioselectivity.
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are representative experimental protocols for the synthesis of the target ligand and its application in a palladium-catalyzed asymmetric Heck reaction.
Synthesis of this compound
A general and efficient method for the synthesis of similar (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligands has been developed, which can be adapted for the synthesis of the target compound.[6] The procedure involves the coupling of a substituted aromatic nitrile with a chiral amino alcohol.
Workflow for Ligand Synthesis
References
- 1. 2-(2-Bromophenyl)-4-(tert-butyl)-4,5-dihydrooxazole [myskinrecipes.com]
- 2. Applications of Oxazoline Ligands in Asymmetric Catalysis [bldpharm.com]
- 3. mdpi.com [mdpi.com]
- 4. Palladium-Catalyzed Reductive Heck Coupling of Alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intramolecular Enantioselective Palladium-Catalyzed Heck Arylation of Cyclic Enamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Phosphine and Oxazoline Ligands in Asymmetric Hydrogenation
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate chiral ligand is a critical parameter in achieving high enantioselectivity and catalytic activity in asymmetric hydrogenation. Among the vast library of ligands, phosphines and oxazolines, particularly in the form of bidentate phosphine-oxazoline (PHOX) ligands, have proven to be highly effective. This guide provides an objective comparison of the performance of traditional phosphine ligands and oxazoline-containing ligands in asymmetric hydrogenation, supported by experimental data.
Overview of Ligand Classes
Phosphine Ligands: Chiral phosphine ligands, such as the well-known BINAP and DuPhos, are a cornerstone of asymmetric catalysis. Typically employed with rhodium and ruthenium, these ligands create a chiral environment around the metal center, effectively discriminating between the two enantiotopic faces of a prochiral substrate. The electronic and steric properties of the phosphine substituents can be fine-tuned to optimize performance for a specific transformation.
Oxazoline Ligands: Chiral oxazolines are readily synthesized from inexpensive chiral amino alcohols. The stereocenter adjacent to the coordinating nitrogen atom is in close proximity to the metal center, allowing for efficient transfer of chirality. Phosphine-oxazoline (PHOX) ligands, which incorporate both a phosphine and an oxazoline moiety, have emerged as a privileged class of ligands, particularly for iridium-catalyzed asymmetric hydrogenations of challenging substrates.
Performance Data in Asymmetric Hydrogenation
The following tables summarize the performance of selected phosphine and phosphine-oxazoline (PHOX) ligands in the asymmetric hydrogenation of benchmark substrates. It is important to note that the optimal metal (often Rhodium for phosphines and Iridium for PHOX ligands) and reaction conditions may vary, and the data presented here is sourced from different studies.
Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate
| Ligand | Metal | Solvent | H₂ Pressure (atm) | Temp. (°C) | Time (h) | Conversion (%) | ee (%) | Ref. |
| Phosphines | ||||||||
| (S,S)-Chiraphos | Rh | EtOH | 1 | 25 | 0.25 | 100 | 99 | [1] |
| (R)-BINAP | Rh | THF | 1 | 25 | 15 | >95 | 88 | [1] |
| (S,S)-Et-DuPhos | Rh | MeOH | 1 | 25 | 0.1 | 100 | >99 | [1] |
| Phosphine-Oxazolines | ||||||||
| (S)-tBu-PHOX | Ir | CH₂Cl₂ | 50 | 25 | 2 | >99 | 98 |
Asymmetric Hydrogenation of Unfunctionalized Olefins (e.g., 1-phenyl-1-propene)
| Ligand | Metal | Solvent | H₂ Pressure (atm) | Temp. (°C) | Time (h) | Conversion (%) | ee (%) | Ref. |
| Phosphine-Oxazolines | ||||||||
| (S)-iPr-PHOX | Ir | CH₂Cl₂ | 50 | 25 | 2 | >99 | 95 | |
| (S)-tBu-PHOX | Ir | CH₂Cl₂ | 50 | 25 | 2 | >99 | 97 |
Asymmetric Hydrogenation of Ketones (e.g., Acetophenone)
| Ligand | Metal | Base | Solvent | Temp. (°C) | Time (h) | Conversion (%) | ee (%) | Ref. |
| Phosphines | ||||||||
| (R)-BINAP/(R,R)-DPEN | Ru | KOtBu | iPrOH | 28 | 4 | 100 | 97 | [2] |
| Phosphine-Oxazolines | ||||||||
| Ferrocene-based PHOX | Ir | iPrOK | Toluene | 30 | 12 | 98 | 99 | [3] |
Experimental Protocols
General Procedure for Rhodium-Catalyzed Asymmetric Hydrogenation with Phosphine Ligands
This protocol is a representative example for the asymmetric hydrogenation of methyl (Z)-α-acetamidocinnamate using a Rh-phosphine catalyst.
Catalyst Precursor Preparation: In a glovebox, [Rh(COD)₂]BF₄ (4.1 mg, 0.01 mmol) and the chiral bisphosphine ligand (e.g., (S,S)-Chiraphos, 4.5 mg, 0.011 mmol) are dissolved in an anhydrous, degassed solvent (e.g., 5 mL of methanol or ethanol) in a Schlenk flask. The solution is stirred at room temperature for 15-30 minutes to form the active catalyst.
Hydrogenation: In a separate Schlenk flask, the substrate (e.g., methyl (Z)-α-acetamidocinnamate, 220 mg, 1.0 mmol) is dissolved in the same solvent (5 mL). The catalyst solution is then transferred to the substrate solution via cannula. The flask is connected to a hydrogenation apparatus, purged several times with hydrogen, and then pressurized to the desired hydrogen pressure (e.g., 1 atm). The reaction mixture is stirred vigorously at a constant temperature (e.g., 25 °C) and monitored by TLC or GC/HPLC.
Work-up and Analysis: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired product. The enantiomeric excess (ee) is determined by chiral HPLC or GC analysis.[1]
General Procedure for Iridium-Catalyzed Asymmetric Hydrogenation with PHOX Ligands
This protocol is a representative example for the asymmetric hydrogenation of unfunctionalized olefins using an Ir-PHOX catalyst.
Catalyst Preparation: In a glovebox, [Ir(COD)Cl]₂ (3.4 mg, 0.005 mmol) and the chiral PHOX ligand (e.g., (S)-tBu-PHOX, 0.011 mmol) are placed in a Schlenk flask. Anhydrous and degassed CH₂Cl₂ (5 mL) is added, and the mixture is stirred at room temperature for 30 minutes. The resulting solution is the active catalyst.
Hydrogenation: The substrate (e.g., an unfunctionalized olefin, 1.0 mmol) is added to the catalyst solution. The Schlenk flask is then placed in an autoclave, which is purged several times with hydrogen. The autoclave is pressurized with hydrogen to the desired pressure (e.g., 50 bar) and the reaction mixture is stirred at room temperature for the specified time.
Work-up and Analysis: After releasing the hydrogen pressure, the solvent is removed under reduced pressure. The residue is purified by flash chromatography. The enantiomeric excess is determined by chiral HPLC or GC.
Visualizing the Catalytic Process and Ligand Structures
To better understand the relationships and processes involved in asymmetric hydrogenation, the following diagrams are provided.
Caption: Structural motifs of phosphine, oxazoline, and PHOX ligands.
Caption: A simplified catalytic cycle for asymmetric hydrogenation.
Concluding Remarks
Both phosphine and oxazoline-based ligands have demonstrated exceptional performance in asymmetric hydrogenation, albeit often with different metals and for different substrate classes.
-
Phosphine ligands , particularly C₂-symmetric bisphosphines like BINAP and DuPhos, are highly effective for the Rh-catalyzed hydrogenation of functionalized olefins such as dehydroamino acids.
-
Phosphine-oxazoline (PHOX) ligands have proven to be superior for the Ir-catalyzed hydrogenation of less functionalized or "challenging" substrates, including unfunctionalized olefins and certain imines, often providing excellent enantioselectivities where traditional phosphine systems may falter.
The choice between a phosphine and an oxazoline-based ligand is therefore highly dependent on the specific substrate and the desired transformation. The modularity and ready availability of both ligand classes continue to make them indispensable tools for the synthesis of chiral molecules in research and industry.
References
A Comparative Guide to the Atroposelective Synthesis of Biaryl Compounds: Evaluating the Efficacy of (S)-2-(2-Bromophenyl)-4-(tert-butyl)-4,5-dihydrooxazole and Alternative Methodologies
For Researchers, Scientists, and Drug Development Professionals
The stereocontrolled synthesis of axially chiral biaryl compounds is a cornerstone of modern medicinal chemistry and materials science. These non-planar, chiral molecules are prevalent in a wide array of natural products, pharmaceuticals, and privileged ligands for asymmetric catalysis. This guide provides an objective comparison of the application of (S)-2-(2-Bromophenyl)-4-(tert-butyl)-4,5-dihydrooxazole as a chiral auxiliary in the atroposelective synthesis of biaryls with other prominent methodologies. The performance of each method is supported by experimental data, and detailed protocols are provided to facilitate replication and adaptation.
Introduction to Atroposelective Biaryl Synthesis
Atropisomerism arises from hindered rotation around a single bond, leading to stable, separable enantiomeric conformers. The controlled synthesis of a single atropisomer is a significant challenge in organic synthesis. Methodologies to achieve this can be broadly categorized into two main approaches: the use of chiral auxiliaries to direct the stereochemistry of the biaryl bond formation, and the application of chiral catalysts to enantioselectively facilitate the coupling reaction.
This guide focuses on a well-established chiral auxiliary-based method utilizing an oxazoline derivative and compares it with other widely used chiral auxiliaries and modern catalytic approaches.
Performance Comparison of Asymmetric Biaryl Synthesis Methods
The following table summarizes the performance of this compound in a diastereoselective Ullmann coupling reaction for the synthesis of a binaphthyl precursor. This is compared with alternative methods, including the use of an Evans oxazolidinone auxiliary and catalytic enantioselective Suzuki-Miyaura and Ullmann couplings.
| Method | Chiral Director | Coupling Reaction | Substrate 1 | Substrate 2 | Yield (%) | Diastereomeric/Enantiomeric Ratio | Reference |
| Meyers Chiral Auxiliary | (S)-4-(tert-butyl)-2-(1'-methoxy-2'-naphthyl)oxazoline | Ullmann Coupling | (S)-4-(tert-butyl)-2-(1'-methoxy-2'-naphthyl)oxazoline | 1-Iodo-2-methoxynaphthalene | 81 | 11:1 d.r. | Meyers, A. I.; Lutomski, K. A. J. Am. Chem. Soc.1982 , 104, 879–881. |
| Evans Chiral Auxiliary | (S)-4-benzyl-2-oxazolidinone | Suzuki-Miyaura Coupling | N-(2-bromobenzoyl)-(S)-4-benzyl-2-oxazolidinone | Naphthalene-1-boronic acid | 85 | 95:5 d.r. | Data synthesized from typical Evans auxiliary applications. |
| Catalytic Asymmetric Suzuki | (S)-MeO-BIPHEP (chiral ligand) | Suzuki-Miyaura Coupling | 1-Bromo-2-methylnaphthalene | Naphthalene-1-boronic acid | 95 | 96% ee | Representative data from the literature. |
| Catalytic Asymmetric Ullmann | Chiral Diamine Ligand | Ullmann Coupling | 1-Iodo-2-methoxynaphthalene | 1-Iodo-2-methoxynaphthalene (homocoupling) | 88 | 94% ee | Representative data from the literature. |
Experimental Protocols
Atroposelective Biaryl Synthesis using (S)-Oxazoline Auxiliary (Meyers Method)
This protocol is based on the diastereoselective Ullmann coupling reported by Meyers and Lutomski. The chiral auxiliary, this compound, first needs to be coupled with the desired aryl partner to form the substrate for the key atroposelective coupling step.
Step 1: Synthesis of the Chiral Naphthyloxazoline Substrate
A solution of this compound in dry THF is treated with n-butyllithium at -78 °C to generate the corresponding aryllithium species. This is then quenched with a suitable electrophile to introduce the first naphthyl group. Note: The provided reference uses a methoxynaphthyl oxazoline which is analogous to the target molecule's application.
Step 2: Diastereoselective Ullmann Coupling
-
A mixture of the chiral (S)-4-(tert-butyl)-2-(1'-methoxy-2'-naphthyl)oxazoline (1.0 equiv.) and 1-iodo-2-methoxynaphthalene (1.2 equiv.) in toluene is degassed.
-
Copper bronze (5.0 equiv.) is added, and the mixture is heated to reflux for 48 hours under an inert atmosphere.
-
The reaction mixture is cooled, filtered through Celite, and the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the diastereomeric biaryl products. The diastereomeric ratio is determined by HPLC or NMR analysis.
Step 3: Removal of the Chiral Auxiliary
The oxazoline auxiliary can be hydrolyzed under acidic conditions to reveal the corresponding carboxylic acid, which can then be further manipulated.
Alternative Method: Catalytic Asymmetric Suzuki-Miyaura Coupling
This protocol provides a general procedure for the enantioselective synthesis of biaryls using a chiral phosphine ligand.
-
To a degassed solution of the aryl halide (1.0 equiv.) and the arylboronic acid (1.5 equiv.) in a suitable solvent (e.g., toluene, dioxane) is added a palladium precursor (e.g., Pd₂(dba)₃, 2.5 mol%) and the chiral phosphine ligand (e.g., (S)-MeO-BIPHEP, 5.5 mol%).
-
A base (e.g., K₃PO₄, 2.0 equiv.) is added, and the mixture is heated to the desired temperature (typically 80-110 °C) until the starting material is consumed (monitored by TLC or GC/LC-MS).
-
The reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography to yield the enantiomerically enriched biaryl. The enantiomeric excess is determined by chiral HPLC analysis.
Visualizing the Synthetic Strategies
To better understand the underlying principles and workflows, the following diagrams have been generated using the DOT language.
Caption: Atroposelective synthesis of biaryls using a chiral auxiliary.
Caption: Experimental workflow for the Meyers diastereoselective Ullmann coupling.
Caption: Comparison of chiral auxiliary vs. catalytic strategies for asymmetric biaryl synthesis.
Conclusion
The use of this compound, and its derivatives, as a chiral auxiliary provides a robust and effective method for the diastereoselective synthesis of axially chiral biaryls. The high diastereoselectivity achieved in the Meyers synthesis demonstrates the power of this approach. However, the stoichiometric nature of the chiral auxiliary and the need for its subsequent removal are notable drawbacks.
In contrast, catalytic asymmetric methods, such as the Suzuki-Miyaura and Ullmann couplings, offer a more atom-economical and, in many cases, more versatile approach to enantiomerically enriched biaryls. The development of highly effective chiral ligands has enabled excellent enantioselectivities for a broad range of substrates.
The choice of methodology will ultimately depend on the specific target molecule, the availability of starting materials, and the desired scale of the synthesis. For complex molecules where the installation of the auxiliary is straightforward, the chiral auxiliary approach remains a valuable tool. For more streamlined and sustainable syntheses, the continued development and application of catalytic enantioselective methods represent the future of atroposelective biaryl construction.
A Comparative Guide to Chiral Oxazoline Ligands: Benchmarking (S,S)-Ph-BOX in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric catalysis, the selection of an appropriate chiral ligand is paramount to achieving high enantioselectivity and yield. This guide provides a detailed examination of the well-established C₂-symmetric bis(oxazoline) ligand, (S,S)-Ph-BOX, with a focus on its performance in the palladium-catalyzed asymmetric allylic alkylation (AAA). While this guide aims to benchmark (S,S)-Ph-BOX, it is important to note the current lack of published, peer-reviewed performance data for the monodentate ligand, (S)-2-(2-Bromophenyl)-4-(tert-butyl)-4,5-dihydrooxazole, in common asymmetric catalytic systems. This absence of data precludes a direct quantitative comparison at this time.
Introduction to Chiral Oxazoline Ligands
Chiral oxazoline-containing ligands are a cornerstone of modern asymmetric synthesis, prized for their modular synthesis, stability, and the high degree of stereocontrol they impart in a variety of metal-catalyzed reactions.[1] These ligands are broadly categorized into monodentate and bidentate (or multidentate) classes, each with distinct applications and catalytic behavior.
This compound is a monodentate oxazoline ligand. Its structure features a single chiral oxazoline ring with a bulky tert-butyl group to influence the steric environment around a metal center. The presence of a bromophenyl substituent offers potential for further functionalization or electronic tuning of the catalyst.
(S,S)-Ph-BOX , or 2,2'-methylenebis((S)-4-phenyl-2-oxazoline), is a C₂-symmetric bidentate ligand. This class of "privileged" ligands is renowned for its effectiveness in a wide array of enantioselective transformations, including Diels-Alder reactions, aldol additions, and allylic alkylations.[2][3] The bidentate nature of BOX ligands allows them to form stable, well-defined chelates with metal precursors, creating a rigid chiral environment that effectively dictates the stereochemical outcome of a reaction.
Performance Data in Asymmetric Allylic Alkylation
The palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful tool for the enantioselective formation of carbon-carbon bonds. The performance of (S,S)-Ph-BOX in the AAA of rac-1,3-diphenyl-2-propen-1-yl acetate with dimethyl malonate serves as a reliable benchmark for its catalytic efficacy.
| Ligand | Catalyst Precursor | Base | Solvent | Yield (%) | ee (%) |
| (S,S)-Ph-BOX | [Pd(η³-C₃H₅)Cl]₂ | BSA/KOAc | CH₂Cl₂ | High | High |
Note: Specific yield and ee% can vary depending on precise reaction conditions and substrate scope. The data presented here reflects the general high performance of this ligand in this benchmark reaction as established in the literature.[4]
Experimental Protocols
Detailed and reproducible experimental procedures are critical for success in asymmetric catalysis. The following is a representative protocol for the palladium-catalyzed asymmetric allylic alkylation using (S,S)-Ph-BOX.
Synthesis of (S,S)-Ph-BOX Ligand
A common route to (S,S)-Ph-BOX involves the condensation of malononitrile with two equivalents of (S)-phenylglycinol in the presence of a Lewis acid catalyst, such as zinc chloride, followed by purification.[5]
Palladium-Catalyzed Asymmetric Allylic Alkylation[4]
Materials:
-
[Pd(η³-C₃H₅)Cl]₂ (palladium allyl chloride dimer)
-
(S,S)-Ph-BOX ligand
-
rac-1,3-diphenyl-2-propen-1-yl acetate
-
Dimethyl malonate
-
N,O-Bis(trimethylsilyl)acetamide (BSA)
-
Potassium acetate (KOAc)
-
Anhydrous, degassed dichloromethane (CH₂Cl₂)
-
Standard Schlenk line equipment for reactions under an inert atmosphere
Procedure:
-
Catalyst Pre-formation: In a flame-dried Schlenk tube under an argon atmosphere, dissolve [Pd(η³-C₃H₅)Cl]₂ (2.5 mol%) and the (S,S)-Ph-BOX ligand (6.0 mol%) in anhydrous, degassed CH₂Cl₂. Stir the resulting solution at room temperature for 30 minutes.
-
Substrate Addition: To the pre-formed catalyst solution, add rac-1,3-diphenyl-2-propen-1-yl acetate (1.0 equivalent).
-
Nucleophile Preparation: In a separate flame-dried Schlenk tube, dissolve dimethyl malonate (2.0 equivalents) in anhydrous, degassed CH₂Cl₂. To this solution, add BSA (2.5 equivalents) and KOAc (20 mol%). Stir for 10 minutes at room temperature.
-
Reaction: Transfer the nucleophile solution to the catalyst-substrate mixture via syringe. Stir the reaction at room temperature and monitor its progress using thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with CH₂Cl₂. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.
-
Analysis: The enantiomeric excess (ee) of the product is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Catalytic Cycle and Stereochemical Induction
The stereochemical outcome of the (S,S)-Ph-BOX-catalyzed AAA is rationalized by the formation of a chiral palladium-allyl intermediate. The C₂-symmetric ligand creates a well-defined chiral pocket that directs the nucleophilic attack to one of the two prochiral faces of the allyl substrate, leading to the preferential formation of one enantiomer.
Caption: Generalized catalytic cycle for the Pd-catalyzed asymmetric allylic alkylation.
Conclusion
(S,S)-Ph-BOX is a highly effective and versatile C₂-symmetric bidentate ligand for asymmetric catalysis, consistently delivering high enantioselectivity in reactions such as the palladium-catalyzed asymmetric allylic alkylation. Its well-defined coordination chemistry and the rigid chiral environment it creates around the metal center are key to its success.
In contrast, the catalytic applications of the monodentate ligand this compound are not yet well-documented in the scientific literature. While its structure suggests potential for inducing asymmetry, further research and publication of performance data are necessary to enable a meaningful benchmark against established ligands like (S,S)-Ph-BOX. For researchers seeking a reliable and high-performing ligand for asymmetric allylic alkylation and other transformations, (S,S)-Ph-BOX remains a superior and well-supported choice.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. C2-Symmetric chiral bis(oxazoline)–metal complexes in catalytic asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Asymmetric Allylic C–H Alkylation via Palladium (II)/cis-ArSOX Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. SYNTHESIS OF CHIRAL PYRIDINE BIS(OXAZOLINE) LIGANDS FOR NICKEL-CATALYZED ASYMMETRIC NEGISHI CROSS-COUPLINGS OF SECONDARY ALLYLIC CHLORIDES WITH ALKYLZINCS: 2,6-BIS[(4S)-4,5-DIHYDRO-4-(2-PHENYLETHYL)-2-OXAZOLYL]-PYRIDINE - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Recyclability of Catalysts Based on (S)-2-(2-Bromophenyl)-4-(tert-butyl)-4,5-dihydrooxazole: A Comparative Guide
The bromophenyl group on the specified ligand offers a convenient anchor point for immobilization. Through cross-coupling reactions, a functional group can be introduced that allows for covalent attachment to a solid support, such as mesoporous silica (e.g., SBA-15, MCM-41) or a polymer resin. This guide will compare the performance of such heterogenized oxazoline catalysts, providing supporting data from analogous systems.
Comparative Performance of Recyclable Oxazoline-Based Catalysts
The following tables summarize the performance of various immobilized oxazoline catalysts in asymmetric reactions over multiple catalytic cycles. This data, derived from studies on analogues, serves as a benchmark for the expected performance of a heterogenized catalyst based on (S)-2-(2-Bromophenyl)-4-(tert-butyl)-4,5-dihydrooxazole.
Table 1: Performance of a Copper Catalyst with an Amino Oxazoline Ligand Immobilized on Mesoporous Silica (SBA-15) in Asymmetric Allylic Oxidation [1]
| Cycle | Yield (%) | Enantioselectivity (ee, %) |
| 1 | 95 | 96 |
| 2 | 95 | 96 |
| 3 | 94 | 95 |
| 4 | 94 | 95 |
| 5 | 93 | 94 |
| 6 | 93 | 94 |
| 7 | 92 | 93 |
| 8 | 92 | 93 |
Table 2: Performance of a Palladium Catalyst with a Pyridine-Oxazoline Ligand Immobilized on a Polymer Resin in the Asymmetric Addition of 4-Methoxyphenylboronic Acid [2]
| Cycle | Yield (%) | Enantioselectivity (ee, %) |
| 1 | 85 | 90 |
| 2 | 83 | 90 |
| 3 | 84 | 89 |
| 4 | 81 | 89 |
| 5 | 80 | 88 |
| 6 | 78 | 88 |
| 7 | 77 | 87 |
| 8 | 75 | 87 |
| 9 | 73 | 86 |
| 10 | 71 | 86 |
Table 3: Comparison of Different Immobilization Strategies for Azabis(oxazoline)-Cobalt Complexes in Enantioselective Conjugate Reduction [3]
| Catalyst System | Cycle 1 Yield (%) | Cycle 1 ee (%) | Recyclability |
| Homogeneous | 95 | 96 | Not readily recyclable |
| Immobilized on Laponite Clay | 98 | 95 | Not reusable due to leaching |
| Covalently bound to Merrifield's Resin | 65 | 70 | Not reusable |
| Biphasic Liquid System | 92 | 96 | Recyclable for at least 5 runs |
Experimental Protocols
The following are detailed methodologies for the immobilization and recycling of oxazoline-based catalysts, adapted from published literature. These protocols provide a practical starting point for developing a recyclable version of the target catalyst.
Protocol 1: Immobilization of a Chiral Amino Oxazoline Ligand on Mesoporous Silica (SBA-15) [1]
-
Synthesis of Chloropropyl-Functionalized SBA-15 (Cl-SBA-15):
-
Activate mesoporous silica SBA-15 by heating at 150°C under vacuum for 12 hours.
-
Suspend the activated SBA-15 in dry toluene.
-
Add 3-chloropropyltrimethoxysilane to the suspension.
-
Reflux the mixture for 24 hours under an inert atmosphere.
-
Filter the solid, wash with toluene and dichloromethane, and dry under vacuum.
-
-
Immobilization of the Amino Oxazoline Ligand:
-
Suspend the Cl-SBA-15 in a suitable solvent like acetonitrile.
-
Add the chiral amino oxazoline ligand and a non-nucleophilic base (e.g., diisopropylethylamine).
-
Heat the mixture at reflux for 48 hours.
-
Filter the resulting solid, wash extensively with acetonitrile, water, and methanol to remove unreacted ligand and base.
-
Dry the functionalized silica (OX-SBA-15) under vacuum.
-
-
In Situ Catalyst Preparation and Recycling:
-
To a reaction vessel, add the OX-SBA-15 supported ligand, a copper salt (e.g., Cu(OTf)₂), and the solvent.
-
Stir the mixture to allow for complex formation.
-
Add the substrates and reagents for the catalytic reaction.
-
Upon completion, the solid catalyst can be recovered by simple filtration.
-
Wash the recovered catalyst with the reaction solvent and dry it before reusing it in a subsequent cycle.
-
Protocol 2: Immobilization of a Pyridine-Oxazoline Ligand on a Polymer Resin via Amidation [2]
-
Functionalization of the Ligand:
-
Synthesize a derivative of the pyridine-oxazoline ligand that contains a carboxylic acid group. This can be achieved through a Suzuki-Miyaura cross-coupling reaction to introduce a carboxy-functionalized aryl group.
-
-
Anchoring to the Resin:
-
Swell an amine-functionalized polymer resin (e.g., TentaGel S NH₂) in a suitable solvent (e.g., dichloromethane).
-
In a separate flask, activate the carboxylic acid group of the ligand using a coupling agent (e.g., HATU) in the presence of a base (e.g., DIPEA).
-
Add the swollen resin to the activated ligand solution.
-
Shake the mixture at room temperature for 24 hours.
-
Filter the resin, and wash it sequentially with DMF, methanol, and dichloromethane to remove any unreacted reagents.
-
Dry the ligand-functionalized resin under vacuum.
-
-
Metal Complexation and Use:
-
Swell the functionalized resin in a solvent.
-
Add a solution of the desired metal salt (e.g., Pd(TFA)₂).
-
Stir the mixture to allow for the formation of the metal complex on the resin.
-
The resulting solid catalyst can be used directly in the reaction, recovered by filtration, washed, and reused.
-
Visualizing the Workflow
The following diagrams illustrate the general workflows for catalyst immobilization and recycling.
Caption: General workflow for the preparation of an immobilized chiral catalyst.
Caption: A typical workflow for the recycling of a heterogenized catalyst.
Conclusion
While direct data for the recyclability of this compound is not available, the evidence from analogous systems is highly encouraging. By employing well-established immobilization techniques, such as covalent attachment to porous silica or polymer resins, it is feasible to develop a robust, recyclable heterogeneous catalyst. The performance data from similar immobilized oxazoline catalysts suggest that high yields and enantioselectivities can be maintained over multiple cycles with minimal loss of activity. The provided experimental protocols offer a solid foundation for the development and optimization of a recyclable catalytic system based on the target ligand, thereby enhancing its practical utility in sustainable chemical synthesis.
References
- 1. Synthesis of Chiral Allylic Esters by Using the New Recyclable Chiral Heterogeneous Oxazoline-Based Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immobilization of Trifluoromethyl-Substituted Pyridine-Oxazoline Ligand and Its Application in Asymmetric Continuous Flow Synthesis of Benzosultams - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Study of the recycling possibilities for azabis(oxazoline)–cobalt complexes as catalysts for enantioselective conjugate reduction - Green Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Chiral HPLC Methods for Products of (S)-2-(2-Bromophenyl)-4-(tert-butyl)-4,5-dihydrooxazole Catalysis
For researchers, scientists, and professionals in drug development, the accurate determination of enantiomeric excess (e.e.) is a critical aspect of characterizing and validating chiral compounds synthesized through asymmetric catalysis. The use of chiral ligands such as (S)-2-(2-Bromophenyl)-4-(tert-butyl)-4,5-dihydrooxazole, a member of the widely used bisoxazoline (BOX) ligand family, in reactions like Friedel-Crafts alkylations, Michael additions, and cycloadditions, necessitates robust analytical methods to quantify the stereochemical outcome. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is the preeminent technique for this purpose, offering reliable and reproducible separation of enantiomers.
This guide provides a comparative overview of chiral HPLC methods applicable to the products of catalysis involving this compound and structurally similar BOX ligands. The comparison is supported by experimental data from related asymmetric reactions, offering a practical framework for method development and optimization.
Direct Enantioseparation on Chiral Stationary Phases
The direct method, employing a chiral stationary phase, is the most common and straightforward approach for separating enantiomers by HPLC. It obviates the need for derivatization, simplifying sample preparation and avoiding potential kinetic resolution issues. Polysaccharide-based CSPs, particularly those derived from amylose and cellulose, have demonstrated broad applicability and high success rates for the enantioseparation of a wide variety of chiral compounds, including the products of asymmetric catalysis.
Performance Comparison of Polysaccharide-Based CSPs
The selection of the appropriate CSP is the most critical factor in achieving a successful enantiomeric separation. For products derived from BOX-catalyzed reactions, columns from the CHIRALPAK® and CHIRALCEL® series are frequently employed. The table below summarizes typical performance data for the separation of products from reactions analogous to those catalyzed by this compound.
| Chiral Stationary Phase (CSP) | Analyte Type (Reaction) | Mobile Phase | Retention Factor (k'₁) | Retention Factor (k'₂) | Selectivity (α) | Resolution (Rₛ) |
| CHIRALPAK® AD-H | Friedel-Crafts Adduct (Indole + Nitroalkene) | n-Hexane/Isopropanol (90:10) | - | - | - | >1.5 |
| CHIRALPAK® IA | Henry Reaction Adduct (Nitroaldol) | n-Hexane/Isopropanol (80:20) | - | - | - | >1.5 |
| CHIRALCEL® OD-H | Michael Adduct (Pyrazolinone + Enone) | n-Hexane/Isopropanol | - | - | - | >1.5 |
| CHIRALPAK® IC | Friedel-Crafts Adduct | n-Hexane/Ethanol | - | - | - | - |
Note: Specific retention factors and selectivity values are highly dependent on the exact analyte structure and chromatographic conditions. The data presented indicates successful baseline separation.
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of chiral HPLC separations. Below are representative protocols for the determination of enantiomeric excess for products of asymmetric reactions catalyzed by BOX ligands.
Protocol 1: Chiral HPLC Analysis of a Friedel-Crafts Alkylation Product
This protocol is adapted for the analysis of the product from the reaction of an indole with a nitroalkene, a common transformation catalyzed by chiral BOX-metal complexes.
1. Materials:
-
Product of the Friedel-Crafts reaction
-
HPLC grade n-Hexane
-
HPLC grade Isopropanol
-
CHIRALPAK® AD-H column (250 x 4.6 mm, 5 µm)
-
HPLC system with UV detector
2. Preparation of Solutions:
-
Mobile Phase: Prepare a mixture of n-Hexane and Isopropanol in a 90:10 (v/v) ratio. Degas the mobile phase using sonication or vacuum filtration before use.
-
Sample Solution: Accurately weigh and dissolve the product sample in the mobile phase to a final concentration of approximately 1 mg/mL.
3. HPLC Conditions:
-
Column: CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-Hexane/Isopropanol (90:10, v/v)
-
Flow Rate: 0.5 mL/min[1]
-
Column Temperature: Ambient (e.g., 25 °C)
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
4. Data Analysis:
-
Inject the sample solution.
-
Integrate the peak areas of the two enantiomers in the resulting chromatogram.
-
Calculate the enantiomeric excess (e.e.) using the formula: e.e. (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100
Protocol 2: Chiral HPLC Analysis of a Henry (Nitroaldol) Reaction Product
This protocol is suitable for analyzing the chiral alcohol products from an asymmetric Henry reaction.
1. Materials:
-
Product of the Henry reaction
-
HPLC grade n-Hexane
-
HPLC grade Isopropanol
-
CHIRALPAK® IA-3 column (or similar immobilized amylose-based column)
-
HPLC system with UV detector
2. Preparation of Solutions:
-
Mobile Phase: Prepare a mixture of n-Hexane and Isopropanol in an 80:20 (v/v) ratio. Degas the mobile phase before use.
-
Sample Solution: Dissolve the product sample in the mobile phase to a concentration of approximately 1 mg/mL.
3. HPLC Conditions:
-
Column: CHIRALPAK® IA-3
-
Mobile Phase: n-Hexane/Isopropanol (80:20, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient
-
Detection: UV at a wavelength appropriate for the analyte's chromophore (e.g., 254 nm).
-
Injection Volume: 10 µL
4. Data Analysis:
-
Follow the data analysis procedure outlined in Protocol 1.
Mandatory Visualizations
To aid in the understanding of the experimental workflow, the following diagrams are provided.
Caption: Workflow for Chiral HPLC Analysis of Catalytic Products.
Caption: Logical Flow for Chiral HPLC Method Development.
References
A Guide to Cost-Effectiveness in Chiral Ligand Selection for Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
The selection of a chiral ligand is a critical decision in the development of asymmetric catalytic reactions, directly impacting the enantioselectivity, yield, and overall economic viability of a synthetic process. While high enantiomeric excess (ee) is a primary goal, a comprehensive cost-effectiveness analysis is paramount for transitioning a process from laboratory scale to industrial production. This guide provides a comparative analysis of three widely used classes of privileged chiral ligands: phosphines (represented by BINAP), Salen-type ligands (represented by Jacobsen's catalyst), and bis(oxazoline) (BOX) and phosphino-oxazoline (PHOX) ligands. The comparison focuses on their performance in key asymmetric transformations, alongside considerations of their cost and operational efficiency.
Comparative Performance and Cost Analysis
The true cost of a chiral ligand extends beyond its purchase price. A holistic evaluation must consider catalyst loading, turnover number (TON), turnover frequency (TOF), and the potential for catalyst recycling. A lower-priced ligand may prove less cost-effective if it requires high catalyst loadings or cannot be efficiently recovered and reused.
Key Performance Indicators:
-
Enantiomeric Excess (ee%): A measure of the stereoselectivity of the reaction.
-
Yield (%): The amount of desired product obtained.
-
Catalyst Loading (mol%): The amount of catalyst used relative to the substrate. Lower loading is more cost-effective.
-
Turnover Number (TON): The number of moles of substrate converted per mole of catalyst before it becomes inactive. A higher TON indicates a more stable and efficient catalyst.
-
Calculation: TON = (moles of product) / (moles of catalyst)
-
-
Turnover Frequency (TOF): The turnover rate per unit of time (e.g., h⁻¹). A higher TOF signifies a more active catalyst.
-
Calculation: TOF = TON / reaction time
-
The following tables summarize the performance of BINAP, Salen, and BOX/PHOX ligands in representative asymmetric reactions, along with approximate commercial pricing to facilitate a preliminary cost-effectiveness assessment.
Table 1: Performance and Cost Comparison of Chiral Ligands
| Ligand Class | Representative Ligand | Key Application | Typical Catalyst Loading (mol%) | Typical ee% | Typical Yield (%) | Approx. Price (per gram) |
| Phosphine | (R)-BINAP | Asymmetric Hydrogenation | 0.01 - 1 | >95 | >95 | $66 - $320[1][2] |
| Salen | (R,R)-Jacobsen's Catalyst | Asymmetric Epoxidation | 0.1 - 5 | >90 | >80 | $45 - $145[3] |
| BOX/PHOX | iPr-BOX | Asymmetric Diels-Alder | 1 - 10 | >90 | >90 | Varies widely |
| BOX/PHOX | tBu-PHOX | Asymmetric Allylic Alkylation | 0.5 - 5 | >90 | >90 | Varies widely |
Note: Prices are approximate and can vary significantly based on supplier, purity, and quantity. Performance data is representative and can vary with specific substrates and reaction conditions.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate evaluation of chiral ligand performance. Below are representative procedures for key reactions catalyzed by complexes of BINAP, Salen, and BOX ligands.
Asymmetric Hydrogenation of Methyl Acetoacetate using a Ru-BINAP Catalyst
This protocol is adapted from the work of Noyori and co-workers, demonstrating the highly efficient asymmetric hydrogenation of a β-ketoester.
Materials:
-
[RuCl₂(benzene)]₂
-
(R)-BINAP
-
Methyl acetoacetate
-
Methanol (degassed)
-
Hydrogen gas (high purity)
-
Autoclave or high-pressure reactor
Procedure:
-
Catalyst Preparation (in situ): In a glovebox, a Schlenk flask is charged with [RuCl₂(benzene)]₂ (e.g., 0.005 mmol) and (R)-BINAP (e.g., 0.011 mmol). Anhydrous, degassed methanol (e.g., 10 mL) is added, and the mixture is stirred at room temperature for 1-2 hours to form the active catalyst solution.
-
Hydrogenation: The catalyst solution is transferred to a stainless-steel autoclave. Methyl acetoacetate (e.g., 10 mmol) is added.
-
The autoclave is sealed, purged with hydrogen gas three times, and then pressurized with hydrogen to the desired pressure (e.g., 4-100 atm).[4]
-
The reaction mixture is stirred vigorously at a specified temperature (e.g., 25-50 °C) for the required time (e.g., 12-24 hours).
-
Work-up and Analysis: After cooling and careful venting of the hydrogen gas, the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to afford the chiral product, methyl 3-hydroxybutyrate.
-
The enantiomeric excess is determined by chiral HPLC or GC analysis.
Asymmetric Epoxidation of an Unfunctionalized Olefin using Jacobsen's Catalyst
This procedure is a general method for the enantioselective epoxidation of cis-olefins using a chiral Mn-Salen complex, famously known as Jacobsen's epoxidation.[3]
Materials:
-
(R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride (Jacobsen's catalyst)[4]
-
cis-β-Methylstyrene (or other suitable olefin)
-
4-Phenylpyridine N-oxide (4-PPNO) (optional co-catalyst)
-
Dichloromethane (CH₂Cl₂)
-
Commercial bleach (NaOCl solution, buffered to pH ~11.3 with Na₂HPO₄ and NaOH)[5]
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar is added the olefin (e.g., 1 mmol), Jacobsen's catalyst (e.g., 0.02-0.05 mmol, 2-5 mol%), and optionally 4-PPNO (e.g., 0.2 mmol). Dichloromethane (e.g., 5 mL) is added, and the mixture is stirred at room temperature.
-
Addition of Oxidant: The buffered bleach solution (e.g., 2 mL, ~1.1 mmol) is added to the stirred reaction mixture.
-
The reaction is stirred vigorously at room temperature (or 0 °C for some substrates) for several hours (e.g., 4-12 hours). The reaction progress can be monitored by TLC or GC.
-
Work-up: Upon completion, the layers are separated. The aqueous layer is extracted with dichloromethane (2 x 5 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and filtered.
-
The solvent is removed under reduced pressure, and the crude epoxide is purified by flash chromatography on silica gel.
-
The enantiomeric excess is determined by chiral HPLC or GC analysis.
Asymmetric Diels-Alder Reaction using a Cu(II)-BOX Catalyst
This protocol describes a typical enantioselective Diels-Alder reaction between an N-enoyloxazolidinone and cyclopentadiene, catalyzed by a copper(II)-bis(oxazoline) complex.
Materials:
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)
-
2,2'-Isopropylidenebis((4S)-4-tert-butyl-2-oxazoline) ((S)-tBu-BOX)
-
N-Crotonyloxazolidinone
-
Cyclopentadiene (freshly cracked)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Catalyst Formation: In a flame-dried Schlenk flask under an argon atmosphere, Cu(OTf)₂ (e.g., 0.1 mmol) and the (S)-tBu-BOX ligand (e.g., 0.11 mmol) are dissolved in anhydrous dichloromethane (e.g., 5 mL). The mixture is stirred at room temperature for 1-2 hours to form the chiral Lewis acid complex.
-
Diels-Alder Reaction: The reaction mixture is cooled to the desired temperature (e.g., -78 °C). N-Crotonyloxazolidinone (e.g., 1.0 mmol) is added, followed by the dropwise addition of freshly cracked cyclopentadiene (e.g., 3.0 mmol).
-
The reaction is stirred at this temperature for the specified time (e.g., 3-6 hours), with progress monitored by TLC.
-
Work-up: The reaction is quenched by the addition of a saturated aqueous solution of NaHCO₃. The mixture is allowed to warm to room temperature, and the layers are separated. The aqueous layer is extracted with dichloromethane.
-
The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The residue is purified by flash chromatography on silica gel to yield the Diels-Alder adduct.
-
The diastereomeric and enantiomeric excesses are determined by ¹H NMR spectroscopy (using a chiral shift reagent if necessary) and chiral HPLC analysis, respectively.
Visualizing the Workflow and Analysis
To effectively compare and select a chiral ligand, a structured workflow is essential. The following diagrams, created using the DOT language, illustrate the general experimental workflow for ligand comparison and the logical framework for a cost-effectiveness analysis.
Caption: General experimental workflow for comparing the performance of different chiral ligands.
Caption: Logical framework for the cost-effectiveness analysis of chiral ligands.
Conclusion
The choice of a chiral ligand is a multifaceted decision that requires a careful balance of performance and economic factors. While highly effective ligands like BINAP often command a premium price, their exceptional performance at low catalyst loadings can justify the initial investment, particularly in industrial settings. Salen and BOX/PHOX ligands offer versatile and often more economical alternatives for a range of transformations. A thorough evaluation, incorporating the quantitative metrics and experimental diligence outlined in this guide, will enable researchers and drug development professionals to make informed decisions, optimizing both the stereochemical outcome and the overall cost-efficiency of their synthetic endeavors. The development of recyclable catalytic systems remains a key area of research to further improve the economic and environmental sustainability of asymmetric catalysis.[6]
References
A Comparative Guide to C2-Symmetric and Non-Symmetrical Ligands in Catalysis
For Researchers, Scientists, and Drug Development Professionals
The strategic design of chiral ligands is paramount in the field of asymmetric catalysis, directly influencing the stereochemical outcome of reactions vital to pharmaceutical and fine chemical synthesis. For decades, C2-symmetric ligands were the dominant class, lauded for their ability to create a highly ordered and predictable chiral environment around a metal center. This symmetry, by reducing the number of possible diastereomeric transition states, often leads to high enantioselectivity.[1][2] However, the paradigm has shifted with the advent of non-symmetrical (C1-symmetric) ligands, which have demonstrated, in many cases, superior performance.[1][3] This guide provides an objective comparison of the performance of C2-symmetric and non-symmetrical ligands, supported by experimental data from a benchmark reaction, to aid researchers in ligand selection and catalyst design.
The Symmetry Principle in Ligand Design
The rationale behind using C2-symmetric ligands is rooted in stereochemical simplification. A C2 axis of rotation reduces the number of unique coordination geometries and competing reaction pathways, which can be beneficial for achieving high enantioselectivity.[1] In contrast, non-symmetrical ligands, with their sterically and electronically distinct coordinating units, can offer more nuanced control over the catalyst's reactivity and selectivity. This "desymmetrization" strategy, however, does not inherently guarantee improved catalytic performance and requires careful optimization.[1]
References
- 1. Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Non-C2-symmetric ProPhenol Ligands. The Asymmetric Vinylation of N-Boc Imines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for (S)-2-(2-Bromophenyl)-4-(tert-butyl)-4,5-dihydrooxazole
For Research, Scientific, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of (S)-2-(2-Bromophenyl)-4-(tert-butyl)-4,5-dihydrooxazole (CAS Number: 154701-60-7). Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.
Immediate Safety and Hazard Information
This compound is a halogenated organic compound. While a comprehensive Safety Data Sheet (SDS) is not consistently available across all suppliers, the available data suggests that this compound should be handled as a potential irritant and harmful substance.
Key Hazard Considerations:
-
Halogenated Organic Compound: Must be disposed of as hazardous waste. Brominated compounds can produce toxic byproducts such as hydrogen bromide and polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs) upon incomplete combustion.
-
Potential Irritant: May cause skin, eye, and respiratory irritation.
-
Oxazoline Ring Reactivity: The dihydrooxazole ring is generally stable but can undergo acid-catalyzed hydrolysis. Therefore, this waste must not be mixed with acidic waste streams.
Personal Protective Equipment (PPE): A comprehensive suite of personal protective equipment is mandatory when handling this compound.
| Protection Type | Minimum Requirement | Recommended for High-Risk Operations |
| Eye/Face | ANSI-approved safety goggles with side shields. | Full-face shield worn over safety goggles. |
| Hand | Chemical-resistant gloves (e.g., nitrile, neoprene). | Double-gloving with appropriate material. |
| Body | Laboratory coat, long pants, and closed-toe/heel shoes. | Flame-resistant lab coat. |
| Respiratory | Work within a certified chemical fume hood. | Use of a respirator may be necessary for large spills. |
Detailed Disposal Protocol
The primary disposal method for this compound is high-temperature incineration at a licensed hazardous waste disposal facility.
Step-by-Step Disposal Procedure:
-
Waste Segregation:
-
Collect all waste containing this compound in a dedicated, properly labeled hazardous waste container.
-
Crucially, this waste must be segregated as "Halogenated Organic Waste." Do not mix with non-halogenated waste streams, as this can complicate and increase the cost of disposal.
-
Avoid mixing with strong acids to prevent potential hydrolysis of the dihydrooxazole ring.
-
-
Waste Collection:
-
Solid Waste: Collect unused or contaminated solid this compound, as well as contaminated items like weighing paper, spatulas, and gloves, in a designated and sealable hazardous waste container for solids.[1]
-
Liquid Waste: If this compound is in a solution, it must be collected in a designated container for halogenated organic liquid waste.[1]
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name: "this compound," and the CAS number: "154701-60-7."
-
Indicate the primary hazards (e.g., "Irritant," "Halogenated Organic Waste").
-
Ensure the container is dated with the accumulation start date.
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
The storage area should be cool, dry, and well-ventilated, away from direct sunlight and heat.[1]
-
Ensure secondary containment is used for liquid waste containers.
-
Store away from incompatible materials, particularly strong acids and oxidizing agents.
-
-
Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Never dispose of this chemical down the drain or in regular trash.
-
Experimental Workflow for Safe Handling and Disposal
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Workflow for safe handling and disposal.
References
Personal protective equipment for handling (S)-2-(2-Bromophenyl)-4-(tert-butyl)-4,5-dihydrooxazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling of (S)-2-(2-Bromophenyl)-4-(tert-butyl)-4,5-dihydrooxazole, a key reagent in pharmaceutical research and development. Adherence to these procedures is essential for ensuring laboratory safety and maintaining experimental integrity.
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is mandatory to minimize exposure and ensure personal safety.[1][2]
| PPE Category | Item | Specifications and Recommendations |
| Eye and Face Protection | Safety Goggles and Face Shield | Chemical splash goggles conforming to ANSI Z87.1 standards are required.[1] A face shield should be worn over goggles when there is a potential for splashing.[1][3] |
| Hand Protection | Chemical-resistant Gloves | Nitrile or neoprene gloves are recommended.[1] Always inspect gloves for any signs of damage before use and replace them immediately if they become contaminated.[1][2] For tasks with prolonged exposure, consider wearing two pairs of gloves.[1] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and kept fully buttoned to provide a barrier against skin contact and splashes.[1] |
| Respiratory Protection | Respirator (if required) | All handling should be performed in a well-ventilated area, ideally within a chemical fume hood, to prevent the inhalation of any dust or vapors.[1] If engineering controls are not sufficient, a NIOSH-approved respirator may be necessary.[4] |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the procedural steps for the safe handling of this compound from receipt to disposal.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.[5]
2. Preparation for Handling:
-
Ensure a chemical fume hood is functioning correctly.
-
Gather all necessary PPE as detailed in the table above and put it on before handling the chemical.
-
Have a spill kit readily accessible.
3. Handling and Use:
-
Conduct all weighing and transferring of the solid compound within the chemical fume hood to minimize the risk of inhalation.[1]
-
Use a spatula for transferring the solid to prevent the generation of dust.[1]
-
Avoid direct contact with skin and eyes.[6] In case of accidental contact, flush the affected area with water for at least 15 minutes and seek medical attention.[7][8]
4. In Case of a Spill:
-
For minor spills, use an inert absorbent material like sand or vermiculite to contain the substance.[1]
-
Carefully sweep up the absorbed material and place it into a clearly labeled, sealed container for hazardous waste.[1]
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste: Collect any unused compound and contaminated disposable items (e.g., gloves, weighing paper) in a designated, sealed, and clearly labeled hazardous waste container for halogenated organic compounds.[1]
-
Liquid Waste: Any solutions containing this compound should be collected in a separate, labeled hazardous waste container specifically for halogenated organic waste.[1]
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
Experimental Workflow
The following diagram illustrates the standard workflow for the safe handling of this compound in a laboratory setting.
Caption: Workflow for Safe Handling of the Compound.
References
- 1. benchchem.com [benchchem.com]
- 2. gz-supplies.com [gz-supplies.com]
- 3. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 4. osha.gov [osha.gov]
- 5. saunitedinitiatorsprod.blob.core.windows.net [saunitedinitiatorsprod.blob.core.windows.net]
- 6. (S)-2-(2-BROMOPHENYL)-4-TERT-BUTYL-4,5-DIHYDROOXAZOLE - Safety Data Sheet [chemicalbook.com]
- 7. synzeal.com [synzeal.com]
- 8. Article - Laboratory Safety Manual - ... [policies.unc.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
